molecular formula C21H30O3 B1663850 11beta-Hydroxyprogesterone CAS No. 600-57-7

11beta-Hydroxyprogesterone

Numéro de catalogue: B1663850
Numéro CAS: 600-57-7
Poids moléculaire: 330.5 g/mol
Clé InChI: BFZHCUBIASXHPK-ATWVFEABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11beta-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a potent, endogenous steroid derivative of progesterone and a key molecule in steroid metabolism research . It functions as a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), a crucial enzyme system that regulates glucocorticoid action . By inhibiting 11β-HSD2, this compound confers mineralocorticoid activity on corticosterone and has been shown to possess hypertensinogenic activity in rodent models, indicating its role in modulating blood pressure and mineralocorticoid receptor activation . Studies show it activates the human mineralocorticoid receptor in COS-7 cells with an ED50 of 10 nM . This compound is a significant biomarker and metabolic intermediate in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency . In this condition, progesterone is shunted towards 11β-OHP, which is subsequently metabolized via the "backdoor pathway" by enzymes including 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2) . In vitro studies in prostate cancer cell models, such as LNCaP cells, have demonstrated that this compound and its metabolite 11-ketoprogesterone can be converted further down this pathway to produce the potent androgen 11-ketodihydrotestosterone (11KDHT) . This makes it a vital tool for researching novel androgen biosynthesis pathways and their implications in hyperandrogenic disorders. Researchers utilize this compound for investigating the physiology of 11β-HSD enzymes, mineralocorticoid receptor signaling, and the pathophysiology of conditions like hypertension and CAH.

Propriétés

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZHCUBIASXHPK-ATWVFEABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701044492
Record name 21-Deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

600-57-7
Record name 11β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregn-4-ene-3,20-dione, 11-beta-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11.beta.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701044492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-β-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11beta-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004031
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of 11β-Hydroxyprogesterone from Progesterone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 11β-hydroxyprogesterone from progesterone, a critical conversion in the production of various steroid-based pharmaceuticals. The document details both enzymatic and microbial methodologies, presenting a comparative analysis of their efficiencies and specificities. Key quantitative data from various studies are summarized in structured tables for ease of reference. Furthermore, this guide offers detailed experimental protocols for the replication of these synthetic routes. Visual representations of the core signaling pathway and a generalized experimental workflow are provided through Graphviz diagrams to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and steroid biochemistry.

Introduction

11β-Hydroxyprogesterone is a steroid hormone that serves as a crucial intermediate in the synthesis of corticosteroids, a class of steroid hormones with potent anti-inflammatory and immunosuppressive properties. The introduction of a hydroxyl group at the 11β position of the progesterone molecule is a key step that imparts significant biological activity. This transformation can be achieved through two primary routes: direct enzymatic conversion using isolated enzymes and microbial biotransformation utilizing whole-cell systems.

The enzymatic approach primarily involves the use of steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). These cytochrome P450 enzymes are naturally found in the adrenal cortex and are responsible for the endogenous synthesis of corticosteroids[1][2]. For industrial and research applications, these enzymes can be produced recombinantly in various host systems, such as Escherichia coli or yeast, allowing for controlled and efficient synthesis[3][4].

Microbial biotransformation offers an alternative and often more cost-effective method for progesterone hydroxylation. Various fungal species, particularly from the genera Absidia and Isaria, have been identified for their ability to stereoselectively hydroxylate progesterone at the 11β position[5][6]. This whole-cell approach leverages the natural enzymatic machinery of the microorganisms, often simplifying the process by eliminating the need for enzyme purification and cofactor addition.

This guide will delve into the technical details of both methodologies, providing quantitative data, experimental protocols, and visual aids to support researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs.

Enzymatic Synthesis of 11β-Hydroxyprogesterone

The enzymatic synthesis of 11β-hydroxyprogesterone from progesterone is predominantly catalyzed by the mitochondrial cytochrome P450 enzyme, steroid 11β-hydroxylase (CYP11B1). Aldosterone synthase (CYP11B2) also exhibits this activity, albeit to a lesser extent[1][2].

Key Enzymes and aKinetics

The efficiency of the enzymatic conversion is dependent on the kinetic parameters of the enzyme. The following table summarizes the reported kinetic data for the 11β-hydroxylation of progesterone by human cytochrome P450 11B2.

EnzymeSubstrateK_m (μM)k_cat (min⁻¹)k_cat/K_m (min⁻¹·μM⁻¹)Reference
Human P450 11B2Progesterone5.7315.4[7]
Experimental Protocol: Recombinant Expression and In Vitro Hydroxylation

This protocol outlines the general steps for the heterologous expression of human CYP11B1 in E. coli, its purification, and subsequent use in an in vitro hydroxylation assay.

2.2.1. Expression of Recombinant Human CYP11B1

  • Vector Construction: The cDNA encoding human CYP11B1 is cloned into a suitable bacterial expression vector, such as pET or pCWori(+), often with an N-terminal modification to enhance expression and a His-tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) or JM109[3].

  • Culture Conditions:

    • Inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight.

    • Use the starter culture to inoculate a larger volume of Terrific Broth (TB) or LB broth.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.8 mM.

  • Incubation: Continue the incubation at a lower temperature, typically 18-25°C, for 12-30 hours to promote proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation.

2.2.2. Purification of Recombinant CYP11B1

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

  • Solubilization: Solubilize the membrane fraction containing the recombinant CYP11B1 using a suitable detergent.

  • Affinity Chromatography: Purify the His-tagged CYP11B1 from the solubilized fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Dialysis: Dialyze the purified enzyme against a storage buffer.

2.2.3. In Vitro 11β-Hydroxylation Assay

  • Reaction Mixture: Prepare a reaction mixture containing the purified CYP11B1, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), progesterone (dissolved in a suitable solvent like DMSO), and a source of reducing equivalents (NADPH) and electron transfer partners (adrenodoxin and adrenodoxin reductase).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or dichloromethane) and extract the steroids.

  • Analysis: Analyze the extracted steroids by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the formation of 11β-hydroxyprogesterone[8].

Microbial Synthesis of 11β-Hydroxyprogesterone

Microbial biotransformation presents a valuable alternative to enzymatic synthesis, offering the potential for more cost-effective and scalable production of 11β-hydroxyprogesterone. Several fungal species have been shown to possess the enzymatic machinery necessary for this specific hydroxylation.

Key Microorganisms and Conversion Yields

While many fungi are known for 11α-hydroxylation, specific strains capable of 11β-hydroxylation have been identified. The following table summarizes some of the key microorganisms and their reported efficiencies in converting progesterone to its 11β-hydroxylated derivative.

MicroorganismProduct(s)Yield/ConversionReference
Absidia orchidis11β-hydroxyprogesterone and 11α-hydroxyprogesterone4:1 ratio of 11β to 11α[6]
Isaria farinosa6β,11α-dihydroxyprogesterone (major), potential for 11β-hydroxylation33% (for dihydroxy product)[9]

Note: The literature predominantly focuses on 11α-hydroxylation, and thus, quantitative data for 11β-hydroxylation is less abundant.

Experimental Protocol: Fungal Biotransformation

This protocol provides a general methodology for the biotransformation of progesterone using a fungal culture.

3.2.1. Microorganism and Culture Conditions

  • Strain Maintenance: Maintain the fungal strain (e.g., Absidia orchidis) on a suitable agar medium, such as potato dextrose agar (PDA).

  • Seed Culture: Inoculate a suitable liquid medium (e.g., potato dextrose broth or a custom medium containing glucose and peptone) with spores or mycelia from the agar plate.

  • Incubation: Incubate the seed culture at a specific temperature (e.g., 24-28°C) with shaking (e.g., 150 rpm) for a defined period (e.g., 24-48 hours) to obtain a sufficient amount of biomass[10].

3.2.2. Biotransformation Procedure

  • Substrate Addition: Add progesterone, typically dissolved in a water-miscible solvent like ethanol or dimethylformamide, to the fungal culture. The final concentration of progesterone can vary depending on the tolerance of the microorganism.

  • Incubation: Continue the incubation under the same conditions as the seed culture for a specified duration (e.g., 3-7 days)[10].

  • Sampling and Analysis: Periodically take samples from the culture to monitor the progress of the biotransformation using techniques like thin-layer chromatography (TLC) or HPLC.

3.2.3. Product Isolation and Purification

  • Extraction: After the desired conversion is achieved, separate the mycelia from the culture broth by filtration or centrifugation. Extract the steroids from both the mycelia and the broth using an appropriate organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Purify the 11β-hydroxyprogesterone from the crude extract using chromatographic techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical methods like NMR, MS, and IR spectroscopy.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Steroidogenesis Pathway

This diagram illustrates the enzymatic conversion of progesterone to 11β-hydroxyprogesterone within the broader context of steroid biosynthesis.

steroidogenesis Progesterone Progesterone Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP11B1 / CYP11B2

Caption: Enzymatic conversion of Progesterone.

General Experimental Workflow

This diagram provides a high-level overview of the typical workflow for the synthesis and analysis of 11β-hydroxyprogesterone.

workflow cluster_synthesis Synthesis cluster_downstream Downstream Processing & Analysis Enzymatic Enzymatic Synthesis (Recombinant Enzyme) Extraction Extraction Enzymatic->Extraction Microbial Microbial Biotransformation (Whole-cell) Microbial->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, GC-MS, NMR) Purification->Analysis FinalProduct 11β-Hydroxyprogesterone Analysis->FinalProduct

Caption: General synthesis and analysis workflow.

Conclusion

The synthesis of 11β-hydroxyprogesterone from progesterone is a well-established process with both enzymatic and microbial routes offering distinct advantages. The enzymatic approach, utilizing recombinant CYP11B1 or CYP11B2, provides high specificity and control over the reaction conditions. In contrast, microbial biotransformation, particularly with fungi like Absidia orchidis, can be a more economical and scalable option. The choice between these methods will depend on the specific requirements of the research or production goals, including desired yield, purity, cost, and available infrastructure. This guide has provided the foundational knowledge, quantitative data, and detailed protocols to empower researchers and drug development professionals in making informed decisions and successfully implementing the synthesis of this important steroid intermediate. Further research into novel microbial strains and protein engineering of steroid hydroxylases holds the promise of even more efficient and selective synthetic routes in the future.

References

11β-Hydroxyprogesterone: A Potent Endogenous Mineralocorticoid Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone.[1] Its synthesis is catalyzed by the enzymes steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2).[1] While typically present at low levels, 11β-OHP concentrations can be significantly elevated in certain pathological conditions, most notably in 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH).[1] In this condition, the normal steroidogenic pathway to cortisol and aldosterone is impaired, leading to the shunting of precursors towards alternative pathways, resulting in increased production of 11β-OHP.[1]

This technical guide provides a comprehensive overview of 11β-hydroxyprogesterone's role as a potent mineralocorticoid receptor (MR) agonist. It delves into its binding affinity, functional activity, and the molecular mechanisms underlying its action. Detailed experimental protocols for key assays and visualizations of relevant pathways are provided to support further research and drug development efforts in this area.

Data Presentation: Quantitative Analysis of 11β-Hydroxyprogesterone's Mineralocorticoid Activity

The following tables summarize the available quantitative data on the interaction of 11β-hydroxyprogesterone with the mineralocorticoid receptor.

Table 1: Mineralocorticoid Receptor Binding Affinity

CompoundReceptorBinding AffinityCommentsReference
11β-HydroxyprogesteroneHuman Mineralocorticoid Receptor (hMR)Slightly higher than aldosterone, cortisol, and deoxycorticosteroneSpecific Ki or IC50 values are not well-documented in publicly available literature.[2][3]
AldosteroneHuman Mineralocorticoid Receptor (hMR)High AffinityServes as the primary endogenous mineralocorticoid.[4]
CortisolHuman Mineralocorticoid Receptor (hMR)High AffinityAffinity is similar to aldosterone.[4]
ProgesteroneHuman Mineralocorticoid Receptor (hMR)High AffinityGenerally considered an MR antagonist.[3]

Table 2: In Vitro Functional Activity (Transactivation)

CompoundAssay SystemParameterValueReference
11β-HydroxyprogesteroneTransiently expressed hMR in COS-7 cellsED5010-8 M[5]
11β-HydroxyprogesteroneCo-transfection of hMR expression vector and luciferase reporter gene in CV-1 cellsAgonistic Activity9% of aldosterone transactivation[2][3]
AldosteroneTransiently expressed hMR in CV-1 cellsED50~0.01 nM[6]

Table 3: In Vivo Effects

CompoundAnimal ModelDosageEffectReference
11β-HydroxyprogesteroneIntact and adrenalectomized Sprague-Dawley ratsContinuous infusionSignificant elevation in blood pressure within 3 days.[2][7]

Molecular Mechanism of Action

The mineralocorticoid activity of 11β-hydroxyprogesterone is attributed to its ability to bind to and activate the mineralocorticoid receptor. The molecular basis for its agonist activity, despite the absence of the 21-hydroxyl group typically found in potent mineralocorticoids like aldosterone, lies in the unique interaction of its 11β-hydroxyl group with a specific amino acid residue within the MR ligand-binding domain.

Docking studies have revealed that the 11β-hydroxyl group of 11β-OHP forms a critical hydrogen bond with asparagine 770 (Asn770) of the human mineralocorticoid receptor.[5] This interaction is thought to stabilize the receptor in an active conformation, initiating the downstream signaling cascade.[5] Mutation of Asn770 to alanine (N770A) completely abolishes the ability of 11β-OHP to activate the hMR, confirming the essential role of this interaction.[5]

Signaling Pathway

The activation of the mineralocorticoid receptor by 11β-hydroxyprogesterone initiates a well-defined signaling cascade, leading to changes in gene expression and ultimately physiological effects, primarily related to sodium and potassium balance.

G Mineralocorticoid Receptor Signaling Pathway cluster_1 Cytoplasm cluster_2 Nucleus 11b-OHP 11β-Hydroxyprogesterone MR Mineralocorticoid Receptor (MR) 11b-OHP->MR Binds MR_HSP Inactive MR-HSP Complex HSP Heat Shock Proteins (HSP) MR_active Active MR MR_HSP->MR_active HSP Dissociation Dimer MR Dimerization MR_active->Dimer MRE Mineralocorticoid Response Element (MRE) Dimer->MRE Binds Transcription Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation AIPs Aldosterone-Induced Proteins (AIPs) Translation->AIPs Physiological Effects Physiological Effects AIPs->Physiological Effects Mediate

Caption: Mineralocorticoid receptor signaling pathway initiated by 11β-hydroxyprogesterone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mineralocorticoid activity of 11β-hydroxyprogesterone.

Radioligand Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the affinity of 11β-hydroxyprogesterone for the mineralocorticoid receptor.

G Radioligand Binding Assay Workflow start Start prep Prepare Receptor Source (e.g., hMR-expressing cell lysate) start->prep incubate Incubate Receptor with Radioligand (e.g., [3H]aldosterone) and varying concentrations of 11β-Hydroxyprogesterone prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity separate->quantify analyze Data Analysis (e.g., nonlinear regression to determine IC50) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Human mineralocorticoid receptor (hMR) preparation (e.g., from a T7-coupled rabbit reticulocyte lysate system expressing hMR).[2][3]

  • Radiolabeled mineralocorticoid (e.g., [³H]aldosterone).

  • Unlabeled 11β-hydroxyprogesterone.

  • Unlabeled aldosterone (for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate additives).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled 11β-hydroxyprogesterone in the assay buffer.

    • Prepare a solution of the radiolabeled ligand at a concentration typically at or below its Kd.

    • Prepare a high concentration solution of unlabeled aldosterone for determining non-specific binding.

  • Assay Setup:

    • In a 96-well microplate, add the following to triplicate wells:

      • Total Binding: Receptor preparation, radiolabeled ligand, and assay buffer.

      • Non-specific Binding: Receptor preparation, radiolabeled ligand, and a high concentration of unlabeled aldosterone.

      • Competitive Binding: Receptor preparation, radiolabeled ligand, and varying concentrations of unlabeled 11β-hydroxyprogesterone.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 11β-hydroxyprogesterone.

    • Use a non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Reporter Gene Assay (Transactivation)

This protocol outlines a luciferase-based reporter gene assay to measure the functional agonist activity of 11β-hydroxyprogesterone on the mineralocorticoid receptor.

G Reporter Gene Assay Workflow start Start transfect Co-transfect cells (e.g., COS-7 or CV-1) with hMR expression vector and luciferase reporter plasmid start->transfect treat Treat transfected cells with varying concentrations of 11β-Hydroxyprogesterone transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Data Analysis (e.g., dose-response curve to determine ED50) measure->analyze end End analyze->end

Caption: Workflow for a luciferase reporter gene assay.

Materials:

  • Mammalian cell line (e.g., COS-7 or CV-1).

  • Human mineralocorticoid receptor (hMR) expression vector.

  • Luciferase reporter vector containing a mineralocorticoid response element (MRE) driving luciferase expression.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • 11β-Hydroxyprogesterone.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in appropriate medium until they reach the desired confluency.

    • Co-transfect the cells with the hMR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment:

    • After transfection, plate the cells into 96-well plates.

    • Allow the cells to recover for 24 hours.

    • Replace the medium with fresh medium containing varying concentrations of 11β-hydroxyprogesterone or a vehicle control.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for receptor activation and luciferase expression.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the concentration of 11β-hydroxyprogesterone.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the ED50 value.

In Vivo Assay for Hypertensinogenic Activity

This protocol describes a method to assess the ability of 11β-hydroxyprogesterone to induce hypertension in rats.

G In Vivo Hypertension Assay Workflow start Start select Select Animal Model (e.g., Sprague-Dawley rats) start->select implant Implant osmotic minipumps containing 11β-Hydroxyprogesterone or vehicle control select->implant measure_bp Measure Blood Pressure at regular intervals implant->measure_bp analyze Data Analysis (Compare blood pressure changes between treated and control groups) measure_bp->analyze end End analyze->end

Caption: Workflow for an in vivo hypertension assay in rats.

Materials:

  • Sprague-Dawley rats.

  • 11β-Hydroxyprogesterone.

  • Vehicle (e.g., propylene glycol).

  • Osmotic minipumps.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography).

Procedure:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats to the housing conditions and handling procedures for at least one week.

    • Record baseline blood pressure measurements for several days before the start of the experiment.

  • Osmotic Minipump Implantation:

    • Anesthetize the rats.

    • Surgically implant osmotic minipumps subcutaneously. The pumps should be filled with either 11β-hydroxyprogesterone dissolved in the vehicle or the vehicle alone (control group).

  • Blood Pressure Monitoring:

    • Measure systolic blood pressure at regular intervals (e.g., daily or every other day) for the duration of the study (e.g., 14 days) using a non-invasive method like tail-cuff plethysmography.

  • Data Analysis:

    • Plot the mean systolic blood pressure over time for both the 11β-hydroxyprogesterone-treated group and the control group.

    • Use appropriate statistical analysis (e.g., two-way ANOVA with repeated measures) to determine if there is a significant difference in blood pressure between the two groups over time.

Conclusion

11β-Hydroxyprogesterone is a potent endogenous agonist of the mineralocorticoid receptor. Its activity is of significant interest to researchers and clinicians, particularly in the context of endocrine disorders such as 21-hydroxylase deficiency where its levels are elevated. The molecular basis of its agonist action, involving a key interaction with Asn770 in the MR ligand-binding domain, provides a valuable insight into the structure-function relationship of the mineralocorticoid receptor. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the physiological and pathophysiological roles of 11β-hydroxyprogesterone and for the development of novel therapeutic strategies targeting the mineralocorticoid receptor. Further research is warranted to precisely quantify its binding affinity to the mineralocorticoid receptor and to fully elucidate its clinical implications.

References

An In-depth Technical Guide on the Inhibition of 11β-Hydroxysteroid Dehydrogenase by 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of 11β-hydroxyprogesterone (11β-OHP) on the two primary isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), 11β-HSD1 and 11β-HSD2. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways to facilitate a deeper understanding for research and drug development applications.

Introduction

11β-hydroxysteroid dehydrogenases are crucial enzymes in the prereceptor metabolism of glucocorticoids, thereby modulating their access to glucocorticoid (GR) and mineralocorticoid receptors (MR). The two main isoforms, 11β-HSD1 and 11β-HSD2, exhibit distinct functions and tissue distributions. 11β-HSD1 primarily acts as a reductase in vivo, converting inactive cortisone to active cortisol, thus amplifying local glucocorticoid action.[1] In contrast, 11β-HSD2 is a potent dehydrogenase that inactivates cortisol to cortisone, protecting the mineralocorticoid receptor from illicit occupation by cortisol, particularly in aldosterone-sensitive tissues.[2]

11β-hydroxyprogesterone (11β-OHP), an endogenous steroid, has been identified as a potent competitive inhibitor of both 11β-HSD isoforms.[3] Its ability to modulate the activity of these enzymes makes it a subject of significant interest in understanding the regulation of glucocorticoid and mineralocorticoid signaling in various physiological and pathological states.

Quantitative Data on 11β-HSD Inhibition by 11β-Hydroxyprogesterone

The inhibitory potency of 11β-hydroxyprogesterone against 11β-HSD1 and 11β-HSD2 has been quantified in various in vitro systems. The following table summarizes the available data for inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values.

IsoformInhibitorValueUnitsSpeciesEnzyme SourceReference(s)
11β-HSD1 11β-Hydroxyprogesterone1µMNot SpecifiedNot Specified[4]
11β-HSD2 11β-Hydroxyprogesterone0.140µMNot SpecifiedNot Specified[4]
11β-HSD2 11β-Hydroxyprogesterone0.007µMHumanKidney microsomes[5]

Signaling Pathways

The inhibition of 11β-HSD enzymes by 11β-hydroxyprogesterone has significant implications for glucocorticoid and mineralocorticoid signaling pathways.

Glucocorticoid Receptor Signaling Pathway

11β-HSD1 activity is critical in tissues where glucocorticoid signaling needs to be amplified, such as the liver and adipose tissue. By converting cortisone to cortisol, 11β-HSD1 increases the local concentration of active glucocorticoids available to bind to the glucocorticoid receptor (GR), leading to the transcription of glucocorticoid-responsive genes. Inhibition of 11β-HSD1 by 11β-OHP would therefore be expected to attenuate this amplification, reducing the glucocorticoid effect in these tissues.

Glucocorticoid Receptor Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cortisone Cortisone (inactive) HSD1 11β-HSD1 (Reductase) Cortisone->HSD1 Enters cell Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex Cortisol->GR_Cortisol HSD1->Cortisol Conversion OHP 11β-Hydroxyprogesterone OHP->HSD1 Inhibition GR->GR_Cortisol GRE Glucocorticoid Response Element (GRE) GR_Cortisol->GRE Translocation Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulation

Glucocorticoid Receptor Signaling Pathway
Mineralocorticoid Receptor Signaling Pathway

In mineralocorticoid target tissues like the kidney, 11β-HSD2 plays a protective role by inactivating cortisol, thereby preventing it from binding to the mineralocorticoid receptor (MR), which has a high affinity for both aldosterone and cortisol. This ensures that aldosterone is the primary ligand for MR under normal physiological conditions. Inhibition of 11β-HSD2 by 11β-OHP would lead to an increase in intracellular cortisol levels, allowing cortisol to bind to and activate the MR, potentially leading to effects mimicking hyperaldosteronism.

Mineralocorticoid Receptor Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cortisol_ext Cortisol Cortisol_int Cortisol Cortisol_ext->Cortisol_int Enters cell Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR MR_Aldo MR-Aldosterone Complex Aldosterone->MR_Aldo HSD2 11β-HSD2 (Dehydrogenase) Cortisol_int->HSD2 Cortisol_int->MR Illicit binding MR_Cortisol MR-Cortisol Complex (illicit) Cortisol_int->MR_Cortisol Cortisone_int Cortisone (inactive) HSD2->Cortisone_int Inactivation OHP 11β-Hydroxyprogesterone OHP->HSD2 Inhibition MR->MR_Aldo MR->MR_Cortisol MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocation MR_Cortisol->MRE Translocation Gene_Transcription Gene Transcription MRE->Gene_Transcription Modulation

Mineralocorticoid Receptor Signaling Pathway

Experimental Protocols

The following sections detail generalized protocols for assessing the inhibitory activity of compounds like 11β-hydroxyprogesterone on 11β-HSD1 and 11β-HSD2.

11β-HSD Inhibition Assay in Cell Lysates

This method utilizes lysates from cells overexpressing either 11β-HSD1 or 11β-HSD2 to measure the conversion of a radiolabeled substrate in the presence of an inhibitor.

Materials:

  • HEK-293 or CHO cells stably transfected with human 11β-HSD1 or 11β-HSD2.

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Radiolabeled substrate: [³H]cortisone for 11β-HSD1 reductase assay; [³H]cortisol for 11β-HSD2 dehydrogenase assay.

  • Cofactors: NADPH for 11β-HSD1; NAD⁺ for 11β-HSD2.

  • 11β-Hydroxyprogesterone (or other test inhibitors).

  • Scintillation fluid and vials.

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

  • Cell Lysate Preparation:

    • Culture transfected cells to confluence.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend cells in ice-cold lysis buffer and lyse by sonication or freeze-thaw cycles.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), the appropriate cofactor (NADPH for 11β-HSD1, NAD⁺ for 11β-HSD2), and varying concentrations of 11β-hydroxyprogesterone.

    • Pre-incubate the mixture for a short period at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate.

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., a solution containing a high concentration of unlabeled cortisol and cortisone).

  • Product Separation and Quantification:

    • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

    • Separate the substrate and product using either TLC or HPLC.

    • Quantify the amount of radiolabeled product formed by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of substrate conversion for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., Cheng-Prusoff equation for competitive inhibition).

Cell Lysate Assay Workflow start Start cell_culture Culture Transfected Cells (e.g., HEK-293 with 11β-HSD1/2) start->cell_culture lysis Prepare Cell Lysate cell_culture->lysis assay_setup Set up Inhibition Assay: - Lysate - Cofactor (NADPH/NAD⁺) - 11β-OHP lysis->assay_setup reaction Initiate Reaction with [³H]Substrate (Cortisone/Cortisol) assay_setup->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract Steroids stop_reaction->extraction separation Separate Substrate and Product (TLC or HPLC) extraction->separation quantification Quantify Product via Scintillation Counting separation->quantification analysis Data Analysis (IC50 / Ki Determination) quantification->analysis end End analysis->end

Workflow for 11β-HSD Inhibition Assay in Cell Lysates
Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

SPA is a homogeneous assay format that is well-suited for high-throughput screening of enzyme inhibitors.[6][7]

Principle: This assay measures the production of [³H]cortisol from [³H]cortisone by 11β-HSD1. A specific anti-cortisol antibody is bound to protein A-coated SPA beads. When [³H]cortisol is produced, it binds to the antibody, bringing the tritium isotope in close proximity to the scintillant embedded in the bead, which results in a detectable light signal. Unbound [³H]cortisone does not generate a signal.

Materials:

  • Microsomes from cells expressing 11β-HSD1.

  • [³H]cortisone.

  • NADPH.

  • 11β-Hydroxyprogesterone (or other test inhibitors).

  • Anti-cortisol monoclonal antibody.

  • Protein A-coated SPA beads.

  • Assay buffer.

  • Microplates (e.g., 96- or 384-well).

  • Microplate scintillation counter.

Procedure:

  • Assay Preparation:

    • In each well of a microplate, add the assay buffer, 11β-HSD1 microsomes, NADPH, and the test inhibitor (e.g., 11β-hydroxyprogesterone) at various concentrations.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [³H]cortisone to each well.

    • Incubate the plate at room temperature or 37°C for a specific duration to allow for cortisol production.

  • Signal Detection:

    • Stop the reaction by adding a mixture of the anti-cortisol antibody and the protein A-coated SPA beads.

    • Incubate to allow for the binding of [³H]cortisol to the antibody-bead complex.

    • Measure the light output using a microplate scintillation counter.

  • Data Analysis:

    • The signal intensity is directly proportional to the amount of [³H]cortisol produced.

    • Calculate the percentage of inhibition for each concentration of 11β-hydroxyprogesterone.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

SPA Workflow start Start dispense Dispense Assay Components into Microplate: - 11β-HSD1 Microsomes - NADPH - 11β-OHP start->dispense add_substrate Add [³H]Cortisone dispense->add_substrate incubate_reaction Incubate to Allow Cortisol Production add_substrate->incubate_reaction add_detection Add Anti-Cortisol Antibody & SPA Beads incubate_reaction->add_detection incubate_binding Incubate for Binding add_detection->incubate_binding read_plate Read Plate in Scintillation Counter incubate_binding->read_plate analyze Data Analysis (IC50) read_plate->analyze end End analyze->end

Workflow for Scintillation Proximity Assay

Conclusion

11β-hydroxyprogesterone is a potent endogenous inhibitor of both 11β-HSD1 and 11β-HSD2. Its inhibitory activity, particularly its stronger effect on 11β-HSD2, highlights its potential role in modulating mineralocorticoid receptor activation and consequently, electrolyte balance and blood pressure. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of modulating 11β-HSD activity. Further research is warranted to fully elucidate the physiological and pathophysiological significance of 11β-hydroxyprogesterone and to explore the development of selective 11β-HSD inhibitors for various clinical applications.

References

The Metabolic Crossroads of 11β-Hydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is an endogenous steroid hormone and a potent mineralocorticoid, playing a crucial role in steroidogenesis.[1] While not as abundant as other steroid hormones, its metabolic pathway is of significant interest, particularly in the context of endocrine disorders and the development of novel therapeutics. This technical guide provides an in-depth exploration of the metabolic fate of 11β-OHP, detailing its synthesis, degradation, and alternative conversion pathways. The guide summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual diagrams of the core pathways.

Biosynthesis of 11β-Hydroxyprogesterone

The primary precursor for the synthesis of 11β-OHP is progesterone. The conversion is catalyzed by two key enzymes located in the inner mitochondrial membrane of adrenal cortical cells:

  • Steroid 11β-hydroxylase (CYP11B1): This is the primary enzyme responsible for the 11β-hydroxylation of progesterone to form 11β-OHP.[1]

  • Aldosterone synthase (CYP11B2): To a lesser extent, this enzyme also contributes to the formation of 11β-OHP from progesterone.[1]

Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher than that of CYP11B1 and CYP11B2, leading to the preferential synthesis of 11-deoxycorticosterone. However, in conditions such as 21-hydroxylase deficiency, the accumulation of progesterone shunts its metabolism towards the 11β-hydroxylation pathway, resulting in elevated levels of 11β-OHP.[1]

Degradation and Interconversion

Once synthesized, 11β-OHP can be reversibly converted to 11-ketoprogesterone (11KP4). This reaction is governed by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes:

  • 11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2): This enzyme catalyzes the oxidation of 11β-OHP to 11KP4.[2]

  • 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme mediates the reverse reaction, converting 11KP4 back to 11β-OHP.[2]

The "Backdoor" Pathway: Androgen Synthesis

A significant aspect of 11β-OHP metabolism is its entry into an alternative "backdoor" pathway, which leads to the synthesis of potent androgens. This pathway is particularly relevant in hyperandrogenic disorders. The key enzymatic steps in this pathway include:

  • 5α-reduction: 11β-OHP and 11KP4 are metabolized by 5α-reductase (SRD5A) to 5α-pregnan-11β-ol-3,20-dione and 5α-pregnan-3,11,20-trione, respectively.[2]

  • 3α-reduction: Subsequently, 3α-hydroxysteroid dehydrogenase (AKR1C2) converts these intermediates to 5α-pregnan-3α,11β-diol-20-one and 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[2]

  • 17α-hydroxylation and 17,20-lyase activity: Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) then acts on these C21 steroids to produce C19 androgens, ultimately leading to the formation of 11-ketodihydrotestosterone (11KDHT).[2]

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of 11β-Hydroxyprogesterone.

Table 1: Serum Concentrations of 11β-Hydroxyprogesterone

ConditionConcentration Range (ng/mL)Reference
21-Hydroxylase Deficiency0.012 - 3.37[1]
Control GroupBelow detection limit (0.012)[1]

Table 2: Tissue Concentrations of 11β-Hydroxyprogesterone and Related Metabolites

TissueSteroidConcentration (ng/g)Reference
Prostate Cancer11β-Hydroxyprogesterone~32[3]
Prostate Cancer11α-Hydroxyprogesterone~23[3]
Prostate Cancer11-Ketoprogesterone>300[3]

Table 3: Enzyme Kinetic Parameters for 11β-HSD Isozymes

EnzymeSubstrateApparent KmApparent VmaxReference
11β-HSD1Cortisone0.3 µM-[4]
11β-HSD1Cortisol2.1 µM-[4]
11β-HSD2Cortisol137 nmol/l128 pmol/h/mg protein[5]

Experimental Protocols

The elucidation of the metabolic pathways of 11β-OHP has been achieved through a combination of in vitro experimental models and advanced analytical techniques.

In Vitro Cell Models
  • Human Embryonic Kidney (HEK-293) Cells: These cells are readily transfectable and are commonly used to express specific steroidogenic enzymes (e.g., CYP11B1, 11β-HSD2, SRD5A, CYP17A1) to study their individual roles in 11β-OHP metabolism.[2]

  • Prostate Cancer Cell Lines (LNCaP): These cells endogenously express a range of steroidogenic enzymes, providing a more physiologically relevant model to study the complete metabolic cascade of 11β-OHP to androgens.[2]

Subcellular Fractions
  • Microsomes: Preparations of the endoplasmic reticulum, rich in membrane-bound enzymes like 11β-HSD and CYP17A1, are used to investigate specific enzymatic conversions.

  • S9 Fractions: This is a post-mitochondrial supernatant that contains both microsomal and cytosolic enzymes, allowing for the study of multi-step metabolic pathways.

Analytical Techniques
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of steroids and their metabolites in biological matrices. It allows for the identification and measurement of various intermediates and end-products of 11β-OHP metabolism.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of steroid metabolites, often after derivatization to increase their volatility.

Visualizing the Pathways

To provide a clear understanding of the metabolic transformations of 11β-Hydroxyprogesterone, the following diagrams have been generated using the DOT language.

Metabolic_Pathway_of_11beta_Hydroxyprogesterone Progesterone Progesterone OHP11b 11β-Hydroxyprogesterone Progesterone->OHP11b CYP11B1, CYP11B2 KP11 11-Ketoprogesterone OHP11b->KP11 11β-HSD2 KP11->OHP11b 11β-HSD1

Caption: Core metabolic pathway of 11β-Hydroxyprogesterone.

Backdoor_Pathway_of_11beta_Hydroxyprogesterone cluster_c21 C21 Steroids cluster_c19 C19 Androgens OHP11b 11β-Hydroxyprogesterone 5α-Pregnan-11β-ol-3,20-dione 5α-Pregnan-11β-ol-3,20-dione OHP11b->5α-Pregnan-11β-ol-3,20-dione SRD5A KP11 11-Ketoprogesterone 5α-Pregnan-3,11,20-trione 5α-Pregnan-3,11,20-trione KP11->5α-Pregnan-3,11,20-trione SRD5A Androgens 11-Keto-Androgens (e.g., 11-Ketodihydrotestosterone) 5α-Pregnan-3α,11β-diol-20-one 5α-Pregnan-3α,11β-diol-20-one 5α-Pregnan-11β-ol-3,20-dione->5α-Pregnan-3α,11β-diol-20-one AKR1C2 5α-Pregnan-3α,11β-diol-20-one->Androgens CYP17A1 5α-Pregnan-3α-ol-11,20-dione\n(Alfaxalone) 5α-Pregnan-3α-ol-11,20-dione (Alfaxalone) 5α-Pregnan-3,11,20-trione->5α-Pregnan-3α-ol-11,20-dione\n(Alfaxalone) AKR1C2 5α-Pregnan-3α-ol-11,20-dione\n(Alfaxalone)->Androgens CYP17A1

Caption: "Backdoor" metabolic pathway of 11β-Hydroxyprogesterone.

Experimental_Workflow_for_Steroid_Metabolism cluster_prep Experimental Setup cluster_analysis Analysis Cell_Culture In Vitro Model (e.g., HEK-293, LNCaP) Incubation Incubation with 11β-Hydroxyprogesterone Cell_Culture->Incubation Subcellular_Fraction Subcellular Fractions (Microsomes, S9) Subcellular_Fraction->Incubation Extraction Steroid Extraction Incubation->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS Data_Analysis Data Interpretation and Pathway Elucidation LCMS->Data_Analysis

References

Endogenous 11β-Hydroxyprogesterone: A Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 11β-hydroxyprogesterone (11β-OHP) is a naturally occurring steroid hormone derived from progesterone. While historically considered a minor metabolite, emerging research has illuminated its significant physiological roles, particularly in mineralocorticoid signaling and as a key intermediate in alternative androgen synthesis pathways. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological functions of 11β-OHP. It details its potent agonist activity at the mineralocorticoid receptor and its inhibitory effects on 11β-hydroxysteroid dehydrogenase enzymes. Furthermore, this document outlines its involvement in the "backdoor" pathway of androgen synthesis, which has implications for various physiological and pathophysiological states, including congenital adrenal hyperplasia and prostate cancer. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting this multifaceted steroid.

Introduction

11β-hydroxyprogesterone (21-deoxycorticosterone) is an endogenous steroid synthesized from progesterone.[1] Its physiological importance stems from two primary functions: acting as a potent mineralocorticoid and serving as a precursor in the backdoor pathway of androgen synthesis.[1] This guide will delve into the known physiological functions of 11β-OHP, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Biosynthesis and Metabolism

The synthesis of 11β-OHP is catalyzed by steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2), both of which hydroxylate progesterone at the 11β position.[1] Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher, leading to the preferential synthesis of 11-deoxycorticosterone.[1] However, in conditions of 21-hydroxylase deficiency, the substrate progesterone is shunted towards the synthesis of 11β-OHP.[1]

11β-OHP is a substrate for 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which converts it to 11-ketoprogesterone (11-KP).[2] Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[2] Furthermore, 11β-OHP can be metabolized through the backdoor pathway to generate potent androgens like 11-ketodihydrotestosterone (11KDHT).

Quantitative Data on Biosynthesis and Metabolism
ParameterValueCondition/EnzymeReference
Serum 11β-OHP< 0.012 ng/mLHealthy control group[1]
Serum 11β-OHP0.012 - 3.37 ng/mL21-hydroxylase deficiency[1]
Progesterone Conversion-Catalyzed by CYP11B1 and CYP11B2 to 11β-OHP
11β-OHP Conversion-Converted to 11-ketoprogesterone by 11β-HSD2[2]
11-ketoprogesterone Conversion-Converted back to 11β-OHP by 11β-HSD1[2]

Physiological Functions

Mineralocorticoid Activity

11β-OHP is a potent agonist of the mineralocorticoid receptor (MR).[3][4] Activation of the MR by 11β-OHP in renal cortical collecting duct cells stimulates sodium absorption.[5] This activity is attributed to the interaction of the 11β-hydroxyl group with asparagine 770 in the MR ligand-binding domain.[5] The potent mineralocorticoid activity of 11β-OHP can contribute to hypertension.[4][6]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-OHP is a potent competitive inhibitor of both 11β-HSD1 and 11β-HSD2.[1][6] By inhibiting 11β-HSD2, which normally inactivates cortisol to cortisone, 11β-OHP can potentiate the mineralocorticoid effects of cortisol on the MR, further contributing to sodium retention and hypertension.[6][7][8]

Quantitative Data on Receptor Activation and Enzyme Inhibition
ParameterValueTargetCell Line/SystemReference
ED50 for MR activation10 nMHuman Mineralocorticoid ReceptorCOS-7 cells[3][4]
IC50 for 11β-HSD1 inhibition1 µM11β-HSD1-
IC50 for 11β-HSD2 inhibition0.140 µM11β-HSD2-
Role in the Backdoor Pathway of Androgen Synthesis

In certain pathological conditions, such as 21-hydroxylase deficiency, 11β-OHP can be shunted into the backdoor pathway of androgen synthesis. In this pathway, 11β-OHP and its metabolite 11-ketoprogesterone can be converted by a series of enzymes, including 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), to the potent androgen 11-ketodihydrotestosterone (11KDHT). This has been demonstrated in prostate cancer cell models like LNCaP.

Signaling and Metabolic Pathways

Diagram 1: Biosynthesis and Metabolism of 11β-Hydroxyprogesterone

Biosynthesis_Metabolism Progesterone Progesterone 11beta-Hydroxyprogesterone This compound Progesterone->this compound CYP11B1 / CYP11B2 11-Ketoprogesterone 11-Ketoprogesterone This compound->11-Ketoprogesterone 11beta-HSD2 11-Ketodihydrotestosterone 11-Ketodihydrotestosterone This compound->11-Ketodihydrotestosterone Backdoor Pathway Enzymes (e.g., SRD5A, CYP17A1) 11-Ketoprogesterone->this compound 11beta-HSD1 11-Ketoprogesterone->11-Ketodihydrotestosterone Backdoor Pathway Enzymes

Caption: Biosynthesis of 11β-OHP from progesterone and its subsequent metabolism.

Diagram 2: Mechanism of Mineralocorticoid Action and 11β-HSD Inhibition

Mineralocorticoid_Action cluster_Cell Target Cell (e.g., Renal Cortical Collecting Duct) This compound This compound MR Mineralocorticoid Receptor (MR) This compound->MR Agonist 11beta-HSD2 11beta-HSD2 This compound->11beta-HSD2 Inhibition Cortisol Cortisol Cortisol->MR Agonist Cortisol->11beta-HSD2 Substrate Cortisone Cortisone Response Mineralocorticoid Response (e.g., Na+ reabsorption) MR->Response Activation 11beta-HSD2->Cortisone Inactivation

Caption: 11β-OHP acts as a mineralocorticoid agonist and inhibits 11β-HSD2.

Experimental Protocols

Quantification of 11β-Hydroxyprogesterone in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of 11β-OHP in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human serum samples

  • 11β-Hydroxyprogesterone analytical standard

  • Deuterated 11β-Hydroxyprogesterone internal standard (e.g., 11β-OHP-d4)

  • Methyl tert-butyl ether (MTBE)

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Procedure:

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To 200 µL of serum, add the deuterated internal standard.

    • Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 10 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases consisting of water and methanol with a small percentage of formic acid is typically employed to achieve separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor the specific precursor-to-product ion transitions for both 11β-OHP and its deuterated internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the 11β-OHP analytical standard.

    • Quantify the concentration of 11β-OHP in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram 3: Experimental Workflow for LC-MS/MS Quantification

LCMS_Workflow Start Serum Sample Step1 Add Internal Standard Start->Step1 Step2 Liquid-Liquid Extraction (MTBE) Step1->Step2 Step3 Evaporation Step2->Step3 Step4 Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Quantification Step5->End

Caption: Workflow for quantifying 11β-OHP in serum using LC-MS/MS.

Mineralocorticoid Receptor Activation Assay

This protocol describes a cell-based reporter gene assay to determine the agonist activity of 11β-OHP on the human mineralocorticoid receptor (MR).

Materials:

  • HEK-293 or COS-7 cells

  • Expression vector for human MR

  • Reporter plasmid containing a mineralocorticoid response element (MRE) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 11β-Hydroxyprogesterone

  • Aldosterone (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 or COS-7 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the human MR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • After 24 hours, replace the medium with a serum-free or charcoal-stripped serum medium to reduce background hormonal effects.

  • Compound Treatment:

    • Prepare serial dilutions of 11β-OHP and aldosterone in the appropriate medium.

    • Treat the transfected cells with the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the ED50 value by fitting the data to a sigmoidal dose-response curve.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition Assay

This protocol details an in vitro assay to measure the inhibitory effect of 11β-OHP on 11β-HSD2 activity.

Materials:

  • HEK-293 cells stably or transiently expressing human 11β-HSD2

  • [³H]-Cortisol (radiolabeled substrate)

  • Unlabeled cortisol and cortisone

  • 11β-Hydroxyprogesterone

  • NAD⁺ (cofactor for 11β-HSD2)

  • Cell lysis buffer

  • Scintillation fluid and counter

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Enzyme Preparation:

    • Prepare lysates from HEK-293 cells overexpressing 11β-HSD2.

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the cell lysate, NAD⁺, and varying concentrations of 11β-OHP. Include a control with no inhibitor.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding [³H]-Cortisol.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., ethyl acetate with unlabeled cortisol and cortisone as carriers).

  • Analysis:

    • Extract the steroids with an organic solvent.

    • Separate the substrate ([³H]-Cortisol) from the product ([³H]-Cortisone) using TLC.

    • Quantify the radioactivity in the cortisol and cortisone spots using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cortisol converted to cortisone for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the 11β-OHP concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

Endogenous 11β-hydroxyprogesterone is a physiologically active steroid with significant implications for mineralocorticoid homeostasis and androgen synthesis. Its dual role as a potent MR agonist and an inhibitor of 11β-HSD enzymes underscores its potential contribution to both normal physiology and the pathophysiology of conditions like hypertension and congenital adrenal hyperplasia. The elucidation of its involvement in the backdoor androgen pathway opens new avenues for research, particularly in the context of endocrine disorders and hormone-dependent cancers. The technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the multifaceted functions of this important endogenous steroid.

References

An In-depth Technical Guide to 11β-Hydroxyprogesterone: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone that has garnered significant interest in the scientific community. Initially considered a minor adrenal steroid, recent research has illuminated its crucial roles in both normal physiology and pathological conditions, particularly in disorders of steroidogenesis. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, biological functions, and analytical methodologies related to 11β-Hydroxyprogesterone, tailored for professionals in research and drug development.

Discovery and History

The story of 11β-Hydroxyprogesterone is intrinsically linked to the broader history of adrenal cortex research. In the mid-20th century, pioneering work by chemists like Tadeus Reichstein and Edward Calvin Kendall led to the isolation and structural elucidation of numerous corticosteroids from adrenal extracts.[1][2][3][4][5] This era of intensive research laid the foundation for understanding the complex pathways of steroid biosynthesis.

The development of radioimmunoassay (RIA) techniques in the 1960s and 1970s revolutionized endocrinology by enabling the sensitive and specific measurement of steroid hormones in biological fluids.[6] These methods were crucial in identifying and quantifying previously unknown or difficult-to-measure steroids, including the precursors and metabolites in the steroidogenic cascade. While the initial focus was on major hormones like cortisol and aldosterone, the advancement of analytical techniques, particularly mass spectrometry, has allowed for a more detailed profiling of the steroid metabolome, bringing attention to molecules like 11β-Hydroxyprogesterone.

Biosynthesis of 11β-Hydroxyprogesterone

11β-Hydroxyprogesterone is synthesized from progesterone through the action of two key mitochondrial cytochrome P450 enzymes:

  • Steroid 11β-hydroxylase (CYP11B1): Primarily located in the zona fasciculata of the adrenal cortex, CYP11B1 is the main enzyme responsible for the conversion of 11-deoxycortisol to cortisol. It also catalyzes the 11β-hydroxylation of progesterone to form 11β-Hydroxyprogesterone.[7]

  • Aldosterone synthase (CYP11B2): Found in the zona glomerulosa, CYP11B2 is primarily responsible for the synthesis of aldosterone. However, it also possesses 11β-hydroxylase activity and can convert progesterone to 11β-Hydroxyprogesterone, albeit to a lesser extent than CYP11B1.[8][9]

The kinetic parameters for the 11β-hydroxylation of progesterone by these enzymes are summarized in the table below.

Table 1: Kinetic Parameters for 11β-Hydroxyprogesterone Synthesis
EnzymeSubstrateKm (μM)Vmax (nmol/min/mg protein) or kcat (min-1)Source
Human CYP11B2 ProgesteroneSimilar to 11-deoxycorticosterone~20–30 min-1 (kcat)[8]
Human CYP11B1 ProgesteroneData not readily availableData not readily available

Note: Detailed kinetic data for human CYP11B1 with progesterone as a substrate is not as extensively characterized in the literature as it is for its primary substrate, 11-deoxycortisol.

The following diagram illustrates the enzymatic conversion of progesterone to 11β-Hydroxyprogesterone.

G Progesterone Progesterone 11b-OHP 11β-Hydroxyprogesterone Progesterone->11b-OHP 11β-hydroxylation CYP11B1 CYP11B1 CYP11B1->11b-OHP CYP11B2 CYP11B2 CYP11B2->11b-OHP

Biosynthesis of 11β-Hydroxyprogesterone from Progesterone.

Biological Functions and Signaling Pathways

11β-Hydroxyprogesterone exerts its biological effects through various mechanisms, primarily by acting as a potent mineralocorticoid and as an inhibitor of 11β-hydroxysteroid dehydrogenase.

Mineralocorticoid Activity

11β-Hydroxyprogesterone is a potent agonist of the mineralocorticoid receptor (MR), leading to sodium retention and potassium excretion, which can contribute to hypertension.[10] Its affinity for the MR is significant, and it can activate the receptor to a degree comparable to aldosterone in some experimental systems.

Table 2: Receptor Binding and Activation Data
ReceptorLigandKd (nM)EC50 (nM)IC50 (nM)NotesSource
Mineralocorticoid Receptor (MR) 11β-Hydroxyprogesterone-10-Activation in COS-7 cells expressing human MR.
11β-HSD1 11β-Hydroxyprogesterone--Potent inhibitorInhibition of rat liver microsomes.
11β-HSD2 11β-Hydroxyprogesterone--Potent inhibitorInhibition in lysates of JEG-3 cells.

The signaling pathway initiated by 11β-Hydroxyprogesterone binding to the mineralocorticoid receptor is depicted below.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11b-OHP 11β-Hydroxyprogesterone MR Mineralocorticoid Receptor (MR) 11b-OHP->MR Binds HSP Heat Shock Proteins MR->HSP Dissociates from Nucleus Nucleus MR->Nucleus Translocates to MRE Mineralocorticoid Response Element (MRE) MR->MRE Binds to Transcription Gene Transcription MRE->Transcription Translation Protein Synthesis Transcription->Translation CellularResponse Cellular Response (e.g., Na+ reabsorption) Translation->CellularResponse

Mineralocorticoid Receptor Signaling Pathway.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-Hydroxyprogesterone is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2). These enzymes are responsible for the interconversion of active cortisol and inactive cortisone. By inhibiting 11β-HSD, 11β-Hydroxyprogesterone can increase the local concentration of cortisol, potentially leading to glucocorticoid-mediated effects.

Role in Congenital Adrenal Hyperplasia (CAH)

The clinical significance of 11β-Hydroxyprogesterone is most pronounced in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. In this condition, the block in the classical steroidogenesis pathway leads to the accumulation of progesterone and 17α-hydroxyprogesterone. These precursors are then shunted into alternative pathways, including the "backdoor pathway" of androgen synthesis.

In the context of 21-hydroxylase deficiency, the increased levels of progesterone serve as a substrate for CYP11B1 and CYP11B2, leading to a significant elevation in 11β-Hydroxyprogesterone levels. This contributes to the mineralocorticoid excess and hypertension often seen in patients with this form of CAH.

The following diagram illustrates the altered steroidogenesis pathway in 21-hydroxylase deficiency, highlighting the formation of 11β-Hydroxyprogesterone.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OH-Preg 17α-Hydroxy- pregnenolone Pregnenolone->17OH-Preg 17OH-Prog 17α-Hydroxy- progesterone Progesterone->17OH-Prog DOC 11-Deoxy- corticosterone Progesterone->DOC 11b-OHP 11β-Hydroxy- progesterone Progesterone->11b-OHP 11β-hydroxylation Progesterone->21-Hydroxylase_block 17OH-Preg->17OH-Prog DHEA DHEA 17OH-Preg->DHEA Androstenedione Androstenedione 17OH-Prog->Androstenedione 11-Deoxycortisol 11-Deoxycortisol 17OH-Prog->11-Deoxycortisol 21-Deoxycortisol 21-Deoxycortisol 17OH-Prog->21-Deoxycortisol 11β-hydroxylation 17OH-Prog->21-Hydroxylase_block DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1_2 CYP11B1/CYP11B2 CYP11B1_2->11b-OHP CYP11B1_2->21-Deoxycortisol

Steroidogenesis in 21-Hydroxylase Deficiency.

Experimental Protocols

Measurement of 11β-Hydroxyprogesterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11β-Hydroxyprogesterone and other steroids in biological matrices.

Sample Preparation (Serum/Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., d4-11β-Hydroxyprogesterone).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient from 30% to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 11β-Hydroxyprogesterone and the internal standard.

Cell-Based Steroid Metabolism Assay

This protocol describes a general workflow for studying the metabolism of progesterone to 11β-Hydroxyprogesterone in a cell-based system, such as HEK293 cells transfected with CYP11B1 or CYP11B2.

Workflow:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 24-well plates.

    • Transfect cells with a plasmid encoding human CYP11B1 or CYP11B2 using a suitable transfection reagent.

  • Steroid Incubation:

    • 24-48 hours post-transfection, replace the medium with fresh serum-free medium containing a known concentration of progesterone (e.g., 1 µM).

  • Sample Collection:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the cell culture medium.

  • Steroid Extraction:

    • Extract steroids from the collected medium using liquid-liquid extraction (e.g., with ethyl acetate or methyl tert-butyl ether).

  • Analysis:

    • Analyze the extracted steroids by LC-MS/MS to quantify the formation of 11β-Hydroxyprogesterone.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HEK293 Cells Seed Seed cells in plates Culture->Seed Transfect Transfect with CYP11B1/CYP11B2 plasmid Seed->Transfect Incubate Incubate with Progesterone Transfect->Incubate Collect Collect media samples at time points Incubate->Collect Extract Extract steroids Collect->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Quantify Quantify 11β-OHP LCMS->Quantify

Workflow for a Cell-Based Steroid Metabolism Assay.
Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity of 11β-Hydroxyprogesterone for the mineralocorticoid receptor.

Materials:

  • MR-containing cell lysate or purified receptor.

  • Radiolabeled ligand (e.g., [³H]-aldosterone).

  • Unlabeled 11β-Hydroxyprogesterone (competitor).

  • Assay buffer (e.g., Tris-HCl with BSA).

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a microtiter plate, combine the MR preparation, a fixed concentration of [³H]-aldosterone, and varying concentrations of unlabeled 11β-Hydroxyprogesterone.

  • Equilibration: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC₅₀ value, from which the Kᵢ can be calculated.

Conclusion

11β-Hydroxyprogesterone has emerged from the shadows of steroidogenesis to become a molecule of significant clinical and research interest. Its potent mineralocorticoid activity and its role as a key biomarker in 21-hydroxylase deficiency underscore its importance in adrenal pathophysiology. The detailed methodologies and data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the multifaceted roles of this intriguing steroid and to explore its potential as a therapeutic target or diagnostic marker. As analytical techniques continue to advance, a deeper understanding of the "backdoor" and other alternative steroid pathways will undoubtedly reveal even more about the complex and fascinating world of steroid hormones.

References

An In-depth Technical Guide on 11β-Hydroxyprogesterone and its Role in Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone.[1] While typically present at low levels, its accumulation in certain pathological conditions, notably specific forms of congenital adrenal hyperplasia (CAH), is strongly associated with the development of hypertension.[1][2] This document provides a comprehensive technical overview of 11β-OHP, detailing its synthesis, its multifaceted mechanism of action in promoting hypertension, and the analytical methods used for its quantification. The primary hypertensinogenic effects of 11β-OHP are mediated through its actions as a potent mineralocorticoid and as an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme critical for protecting the mineralocorticoid receptor from glucocorticoid activation.[1][3][4] Understanding these pathways is crucial for the development of targeted therapies for related forms of endocrine hypertension.

Introduction

Hypertension is a multifactorial disease and a leading cause of cardiovascular morbidity and mortality. While essential hypertension is the most common form, a subset of cases is attributable to underlying endocrine disorders. Among these, dysregulation of steroid hormone biosynthesis can lead to the production of steroids with potent mineralocorticoid activity, causing sodium retention, volume expansion, and elevated blood pressure.[2] 11β-hydroxyprogesterone (11β-OHP) is one such steroid.[1] Although not a major product of normal adrenal steroidogenesis, its production is significantly increased in genetic deficiencies of steroidogenic enzymes, such as 21-hydroxylase and 17α-hydroxylase.[1][5][6] This guide explores the critical role of 11β-OHP in the pathophysiology of hypertension.

Synthesis and Metabolism of 11β-Hydroxyprogesterone

11β-OHP is synthesized from progesterone through the action of the enzyme steroid 11β-hydroxylase (encoded by the CYP11B1 gene) and, to a lesser extent, aldosterone synthase (CYP11B2).[1][7] In normal physiology, the 21-hydroxylation of progesterone to 11-deoxycorticosterone is a much more efficient pathway.[1] However, in conditions where 21-hydroxylase is deficient, progesterone accumulates and is shunted towards 11β-hydroxylation, leading to a significant increase in 11β-OHP levels.[1]

Similarly, in 17α-hydroxylase deficiency, the block in cortisol and sex steroid synthesis leads to an accumulation of precursors like progesterone and corticosterone, which can be converted to 11β-OHP and other mineralocorticoid-acting steroids.[5][6][8]

Steroidogenesis_Pathway cluster_deficiency Enzyme Deficiencies Leading to 11β-OHP Excess Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC CYP21A2 (21-Hydroxylase) OHP17 17α-Hydroxyprogesterone Progesterone->OHP17 CYP17A1 (17α-Hydroxylase) OHP11 11β-Hydroxyprogesterone (11β-OHP) Progesterone->OHP11 CYP11B1 / CYP11B2 (Shunt Pathway) Corticosterone Corticosterone DOC->Corticosterone CYP11B1 DOC->cyp21a2_block Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol CYP21A2 OHP17->cyp17a1_block Block in 17α-Hydroxylase Deficiency Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1

Caption: Simplified steroidogenesis pathway highlighting the synthesis of 11β-OHP.

Mechanism of Action in Hypertension

11β-OHP contributes to hypertension through two primary mechanisms: direct activation of the mineralocorticoid receptor and inhibition of 11β-hydroxysteroid dehydrogenase.

Direct Mineralocorticoid Receptor (MR) Agonism

11β-OHP is a potent mineralocorticoid.[1] It binds to and activates the mineralocorticoid receptor (MR) in the distal nephron of the kidney.[9] MR activation leads to the transcription of genes involved in sodium and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. This results in increased sodium reabsorption, expansion of extracellular fluid volume, and consequently, an elevation in blood pressure. Studies have shown that 11β-OHP activates the human mineralocorticoid receptor with an ED₅₀ of 10 nM.[9]

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

11β-OHP is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD1 and 11β-HSD2).[1][3][4] The 11β-HSD2 isoform is particularly important in mineralocorticoid target tissues like the kidney.[10] It normally inactivates glucocorticoids (like cortisol), which circulate at much higher concentrations than aldosterone, by converting them to their inactive 11-keto forms (cortisone).[3][11] This enzymatic barrier prevents glucocorticoids from illicitly activating the MR, which has a high affinity for both mineralocorticoids and glucocorticoids.[11][12]

By inhibiting 11β-HSD2, 11β-OHP allows cortisol to escape inactivation and bind to the MR, leading to an apparent mineralocorticoid excess state.[5] This amplifies the hypertensive effect beyond the direct agonism of 11β-OHP itself. Infusion of 11β-OHP in rats has been shown to be potently hypertensinogenic, an effect that is dependent on an intact adrenal gland and is attenuated by MR antagonists.[3][4]

MR_Activation_Pathway cluster_cell Kidney Distal Nephron Cell OHP11 11β-OHP MR Mineralocorticoid Receptor (MR) OHP11->MR Direct Activation HSD2 11β-HSD2 OHP11->HSD2 Inhibition Cortisol Cortisol Cortisol->MR Activation Cortisol->HSD2 Metabolism Nucleus Nucleus MR->Nucleus Translocation Cortisone Cortisone (Inactive) HSD2->Cortisone Gene Gene Transcription (e.g., ENaC) Nucleus->Gene Response Increased Na+ Reabsorption & Hypertension Gene->Response

Caption: Dual mechanism of 11β-OHP-induced hypertension.

Clinical Significance and Quantitative Data

Elevated levels of 11β-OHP are a key diagnostic feature in certain forms of congenital adrenal hyperplasia (CAH).

  • 21-Hydroxylase Deficiency: In this most common form of CAH, the enzymatic block leads to precursor accumulation.[13] Serum 11β-OHP concentrations in individuals with 21-hydroxylase deficiency can range from 0.012 to 3.37 ng/mL, whereas in healthy controls, the levels are typically below the detection limit of 0.012 ng/mL.[1]

  • 17α-Hydroxylase Deficiency: This rarer form of CAH is characterized by impaired cortisol and sex steroid synthesis, leading to increased production of mineralocorticoid precursors, including 11-deoxycorticosterone (DOC) and 11β-OHP, resulting in hypertension and hypokalemia.[6][8][14] Urine from patients with 17α-hydroxylase deficiency shows markedly elevated levels of factors that inhibit 11β-HSD2.[5]

  • 11β-Hydroxylase Deficiency: While this condition primarily leads to an accumulation of 11-deoxycortisol and DOC, elevated 17-hydroxyprogesterone can also be observed, potentially leading to some shunting towards other pathways.[15][16][17] Hypertension is a key feature in about two-thirds of these patients.[15]

ConditionTypical Serum 11β-OHP Levels (ng/mL)Key Associated SteroidsClinical Manifestation
Healthy Controls < 0.012-Normotensive
21-Hydroxylase Deficiency 0.012 - 3.37[1]↑ Progesterone, ↑ 17-OHPVirilization, Salt-wasting or Simple Virilizing
17α-Hydroxylase Deficiency Elevated (specific range not consistently reported)↑ DOC, ↑ CorticosteroneHypertension, Hypokalemia, Sexual infantilism[6][8]
11β-Hydroxylase Deficiency Elevated (less prominent than DOC)↑ DOC, ↑ 11-DeoxycortisolHypertension, Virilization[2][15]

Experimental Protocols

Quantification of 11β-Hydroxyprogesterone by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring steroid hormones, including 11β-OHP, due to its high specificity and sensitivity, overcoming the cross-reactivity issues often seen with immunoassays.

  • Objective: To quantify 11β-OHP and other steroid hormones in serum or plasma.

  • Methodology:

    • Sample Preparation:

      • A small volume of serum or plasma (e.g., 100-200 µL) is used.[18][19]

      • Isotopically labeled internal standards are added to the sample for accurate quantification.[20]

      • Proteins are precipitated using a solvent like acetonitrile.[19]

      • Steroids are extracted from the supernatant using liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction (e.g., HybridSPE-Phospholipid plates) to remove interfering substances like phospholipids.[19]

    • Chromatographic Separation:

      • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

      • Separation is typically achieved on a reverse-phase column (e.g., C18).[20]

      • A gradient elution with a mobile phase consisting of solvents like methanol and water with a modifier (e.g., 0.1% formic acid) is used to separate the different steroids.[20]

    • Mass Spectrometric Detection:

      • The eluent from the HPLC is introduced into a tandem quadrupole mass spectrometer.

      • The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for 11β-OHP and other target analytes.[20]

      • Quantification is performed by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.[20]

LCMS_Workflow Start 1. Serum/Plasma Sample (100-200 µL) Spike 2. Add Internal Standards Start->Spike Extract 3. Protein Precipitation & Steroid Extraction (LLE or SPE) Spike->Extract Inject 4. Inject into HPLC Extract->Inject Separate 5. Chromatographic Separation (C18 Column) Inject->Separate Ionize 6. Electrospray Ionization (ESI) Separate->Ionize Detect 7. Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Quantify 8. Data Analysis & Quantification Detect->Quantify

Caption: General workflow for LC-MS/MS analysis of 11β-OHP.
Mineralocorticoid Receptor Activation Assay

Cell-based reporter assays are used to determine the functional activity of compounds like 11β-OHP as agonists or antagonists of the mineralocorticoid receptor.[21]

  • Objective: To measure the ability of 11β-OHP to activate the human mineralocorticoid receptor.

  • Principle: Mammalian cells are engineered to express the full-length human MR.[22] These cells also contain a reporter gene (e.g., luciferase) that is functionally linked to an MR-responsive promoter. When an MR agonist binds to the receptor, it translocates to the nucleus and activates the transcription of the luciferase gene. The resulting light emission is proportional to the level of MR activation.[22]

  • Methodology:

    • Cell Culture: MR reporter cells are cultured and dispensed into microtiter plates.[21]

    • Compound Treatment: The cells are treated with a range of concentrations of 11β-OHP (or other test compounds). A known agonist like aldosterone is used as a positive control.[22]

    • Incubation: The plates are incubated to allow for receptor binding, nuclear translocation, and reporter gene expression.

    • Lysis and Detection: A luciferase detection reagent is added to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.[23]

    • Measurement: The luminescence (reported in Relative Light Units, RLU) is measured using a luminometer.[22]

    • Data Analysis: A dose-response curve is generated to determine the potency (e.g., EC₅₀) of 11β-OHP as an MR agonist.

Conclusion and Future Directions

11β-Hydroxyprogesterone is a potent steroid hormone that plays a significant, clinically relevant role in the pathophysiology of certain forms of endocrine hypertension. Its dual action as a direct mineralocorticoid receptor agonist and an inhibitor of the protective enzyme 11β-HSD2 makes it a powerful hypertensinogenic agent. Accurate measurement of 11β-OHP using LC-MS/MS is essential for the correct diagnosis of congenital adrenal hyperplasia and for distinguishing between different enzyme deficiencies. For drug development professionals, the pathways involving 11β-OHP and the mineralocorticoid receptor represent important targets for therapeutic intervention in managing severe hypertension associated with these specific endocrine disorders. Further research into selective MR antagonists and a deeper understanding of the tissue-specific regulation of 11β-HSD2 may yield novel treatments for these challenging clinical conditions.

References

An In-depth Technical Guide to the Structural and Functional Characteristics of 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the structural, physicochemical, and functional properties of 11β-Hydroxyprogesterone (11β-OHP). It is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry and pharmacology of this endogenous steroid. The guide details its core characteristics, relevant signaling pathways, and key experimental methodologies for its study.

Physicochemical and Structural Identifiers

11β-Hydroxyprogesterone is an endogenous steroid hormone and a metabolite of progesterone.[1][2][3] It is classified as a C21 steroid, belonging to the pregnane steroid subclass.[4][5] The core structure is a pregn-4-ene-3,20-dione molecule substituted with a hydroxyl group at the 11β position.[6] This specific stereochemistry is crucial for its biological activity.

PropertyDataReference(s)
IUPAC Name (8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one[6]
Synonyms 11β-OHP, 21-Deoxycorticosterone, NSC 15469[1][2]
CAS Number 600-57-7[1][2][6]
Molecular Formula C₂₁H₃₀O₃[1][2][6]
Molecular Weight 330.47 g/mol (or 330.5 g/mol )[1][2][6][7]
Physical State Solid[2][4]
Solubility Slightly soluble in Acetone, Chloroform, and Methanol; practically insoluble in water.[2][5]
InChI InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-,21+/m0/s1[2][6]
InChIKey BFZHCUBIASXHPK-ATWVFEABSA-N[2][6]
SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C[6]

Spectroscopic Data

The structural identity of 11β-OHP has been confirmed through various spectroscopic techniques. This data is critical for its identification and quantification in biological matrices.

Spectroscopic MethodKey Findings / DataReference(s)
¹H NMR Spectra available from commercial suppliers (e.g., Sigma-Aldrich). 2D NOESY NMR confirms the stereochemistry of the 11β-OH group through correlations of the α-CH at C11 to protons at C9, C8, and C19.[6][8]
¹³C NMR Spectra available in public databases.[6]
Mass Spectrometry GC-MS: Multiple spectra are available in the Human Metabolome Database (HMDB), showing characteristic fragmentation patterns. LC-MS: Used for identification of the mono-hydroxy derivative of progesterone.[6][8]
FTIR Spectroscopy Infrared spectra are available in public databases.[6]

Biosynthesis and Metabolism

11β-Hydroxyprogesterone is endogenously synthesized from progesterone. This conversion is primarily catalyzed by the mitochondrial enzyme steroid 11β-hydroxylase (CYP11B1) and, to a lesser extent, by aldosterone synthase (CYP11B2).[1][8] Under normal physiological conditions, the activity of 21-hydroxylase on progesterone is higher, directing the pathway towards corticosterone and aldosterone.[1] However, in conditions such as 21-hydroxylase deficiency, progesterone accumulates and is shunted towards the production of 11β-OHP.[1][2]

11β-OHP is not an inert metabolite; it can be further converted by other steroidogenic enzymes. For instance, it is a substrate for 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which oxidizes it to 11-ketoprogesterone.[8][9]

G progesterone Progesterone ohp11b 11β-Hydroxyprogesterone progesterone->ohp11b CYP11B1 CYP11B2 keto11 11-Ketoprogesterone ohp11b->keto11 11β-HSD2 deficiency 21-Hydroxylase Deficiency deficiency->progesterone Causes Accumulation

Biosynthesis and primary metabolism of 11β-Hydroxyprogesterone.

Mechanism of Action and Biological Function

The biological significance of 11β-OHP stems from its activity as both a potent mineralocorticoid and an enzyme inhibitor.

Mineralocorticoid Receptor Agonism

11β-OHP is a potent agonist of the mineralocorticoid receptor (MR).[2][3] It activates the human MR in a dose-dependent manner, with an ED₅₀ of approximately 10 nM in reporter assays using COS-7 cells.[7][10][11] This agonist activity is attributed to a critical interaction between its 11β-hydroxyl group and the asparagine residue (Asn770) within the ligand-binding domain of the MR.[10][11] Activation of the MR in renal cortical collecting duct cells stimulates sodium absorption.[2][10] This potent mineralocorticoid activity is responsible for its hypertensinogenic effects observed in vivo, where it causes a significant elevation in blood pressure in rats.[2][12]

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus ohp 11β-Hydroxyprogesterone (11β-OHP) mr Mineralocorticoid Receptor (MR) ohp->mr Binds complex 11β-OHP-MR Complex mr->complex Conformational Change hsp HSP90 hsp->mr Keeps inactive complex->hsp Dissociates complex_nuc 11β-OHP-MR Complex complex->complex_nuc Translocation mre Mineralocorticoid Response Element (MRE) complex_nuc->mre Binds DNA transcription Gene Transcription (e.g., Na+ channels) mre->transcription Initiates

Signaling pathway of Mineralocorticoid Receptor (MR) activation.
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

In addition to its direct agonist activity, 11β-OHP is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase, 11β-HSD1 and 11β-HSD2.[1] The IC₅₀ values are 1 µM for 11β-HSD1 and 0.140 µM for 11β-HSD2.[2] 11β-HSD2 is the enzyme responsible for inactivating cortisol to cortisone, thereby protecting the mineralocorticoid receptor from illicit occupation by glucocorticoids.[12] By inhibiting 11β-HSD2, 11β-OHP can potentiate the mineralocorticoid activity of endogenous glucocorticoids like corticosterone, contributing further to sodium retention and hypertension.[12]

Key Experimental Protocols

Protocol: Enzymatic Synthesis and Characterization of 11β-OHP

This protocol outlines the methodology for the in vitro synthesis of 11β-OHP from progesterone using recombinant cytochrome P450 enzymes, followed by its structural confirmation.[8]

  • Enzymatic Reaction :

    • Incubate progesterone (e.g., 10 µM) with purified, recombinant human P450 11B2 (or CYP11B1).

    • The reaction should be performed in the presence of NADPH as a required cofactor. A control reaction excluding NADPH must be run in parallel.

    • Allow the reaction to proceed under optimized conditions (e.g., specific buffer, temperature, and time).

  • Product Extraction :

    • Stop the reaction and extract the steroids from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to concentrate the products.

  • Analysis by LC-MS :

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as an LTQ-Orbitrap.

    • Acquire total ion scans in positive ion mode to identify the mono-hydroxylated product (C₂₁H₃₀O₃) based on its mass-to-charge ratio (m/z).

  • Structural Confirmation by NMR :

    • For unambiguous identification, scale up the enzymatic reaction to produce sufficient material for Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purify the product using chromatographic techniques (e.g., HPLC).

    • Acquire 1D (¹H, ¹³C) and 2D (e.g., HSQC, NOESY) NMR spectra.

    • Confirm the 11β-hydroxylation position and stereochemistry by analyzing the NOESY correlations as described in the spectroscopic data section.[8]

G start Start: Progesterone + P450 11B2 incubation 1. Incubation (with/without NADPH) start->incubation extraction 2. Solvent Extraction incubation->extraction analysis_lcms 3. LC-MS Analysis (Identify m/z) extraction->analysis_lcms scaleup 4. Scale-Up & Purify analysis_lcms->scaleup If product detected analysis_nmr 5. NMR Spectroscopy (Confirm Structure) scaleup->analysis_nmr end End: Confirmed 11β-OHP analysis_nmr->end

Experimental workflow for the synthesis and characterization of 11β-OHP.
Protocol: Mineralocorticoid Receptor Transactivation Assay

This assay quantifies the agonist activity of 11β-OHP on the human mineralocorticoid receptor (MR).[2][10]

  • Cell Culture and Transfection :

    • Culture a suitable mammalian cell line, such as COS-7 or HEK293, which have low endogenous MR expression.

    • Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length human mineralocorticoid receptor (hMR).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with Mineralocorticoid Response Elements (MREs).

    • A third plasmid expressing β-galactosidase can be included for normalization of transfection efficiency.

  • Compound Treatment :

    • After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with varying concentrations of 11β-OHP.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., aldosterone).

  • Luciferase Assay :

    • After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.

    • Measure the luciferase activity in the cell lysates using a luminometer.

    • Measure β-galactosidase activity for normalization.

  • Data Analysis :

    • Normalize the luciferase activity to the β-galactosidase activity for each sample.

    • Plot the normalized luciferase activity against the concentration of 11β-OHP.

    • Fit the data to a dose-response curve to determine the ED₅₀ (the concentration that elicits 50% of the maximal response).

References

11β-Hydroxyprogesterone: A Core Technical Guide for Adrenal Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Biochemistry, Clinical Significance, and Analytical Measurement as an Emerging Biomarker

This technical guide provides a comprehensive overview of 11β-hydroxyprogesterone (11β-OHP) and its role as a significant biomarker in the study and diagnosis of adrenal disorders. Tailored for researchers, scientists, and professionals in drug development, this document delves into the steroid's metabolic pathways, its clinical relevance, particularly in Congenital Adrenal Hyperplasia (CAH), and the state-of-the-art methodologies for its quantification.

Introduction to 11β-Hydroxyprogesterone (11β-OHP)

11β-Hydroxyprogesterone (also known as 21-deoxycorticosterone) is an endogenous steroid hormone derived from progesterone.[1] While historically less studied than other adrenal steroids, recent advancements in analytical techniques have highlighted its importance as a specific and sensitive biomarker for certain adrenal conditions. Its synthesis is catalyzed primarily by the steroid 11β-hydroxylase (CYP11B1) enzyme and to a lesser degree by aldosterone synthase (CYP11B2).[1][2][3] The accumulation of 11β-OHP is a key indicator of enzymatic defects in the adrenal steroidogenesis pathway, most notably in 21-hydroxylase deficiency.[1][4]

Biochemistry: Synthesis and Metabolic Pathways

The adrenal cortex synthesizes steroid hormones from cholesterol through a series of enzymatic reactions. The production and metabolism of 11β-OHP are integral to this network.

2.1. Synthesis of 11β-OHP

Under normal physiological conditions, progesterone is preferentially hydroxylated at the C21 position by 21-hydroxylase to form 11-deoxycorticosterone.[1] However, in states of 21-hydroxylase deficiency, the substrate progesterone accumulates and is shunted towards an alternative pathway.[1] In this pathway, the enzymes CYP11B1 and CYP11B2 catalyze the 11β-hydroxylation of progesterone to form 11β-OHP.[1][4][5]

2.2. Downstream Metabolism

Once formed, 11β-OHP is a substrate for several other steroidogenic enzymes. It can be converted to 11-ketoprogesterone (11KP4) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2); the reverse reaction is catalyzed by 11β-HSD1.[4][5] Furthermore, 11β-OHP can enter the "backdoor" pathway of androgen synthesis, where it is metabolized by enzymes such as 5α-reductase (SRD5A) and cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), ultimately contributing to the pool of potent androgens like 11-ketodihydrotestosterone (11KDHT).[4]

G cluster_main_pathway Steroidogenesis Shunt in 21-Hydroxylase Deficiency cluster_metabolism Downstream Metabolism of 11β-OHP cluster_blocked_pathway Normal Pathway (Blocked) Progesterone Progesterone OHP11 11β-Hydroxyprogesterone (11β-OHP) Progesterone->OHP11 CYP11B1 CYP11B2 DOC 11-Deoxycorticosterone Progesterone->DOC 21-Hydroxylase (Deficient) KP11 11-Ketoprogesterone (11KP4) OHP11->KP11 11β-HSD2 Backdoor Backdoor Androgen Pathway Metabolites OHP11->Backdoor SRD5A, CYP17A1 KP11->OHP11 11β-HSD1

Biosynthesis and metabolism of 11β-OHP in adrenal disorders.

Clinical Significance in Adrenal Disorders

Elevated levels of 11β-OHP are strongly associated with specific adrenal enzymatic deficiencies.

3.1. Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders caused by defects in steroidogenic enzymes.[6]

  • 21-Hydroxylase Deficiency (21OHD) : This is the most common form of CAH.[7] The enzymatic block leads to the accumulation of upstream precursors, including 17α-hydroxyprogesterone (17OHP) and progesterone.[8] The excess progesterone is then converted to 11β-OHP, making it a highly specific biomarker for 21OHD.[1][8] Studies have shown that serum 11β-OHP concentrations are significantly elevated in individuals with 21OHD compared to healthy controls.[1] While 17OHP has traditionally been the primary biomarker for 21OHD, 11β-OHP and its metabolites (11-oxygenated androgens) may serve as better markers for monitoring disease control, as they remain elevated for longer periods than 17OHP.[1]

  • 11β-Hydroxylase Deficiency (11β-OHD) : This is a rarer form of CAH.[7][9] While 17OHP levels can also be elevated in this condition, the characteristic biochemical feature is the accumulation of 11-deoxycortisol and 11-deoxycorticosterone.[7][10] Therefore, 11β-OHP is not a primary diagnostic marker for 11β-OHD.

3.2. Mineralocorticoid Activity

11β-OHP is a potent mineralocorticoid, capable of activating the mineralocorticoid receptor.[1][11] This activity is relevant in hypertensive forms of CAH, such as 11β-hydroxylase deficiency, where the accumulation of mineralocorticoid precursors contributes to hypertension.[12]

Quantitative Data Summary

The concentration of 11β-OHP is a key differentiator between healthy individuals and those with specific adrenal disorders.

ConditionPatient PopulationSerum 11β-OHP Concentration (ng/mL)Reference(s)
21-Hydroxylase Deficiency Subjects with 21OHD0.012 - 3.37[1]
Healthy Controls Control GroupBelow detection limit (<0.012)[1]

Note: Plasma concentrations of 11β-OHP in healthy individuals do not typically vary significantly with age, sex, or menstrual cycle phase.[11]

Analytical Methodologies

Accurate quantification of 11β-OHP is critical for its clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.

5.1. Experimental Protocol: LC-MS/MS for Steroid Quantification

The following protocol provides a generalized methodology for the simultaneous measurement of adrenal steroids, including 11β-OHP, from serum.

1. Sample Preparation:

  • Internal Standard Spiking : To a 200 µL aliquot of serum, add a mixture of stable isotope-labeled internal standards (e.g., 17α-Hydroxyprogesterone-D8) to correct for extraction inefficiency and matrix effects.[13][14]
  • Liquid-Liquid Extraction (LLE) : Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously to mix, and centrifuge to separate the organic and aqueous phases.[6][14][15] Transfer the upper organic layer containing the steroids to a clean tube.
  • Evaporation and Reconstitution : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6][15] Reconstitute the dried residue in 150 µL of a methanol/water solution (e.g., 1:1 v/v) for injection into the LC-MS/MS system.[6][14][15]

2. Chromatographic Separation:

  • System : Utilize an ultra-high-performance liquid chromatography (UHPLC) system.[13]
  • Column : Employ a solid-core silica particle column with a C18 or similar alkyl-bonded stationary phase.
  • Mobile Phase : Use a gradient elution with water and methanol (both may contain a small percentage of a modifier like formic acid or ammonium formate) to separate the steroids.
  • Injection Volume : 50 µL.[14]

3. Mass Spectrometric Detection:

  • System : A triple-quadrupole tandem mass spectrometer.
  • Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive mode.[6][13]
  • Detection Mode : Selected-Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for 11β-OHP and its corresponding internal standard.

rankdir=TB;

Start [label="Serum Sample (200 µL)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Spike [label="Spike with Isotope-Labeled\nInternal Standards"]; LLE [label="Liquid-Liquid Extraction\n(with MTBE)"]; Evap [label="Evaporate to Dryness\n(Nitrogen Stream)"]; Recon [label="Reconstitute in\nMethanol/Water"]; Inject [label="Inject into LC-MS/MS System"]; End [label="Data Acquisition & Analysis\n(SRM/MRM Mode)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Spike; Spike -> LLE; LLE -> Evap; Evap -> Recon; Recon -> Inject; Inject -> End; }

General experimental workflow for LC-MS/MS analysis of 11β-OHP.

5.2. Immunoassays

While immunoassays are available for steroid hormone measurement, they often suffer from significant cross-reactivity with structurally similar steroids. For instance, high levels of 11-deoxycortisol or 17-hydroxyprogesterone, which are common in adrenal disorders, can interfere with cortisol immunoassays. This lack of specificity can lead to inaccurate results and misdiagnosis. Therefore, LC-MS/MS is strongly recommended for the definitive quantification of 11β-OHP and related steroid precursors. [6][15]

Conclusion and Future Directions

11β-Hydroxyprogesterone is a valuable and specific biomarker for diagnosing and monitoring 21-hydroxylase deficiency. Its measurement, preferably by LC-MS/MS, provides crucial information that complements the analysis of traditional markers like 17-hydroxyprogesterone. Future research should focus on establishing standardized reference intervals across diverse populations and further elucidating the role of 11β-OHP and its downstream metabolites in the pathophysiology of adrenal and other endocrine-related disorders. The integration of 11β-OHP into routine steroid panels will undoubtedly enhance the diagnostic accuracy and management of patients with congenital adrenal hyperplasia.

References

Regulating the Synthesis of 11β-Hydroxyprogesterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 11β-Hydroxyprogesterone

11β-Hydroxyprogesterone (11β-OHP) is a steroid hormone synthesized primarily in the adrenal cortex. It is derived from progesterone through the action of specific enzymes.[1] While not as abundant as other corticosteroids, 11β-OHP and its metabolites play significant roles in both normal physiological processes and in the pathophysiology of certain endocrine disorders. This technical guide provides an in-depth overview of the core mechanisms regulating 11β-OHP production, with a focus on the enzymatic pathways, their genetic regulation, and detailed experimental protocols for their study.

The primary enzymes responsible for the synthesis of 11β-OHP from progesterone are two closely related mitochondrial cytochrome P450 enzymes: steroid 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) .[1][2] The expression and activity of these enzymes are tightly controlled by various signaling pathways, ensuring that 11β-OHP production is appropriately modulated to meet physiological demands.

Dysregulation of 11β-OHP synthesis is implicated in conditions such as congenital adrenal hyperplasia (CAH). In 21-hydroxylase deficiency, a common form of CAH, the substrate progesterone is shunted towards the 11β-hydroxylation pathway, leading to elevated levels of 11β-OHP.[1] Understanding the intricate regulation of 11β-OHP production is therefore crucial for the development of diagnostic markers and therapeutic strategies for these disorders.

Core Regulatory Enzymes: CYP11B1 and CYP11B2

The production of 11β-OHP is catalyzed by CYP11B1 and, to a lesser extent, by CYP11B2. These enzymes are encoded by the CYP11B1 and CYP11B2 genes, respectively, which are located in tandem on human chromosome 8q24.3. Despite their high degree of sequence homology, they exhibit distinct regulatory mechanisms and substrate specificities, which dictate their primary roles in steroidogenesis.

Steroid 11β-Hydroxylase (CYP11B1)

CYP11B1 is predominantly expressed in the zona fasciculata of the adrenal cortex and is the primary enzyme responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[2] It also exhibits activity towards other steroid substrates, including the conversion of progesterone to 11β-OHP.[2]

The expression of the CYP11B1 gene is primarily regulated by the adrenocorticotropic hormone (ACTH) . ACTH, released from the pituitary gland, binds to its receptor (MC2R) on adrenal cortical cells, activating the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This cascade leads to the phosphorylation of transcription factors that enhance CYP11B1 gene transcription.

Aldosterone Synthase (CYP11B2)

CYP11B2 is mainly found in the zona glomerulosa of the adrenal cortex and is the key enzyme in aldosterone synthesis, catalyzing the final three steps from 11-deoxycorticosterone to aldosterone.[2] Similar to CYP11B1, it can also catalyze the 11β-hydroxylation of progesterone.[3][4]

The regulation of CYP11B2 expression is principally governed by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels . Angiotensin II, the main effector of the RAAS, binds to its type 1 receptor (AT1R) on zona glomerulosa cells. This interaction activates signaling pathways involving calcium and protein kinase C (PKC), which in turn stimulate CYP11B2 transcription.

Quantitative Data on Enzyme Kinetics and Regulation

The following tables summarize key quantitative data related to the enzymes that produce 11β-OHP and their regulation.

EnzymeSubstrateProductKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Source
CYP11B2Progesterone11β-Hydroxyprogesterone5.7315.4[3]

Table 1: Steady-State Kinetic Parameters for the 11β-Hydroxylation of Progesterone by Human CYP11B2.

RegulatorTarget GeneCell LineConcentrationFold Change in mRNA ExpressionSource
Angiotensin IICYP11B2H295R1 nM~1.5[5]
Angiotensin IICYP11B2H295R10 nM~2.5[5]
Angiotensin IICYP11B2H295R100 nM~3.5[5]
ACTHCYP11B1Rat Adrenal40 ng/day (7 days)>2 (in some brain regions)[6]

Table 2: Dose-Response of Regulators on CYP11B1 and CYP11B2 Expression.

Signaling Pathways

The regulation of CYP11B1 and CYP11B2 transcription is mediated by complex signaling pathways initiated by ACTH and Angiotensin II, respectively.

ACTH_Signaling ACTH ACTH MC2R MC2R ACTH->MC2R AC Adenylyl Cyclase MC2R->AC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + CREB CREB PKA->CREB P SF1 SF-1 PKA->SF1 P CYP11B1_Gene CYP11B1 Gene CREB->CYP11B1_Gene SF1->CYP11B1_Gene

Figure 1: ACTH signaling pathway for CYP11B1 regulation.

AngII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R PLC Phospholipase C AT1R->PLC + IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC Protein Kinase C DAG->PKC + CaM Calmodulin Ca2->CaM + NGFIB NGFIB PKC->NGFIB P CaMK CaM Kinases CaM->CaMK + NURR1 NURR1 CaMK->NURR1 P CYP11B2_Gene CYP11B2 Gene NURR1->CYP11B2_Gene NGFIB->CYP11B2_Gene

Figure 2: Angiotensin II signaling for CYP11B2 regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of 11β-OHP production.

H295R Cell Culture and Steroidogenesis Assay

The human adrenocortical carcinoma cell line NCI-H295R is a widely used in vitro model for studying steroidogenesis as it expresses all the key enzymes required for adrenal steroid synthesis.

Protocol:

  • Cell Culture:

    • Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% ITS+ Premix, and 1% penicillin/streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells every 3-4 days when they reach 80-90% confluency.

  • Steroidogenesis Assay:

    • Seed H295R cells in 24-well plates at a density of 2.5 x 10⁵ cells/well.

    • Allow cells to attach and grow for 24 hours.

    • Replace the medium with fresh serum-free medium containing the desired concentrations of test compounds (e.g., ACTH, angiotensin II, or inhibitors).

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant for steroid quantification.

    • Assess cell viability using a standard method (e.g., MTT assay).

H295R_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 cluster_3 Analysis a Seed H295R cells (2.5 x 10⁵ cells/well) b Replace medium with serum-free medium + test compounds a->b c Incubate for 24-48h b->c d Collect supernatant c->d e Assess cell viability c->e f Steroid Quantification (LC-MS/MS) d->f

Figure 3: H295R Steroidogenesis Assay Workflow.
Steroid Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of multiple steroids simultaneously.

Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of cell culture supernatant or plasma, add an internal standard mix (containing deuterated analogs of the steroids of interest).

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex thoroughly, and centrifuge.

    • Freeze the aqueous layer at -80°C and transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with a modifier like formic acid or ammonium fluoride.

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantify the steroids by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

Transient Transfection and Reporter Gene Assay

This technique is used to study the transcriptional regulation of the CYP11B1 and CYP11B2 genes by cloning their promoter regions into a reporter vector (e.g., containing the luciferase gene).

Protocol:

  • Plasmid Preparation:

    • Construct reporter plasmids by cloning the promoter region of CYP11B1 or CYP11B2 upstream of a reporter gene (e.g., firefly luciferase).

    • Prepare high-purity plasmid DNA.

  • Transfection:

    • Seed H295R cells in 24-well plates.

    • Transfect the cells with the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent (e.g., Lipofectamine).

  • Treatment and Analysis:

    • After 24 hours, treat the cells with the desired stimuli (e.g., ACTH, angiotensin II).

    • After another 24 hours, lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

The regulation of 11β-hydroxyprogesterone production is a complex process orchestrated by the differential expression and activity of CYP11B1 and CYP11B2. The distinct signaling pathways governing these enzymes, primarily the ACTH/cAMP/PKA pathway for CYP11B1 and the Angiotensin II/Ca²⁺/PKC pathway for CYP11B2, ensure a fine-tuned control of steroidogenesis in the adrenal cortex. A thorough understanding of these regulatory mechanisms, supported by robust experimental methodologies, is essential for advancing our knowledge of adrenal physiology and for the development of novel therapeutic interventions for related endocrine disorders. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

Methodological & Application

Application Notes and Protocols: 11β-Hydroxyprogesterone (11β-OHP) ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone.[1] It is synthesized from progesterone by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent by aldosterone synthase (CYP11B2).[1] 11β-OHP is a potent mineralocorticoid and a competitive inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2.[1][2]

The measurement of 11β-OHP is of significant interest in the study of steroid metabolism and adrenal disorders. Elevated levels of 11β-OHP are a key indicator of 21-hydroxylase deficiency, a common form of congenital adrenal hyperplasia (CAH).[1][3] In this condition, the typical pathway for cortisol and aldosterone synthesis is impaired, leading to the accumulation of progesterone and its subsequent conversion to 11β-OHP.[1] Therefore, quantifying 11β-OHP levels can serve as a valuable tool for researchers investigating the pathophysiology of CAH and for drug development professionals exploring therapeutic interventions.

This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of 11β-OHP in a variety of biological samples.

Assay Principle

This ELISA kit is based on the principle of competitive inhibition. The microtiter plate is pre-coated with a capture antibody specific for 11β-OHP. During the assay, 11β-OHP present in the standards or samples competes with a fixed amount of horseradish peroxidase (HRP)-conjugated 11β-OHP for a limited number of binding sites on the capture antibody. After an incubation period, the unbound components are removed by washing. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of 11β-OHP in the sample. The concentration of 11β-OHP in the samples is determined by comparing the optical density of the samples to the standard curve.

Kit Performance Characteristics

ParameterSpecification
Assay Type Competitive ELISA
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids.[4]
Detection Range 0.123 - 10 ng/mL
Sensitivity 0.055 ng/mL
Specificity High sensitivity and excellent specificity for 11β-Hydroxyprogesterone. No significant cross-reactivity or interference with analogues has been observed.[4]

Signaling Pathway

The following diagram illustrates the simplified steroidogenesis pathway, highlighting the role of 11β-Hydroxyprogesterone.

steroidogenesis cluster_pathway Simplified Steroidogenesis Pathway cluster_key Key Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone 11β-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11β-Hydroxyprogesterone 11β-Hydroxylase (CYP11B1) Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase 11-Deoxycortisol 11-Deoxycortisol 17α-Hydroxyprogesterone->11-Deoxycortisol 21-Hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase Key1 Normal Pathway Key2 Pathway in 21-Hydroxylase Deficiency Progesterone_key Steroid Intermediate Enzyme_key Enzyme OHP_key 11β-Hydroxyprogesterone Deficiency_key Blocked in 21-Hydroxylase Deficiency Alternative_key Alternative Pathway

Caption: Simplified steroidogenesis pathway showing the formation of 11β-Hydroxyprogesterone.

Experimental Protocols

Reagent Preparation
  • Standards: Reconstitute the lyophilized 11β-OHP standard with the provided standard diluent to create the stock solution. Prepare a dilution series of the standards as specified in the kit manual.

  • Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration.

  • HRP-conjugate: Dilute the concentrated HRP-conjugate with the provided conjugate diluent to the working concentration shortly before use.

  • Substrate Solution: The substrate solution is ready to use.

  • Stop Solution: The stop solution is ready to use.

Sample Preparation

The following are general guidelines for sample preparation. Optimal dilutions should be determined by the end-user.

  • Serum: Allow whole blood to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma and store at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]

  • Cell Culture Supernatant: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. Aliquot the supernatant and store at -20°C or colder.[5]

  • Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge at 5000 x g for 5-10 minutes. Collect the supernatant and store at -20°C or colder.

  • Cell Lysates: Collect cells and wash with cold PBS. Lyse the cells using a suitable lysis buffer and centrifuge to remove cellular debris. Collect the supernatant and store at -20°C or colder.

Assay Procedure

elisa_workflow cluster_workflow ELISA Experimental Workflow start Start add_standards_samples Add Standards and Samples to pre-coated plate start->add_standards_samples add_hrp_conjugate Add HRP-conjugated 11β-OHP add_standards_samples->add_hrp_conjugate incubate1 Incubate at 37°C add_hrp_conjugate->incubate1 wash1 Wash plate incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate at 37°C in the dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the 11β-Hydroxyprogesterone competitive ELISA procedure.

  • Prepare Reagents and Samples: Bring all reagents and samples to room temperature before use.

  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the microtiter plate.

  • Add HRP-conjugate: Add 50 µL of the working solution of HRP-conjugate to each well.

  • Incubate: Cover the plate and incubate for 1 hour at 37°C.

  • Wash: Aspirate the liquid from each well and wash each well three times with 200 µL of wash buffer. After the final wash, invert the plate and tap it on a clean paper towel to remove any remaining liquid.

  • Add Substrate: Add 100 µL of substrate solution to each well.

  • Incubate: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis

  • Calculate the average OD for each set of duplicate standards and samples.

  • Construct a standard curve by plotting the mean OD for each standard on the y-axis against the corresponding concentration of 11β-OHP on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.

  • Determine the concentration of 11β-OHP in each sample by interpolating the mean OD value of the sample from the standard curve.

  • Account for dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Example Standard Curve Data
Standard Concentration (ng/mL)Mean OD at 450 nm
100.25
50.45
2.50.80
1.251.35
0.6251.90
02.50

Note: This is example data only. A new standard curve must be generated for each assay.

Troubleshooting

ProblemPossible CauseSolution
High background Insufficient washingIncrease the number of washes or the volume of wash buffer. Ensure complete aspiration of liquid after each wash.
Contaminated reagentsUse fresh, properly stored reagents.
Low signal Incorrect incubation times or temperaturesAdhere strictly to the protocol's incubation times and temperatures.
Inactive HRP-conjugate or substrateEnsure reagents are not expired and have been stored correctly.
Poor standard curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Pipetting errorsUse calibrated pipettes and new tips for each standard and sample.
High coefficient of variation (CV) Inconsistent pipettingPractice consistent pipetting technique.
Plate not washed uniformlyEnsure all wells are washed with the same volume and for the same duration.

References

Application Note and Protocol for the Analysis of 11β-Hydroxyprogesterone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is a steroid hormone and a derivative of progesterone. It is a potent mineralocorticoid, and its synthesis from progesterone is catalyzed by the steroid 11β-hydroxylase (CYP11B1) enzyme and to a lesser extent by aldosterone synthase (CYP11B2).[1] The analysis of 11β-OHP is crucial in understanding various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting steroidogenesis.[1][2][3] In cases of 21-hydroxylase deficiency, a common form of CAH, progesterone and 17α-hydroxyprogesterone accumulate and are shunted towards alternative metabolic pathways, leading to increased levels of 11β-OHP and 21-deoxycortisol, respectively.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of steroid hormones due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can be prone to cross-reactivity.[4] This document provides a detailed protocol for the analysis of 11β-hydroxyprogesterone in human serum or plasma using LC-MS/MS, targeting researchers, scientists, and professionals in drug development.

Signaling Pathway

The synthesis of 11β-Hydroxyprogesterone is an integral part of the adrenal steroidogenesis pathway. The diagram below illustrates the enzymatic conversion of progesterone to 11β-Hydroxyprogesterone.

G Progesterone Progesterone 11beta-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->this compound 11β-hydroxylation CYP11B1 CYP11B1 (Steroid 11β-hydroxylase) CYP11B1->Progesterone CYP11B2 CYP11B2 (Aldosterone synthase) CYP11B2->Progesterone

Caption: Synthesis of 11β-Hydroxyprogesterone from Progesterone.

Experimental Protocols

This section details the necessary materials and the step-by-step procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents
  • 11β-Hydroxyprogesterone analytical standard

  • Isotopically labeled internal standard (e.g., 11β-Hydroxyprogesterone-d8)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Methyl-tert-butyl ether (MTBE)

  • Human serum or plasma

  • Solid Phase Extraction (SPE) cartridges or plates (e.g., Oasis PRiME HLB)[5] or Supported Liquid Extraction (SLE) plates[6][7]

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting steroids from biological matrices.[8][9]

  • Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard solution to each sample, calibrator, and quality control sample.

  • Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).[8] Vortex to dissolve the residue.

  • Transfer: Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.

Experimental Workflow: Sample Preparation (LLE)

G start Start sample 200 µL Serum/Plasma start->sample is Add Internal Standard sample->is lle Liquid-Liquid Extraction (1 mL MTBE) is->lle centrifuge Centrifuge (10,000 x g, 5 min) lle->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness (Nitrogen, 40°C) transfer->evap reconstitute Reconstitute (150 µL Mobile Phase) evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of 11β-Hydroxyprogesterone. These parameters may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Waters Acquity UPLC or equivalent[10]
Column Acquity BEH C18 (1.7 µm, 2.1 mm × 100 mm) or equivalent[10]
Column Temperature 35 - 45°C[10][11]
Mobile Phase A Water with 0.1% formic acid or 0.2 mM ammonium fluoride[10][11]
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid[10][12]
Flow Rate 0.3 - 0.4 mL/min[10][11]
Injection Volume 10 - 20 µL[10]
Gradient A typical gradient starts at a lower percentage of organic phase, ramps up to a high percentage to elute the analyte, followed by a re-equilibration step. For example, a gradient could start at 40% B, increase to 98% B, and then return to 40% B.[11]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., TSQ Vantage, Xevo TQD)[5][12]
Ionization Mode Electrospray Ionization (ESI) positive mode or Atmospheric Pressure Chemical Ionization (APCI) positive mode[12]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the specific instrument, typically in the range of 3-4 kV for ESI.
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C
Collision Gas Argon

Table 3: MRM Transitions for 11β-Hydroxyprogesterone

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
11β-Hydroxyprogesterone331.2313.2Optimized per instrument
121.0
11β-Hydroxyprogesterone-d8 (IS)339.2321.2Optimized per instrument

Note: The specific m/z values and collision energies should be optimized for the instrument in use. A recent study identified the precursor ion for 11β-hydroxy-progesterone as 363.2 with product ions of 121.0 and 327.1.[9]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for LC-MS/MS methods for steroid analysis, including parameters relevant to 11β-Hydroxyprogesterone.

Table 4: Representative Quantitative Performance Data

ParameterTypical ValueReference
Linearity (r²) > 0.99[6][11]
Lower Limit of Quantification (LLOQ) 0.05 - 0.1 ng/mL[9]
Intra- and Inter-assay Precision (%CV) < 15%[7][11]
Accuracy/Recovery (%) 85 - 115%[7][11][13]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 11β-Hydroxyprogesterone in human serum or plasma by LC-MS/MS. The described methods, including sample preparation and instrumental analysis, are robust and sensitive, making them suitable for research, clinical, and drug development applications. Adherence to these protocols, with appropriate instrument-specific optimization, will enable accurate and reliable measurement of this important steroid hormone. The provided diagrams offer a clear visual representation of the biochemical pathway and the experimental workflow, aiding in the understanding and implementation of the described methods.

References

Application Note: A Cell-Based Assay for Measuring 11β-Hydroxyprogesterone (11β-OHP) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11β-hydroxysteroid dehydrogenases (11β-HSDs) are crucial enzymes that regulate the intracellular availability of active glucocorticoids. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase, converting cortisone to active cortisol, and 11β-HSD2, a dehydrogenase that inactivates cortisol to cortisone.[1] 11β-hydroxyprogesterone (11β-OHP), a naturally occurring steroid, is a substrate for both isoforms. 11β-HSD2 oxidizes 11β-OHP to 11-ketoprogesterone, while 11β-HSD1 can catalyze the reverse reaction.[2][3] Dysregulation of 11β-HSD activity is implicated in various pathologies, making the development of assays to screen for modulators of this pathway essential for drug discovery.

This application note provides a detailed protocol for a cell-based assay to determine the activity of 11β-HSD on its substrate, 11β-OHP. The protocol outlines methods using both a transfected cell line (HEK-293) expressing a specific 11β-HSD isoform and a cell line with endogenous expression (SW982). Detection of the substrate and its metabolite is described using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) for robust quantification, with thin-layer chromatography (TLC) offered as a simpler, semi-quantitative alternative.

Signaling Pathway and Experimental Workflow

The enzymatic conversion of 11β-OHP is a key step in steroid metabolism. The following diagram illustrates the conversion of 11β-OHP to 11-ketoprogesterone, catalyzed by 11β-HSD2.

sub 11β-Hydroxyprogesterone (11β-OHP) enz 11β-HSD2 sub->enz prod 11-Ketoprogesterone enz->prod nadh NADH + H+ enz->nadh nad NAD+ nad->enz A Cell Seeding (HEK-293 or SW982) B Transfection (HEK-293) with 11β-HSD2 plasmid A->B C Incubation (24-48 hours) A->C For SW982 B->C D Treatment with 11β-OHP +/- Inhibitors C->D E Incubation (Time course: e.g., 0, 2, 6, 24h) D->E F Collect Supernatant E->F G Steroid Extraction F->G H Analysis G->H I LC-MS/MS H->I J TLC H->J

References

Application Notes and Protocols: 11β-Hydroxyprogesterone Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is an endogenous steroid hormone and a potent mineralocorticoid.[1] It is a derivative of progesterone and its synthesis is catalyzed by the steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, by aldosterone synthase (CYP11B2).[1] 11β-OHP has been identified as a potent agonist of the mineralocorticoid receptor (MR) and a competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD).[1] This document provides detailed protocols for conducting a receptor binding assay to characterize the interaction of 11β-OHP with steroid receptors, primarily the mineralocorticoid and glucocorticoid receptors.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of 11β-Hydroxyprogesterone with the Mineralocorticoid and Glucocorticoid receptors.

ParameterReceptorValueCell Line/SystemNotes
ED50 Human Mineralocorticoid Receptor (hMR)10 nMCOS-7 cellsED50 (Median Effective Dose) for receptor activation.
Relative Binding Affinity (RBA) Rat Glucocorticoid Receptor (GR)≥ 25%Rat Hippocampus CytosolRelative to corticosterone.
Transactivation Human Glucocorticoid Receptor (hGR)Similar to 11-deoxycortisol and aldosteroneHEK293 cellsIndicates functional agonism.[2]

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity of an unlabeled ligand (11β-OHP) to its receptor. This protocol is adaptable for both the Mineralocorticoid (MR) and Glucocorticoid (GR) receptors.

Part 1: Preparation of Cell Lysate/Membrane Fraction

This protocol describes the preparation of a receptor source from cultured cells expressing the target receptor (e.g., HEK293 cells transfected with human MR or GR).

Materials and Reagents:

  • Cultured cells expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (50 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM EDTA)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by sonication on ice.

  • Centrifugation: Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.

  • Supernatant (Cytosolic Fraction): Carefully collect the supernatant, which contains the cytosolic fraction of the receptors.

  • Pellet (Membrane Fraction): Resuspend the pellet in Lysis Buffer. This fraction contains the membrane-associated receptors.

  • Protein Quantification: Determine the protein concentration of the cytosolic or membrane fraction using a suitable protein assay (e.g., Bradford or BCA assay).

  • Storage: Store the receptor preparations in aliquots at -80°C until use.

Part 2: Competitive Radioligand Binding Assay

Materials and Reagents:

  • Receptor preparation (cytosolic or membrane fraction)

  • Radiolabeled ligand (e.g., [³H]-Aldosterone for MR, [³H]-Dexamethasone for GR)

  • Unlabeled 11β-Hydroxyprogesterone (competitor ligand)

  • Assay Buffer (e.g., Tris-HCl buffer with appropriate additives)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (pre-soaked in polyethylenimine for membrane-bound receptors)

  • Filtration apparatus

Procedure:

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: Receptor preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Receptor preparation + Radioligand + a high concentration of unlabeled ligand (e.g., 1000-fold excess of aldosterone or dexamethasone).

    • Competitive Binding: Receptor preparation + Radioligand + increasing concentrations of 11β-Hydroxyprogesterone.

  • Incubation: Incubate the plates at 4°C for a predetermined time (e.g., 2-18 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • For Cytosolic Receptors: Use dextran-coated charcoal to adsorb the free radioligand. Centrifuge and collect the supernatant containing the receptor-bound radioligand.

    • For Membrane-Bound Receptors: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the supernatant or the filters to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 11β-Hydroxyprogesterone.

    • Determine the IC50 value (the concentration of 11β-OHP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Receptor Preparation cluster_assay Binding Assay cell_culture Cell Culture (expressing MR or GR) harvesting Harvesting & Washing cell_culture->harvesting lysis Cell Lysis harvesting->lysis homogenization Homogenization lysis->homogenization centrifugation Centrifugation homogenization->centrifugation receptor_prep Receptor Preparation (Cytosol or Membrane) centrifugation->receptor_prep assay_setup Assay Setup (Total, Non-specific, Competitive Binding) receptor_prep->assay_setup incubation Incubation assay_setup->incubation separation Separation of Bound/Free Ligand incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 & Ki Determination) quantification->data_analysis

Experimental workflow for the 11β-Hydroxyprogesterone receptor binding assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 11β-OHP Receptor_complex Receptor-Hsp90 Complex (MR or GR) Ligand->Receptor_complex Binding Activated_Receptor Activated Receptor Receptor_complex->Activated_Receptor Conformational Change & Hsp90 Dissociation Dimerization Dimerization Activated_Receptor->Dimerization Translocation HRE_Binding Binding to Hormone Response Element (HRE) Dimerization->HRE_Binding Transcription Gene Transcription HRE_Binding->Transcription

Generalized signaling pathway for Mineralocorticoid and Glucocorticoid Receptors.

References

Application Notes and Protocols for Studying 11β-Hydroxyprogesterone Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the physiological and pathological effects of 11β-Hydroxyprogesterone (11β-OHP). This document includes detailed protocols for key in vitro and in vivo experimental models, quantitative data for experimental planning, and visualizations of relevant signaling pathways.

Introduction to 11β-Hydroxyprogesterone (11β-OHP)

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone. Its synthesis is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2)[1]. 11β-OHP is a potent mineralocorticoid and a significant inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms 1 and 2[1][2][3]. Its roles in regulating blood pressure and its involvement in the pathophysiology of certain hypertensive states and as a potential biomarker for 21-hydroxylase deficiency are of significant interest in research and drug development[1][2][3].

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the bioactivity of 11β-OHP, critical for designing and interpreting experiments.

Table 1: Receptor Activation and Enzyme Inhibition

ParameterTargetSpecies/SystemValueReference
ED₅₀Human Mineralocorticoid Receptor (hMR)COS-7 cells10 nM[1]
EC₅₀Human Mineralocorticoid Receptor (hMR)Reporter Assay0.05 µM[4]
IC₅₀11β-HSD1-1 µM[4]
IC₅₀11β-HSD2-0.140 µM[4]

Table 2: In Vivo Effects in Rodent Models

Experimental ModelParameter MeasuredTreatmentResultReference
Intact Sprague-Dawley RatsBlood PressureContinuous infusion of 11β-OHP (10 µ g/hour ) for 14 daysSignificant elevation in blood pressure within 3 days, persisting for 14 days[2][4]
Adrenalectomized Sprague-Dawley RatsBlood PressureContinuous infusion of 11α-OHP (structurally similar to 11β-OHP)Hypertensive effects abolished[2]
Adrenalectomized Spontaneously Hypertensive Rats (SHR)Blood Pressure11α-OHP infusion with corticosteroneAmplified hypertensive effects of corticosterone[2]

Signaling Pathways

11β-OHP exerts its biological effects primarily through two main mechanisms: direct activation of the mineralocorticoid receptor and inhibition of 11β-HSD enzymes, which indirectly modulates the activity of other steroid hormones.

Mineralocorticoid Receptor (MR) Signaling Pathway

11β-OHP acts as an agonist for the mineralocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to hormone response elements (HREs) on DNA, leading to the transcription of target genes. This pathway is crucial in the regulation of sodium and water balance, thereby influencing blood pressure.

MR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11beta-OHP 11beta-OHP MR Mineralocorticoid Receptor (MR) 11beta-OHP->MR Binds MR_HSP_complex MR-HSP Complex (Inactive) HSP Heat Shock Proteins MR_active Activated MR MR_HSP_complex->MR_active Dissociation HRE Hormone Response Element (HRE) MR_active->HRE Translocates & Binds Nucleus Nucleus Transcription Gene Transcription HRE->Transcription Initiates Proteins Effector Proteins (e.g., ENaC, Na+/K+ ATPase) Transcription->Proteins Leads to Response Physiological Response (Na+ reabsorption, K+ secretion, Increased Blood Pressure) Proteins->Response

Caption: Mineralocorticoid Receptor Signaling Pathway of 11β-OHP.

Backdoor Pathway of Androgen Synthesis

11β-OHP can be metabolized through the "backdoor" pathway to potent androgens like 11-ketodihydrotestosterone (11-KDHT). This is particularly relevant in conditions like 21-hydroxylase deficiency where precursor steroids are shunted into this pathway.

Backdoor_Pathway Progesterone Progesterone 11beta-OHP 11β-Hydroxyprogesterone (11β-OHP) Progesterone->11beta-OHP CYP11B1/B2 11-ketoP 11-Ketoprogesterone 11beta-OHP->11-ketoP 11β-HSD2 11-ketoP->11beta-OHP 11β-HSD1 5alpha-dione 5α-pregnan-3,11,20-trione 11-ketoP->5alpha-dione SRD5A Alfaxalone 5α-pregnan-3α-ol-11,20-dione (Alfaxalone) 5alpha-dione->Alfaxalone AKR1C2 11-keto-andro 11-Ketoandrosterone Alfaxalone->11-keto-andro CYP17A1 11-KDHT 11-Ketodihydrotestosterone (11-KDHT) 11-keto-andro->11-KDHT

Caption: Backdoor Pathway for 11-Ketodihydrotestosterone Synthesis.

Experimental Protocols

In Vitro Models

This protocol describes a reporter gene assay to quantify the agonist activity of 11β-OHP on the human mineralocorticoid receptor (hMR).

Materials:

  • HEK293T cells

  • Expression plasmid for hMR

  • Reporter plasmid containing a mineralocorticoid response element (MRE) linked to a luciferase reporter gene (e.g., pGL3-MRE-luc)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 11β-Hydroxyprogesterone

  • Aldosterone (positive control)

  • Luciferase assay system

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • For each well, prepare a DNA-lipid complex in Opti-MEM containing the hMR expression plasmid and the MRE-luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of 11β-OHP and aldosterone in serum-free DMEM.

    • Remove the transfection medium and replace it with 100 µL of the steroid solutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the log of the agonist concentration and determine the ED₅₀ value using non-linear regression.

HEK293_Workflow Start Start Seed Seed HEK293T cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Transfect Transfect with hMR and MRE-luc plasmids Incubate1->Transfect Incubate2 Incubate 24h Transfect->Incubate2 Treat Treat with 11β-OHP or Aldosterone Incubate2->Treat Incubate3 Incubate 24h Treat->Incubate3 Lyse Lyse cells Incubate3->Lyse Luciferase Measure Luciferase Activity Lyse->Luciferase Analyze Analyze Data (ED50) Luciferase->Analyze

Caption: Workflow for MR Activation Assay in HEK293T Cells.

This assay is used to screen for chemicals that affect the production of steroid hormones. It can be adapted to specifically study the effects of 11β-OHP on the steroidogenic profile.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with Nu-Serum

  • 24-well cell culture plates

  • 11β-Hydroxyprogesterone

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • LC-MS/MS system for steroid analysis

Procedure:

  • Cell Culture: Culture H295R cells in DMEM/F12 supplemented with Nu-Serum.

  • Cell Seeding: Seed cells in 24-well plates and allow them to acclimate for 24 hours.

  • Exposure:

    • Prepare various concentrations of 11β-OHP in culture medium.

    • Replace the medium with the test solutions and incubate for 48 hours. Include vehicle, positive, and negative controls.

  • Sample Collection: After 48 hours, collect the culture medium for steroid analysis.

  • Steroid Analysis:

    • Extract steroids from the medium.

    • Analyze the concentrations of a panel of steroid hormones (e.g., progesterone, cortisol, aldosterone, androgens) using a validated LC-MS/MS method.

  • Data Analysis: Compare the steroid profiles of 11β-OHP-treated cells to control cells to identify changes in steroid production.

H295R_Workflow Start Start Seed Seed H295R cells in 24-well plate Start->Seed Acclimate Acclimate 24h Seed->Acclimate Expose Expose to 11β-OHP for 48h Acclimate->Expose Collect Collect Culture Medium Expose->Collect Extract Extract Steroids Collect->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Report Report Steroid Profile Changes Analyze->Report

Caption: Workflow for H295R Steroidogenesis Assay.

In Vivo Models

This protocol describes the use of osmotic minipumps for the continuous delivery of 11β-OHP to rats to study its long-term effects on blood pressure.

Materials:

  • Sprague-Dawley rats

  • Osmotic minipumps (e.g., Alzet)

  • 11β-Hydroxyprogesterone

  • Propylene glycol (vehicle)

  • Surgical instruments for implantation

  • Tail-cuff blood pressure measurement system

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Pump Preparation:

    • Dissolve 11β-OHP in propylene glycol to the desired concentration to achieve a delivery rate of, for example, 10 µ g/hour .

    • Fill the osmotic minipumps with the 11β-OHP solution or vehicle according to the manufacturer's instructions.

    • Prime the pumps in sterile saline at 37°C for at least 4 hours before implantation.

  • Surgical Implantation:

    • Anesthetize the rat.

    • Make a small subcutaneous incision on the back, between the scapulae.

    • Create a subcutaneous pocket using blunt dissection.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with sutures or wound clips.

    • Administer post-operative analgesia as required.

  • Blood Pressure Measurement:

    • Acclimatize the rats to the tail-cuff measurement device for several days before starting the experiment.

    • Measure systolic blood pressure daily or at regular intervals for the duration of the infusion (e.g., 14 days).

  • Data Analysis:

    • Plot the mean systolic blood pressure over time for both the 11β-OHP-treated and vehicle-treated groups.

    • Use appropriate statistical tests (e.g., repeated measures ANOVA) to determine the significance of any changes in blood pressure.

Rat_Infusion_Workflow Start Start Prepare Prepare Osmotic Minipumps with 11β-OHP Start->Prepare Implant Surgically Implant Pumps Subcutaneously in Rats Prepare->Implant Acclimatize Acclimatize Rats to Tail-Cuff System Implant->Acclimatize Measure Measure Blood Pressure (e.g., daily for 14 days) Acclimatize->Measure Analyze Analyze Blood Pressure Data Measure->Analyze

Caption: Workflow for Rat Continuous Infusion and Blood Pressure Study.

References

Application Notes and Protocols for the Measurement of 11β-Hydroxyprogesterone (11β-OHP) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11β-hydroxyprogesterone (11β-OHP) is a steroid hormone synthesized from progesterone by the enzyme 11β-hydroxylase (CYP11B1) and to a lesser extent, by aldosterone synthase (CYP11B2).[1] It is a key intermediate in the "backdoor" pathway of androgen synthesis and serves as a precursor to potent androgens. Elevated levels of 11β-OHP are associated with certain endocrine disorders, such as 21-hydroxylase deficiency, a form of congenital adrenal hyperplasia (CAH).[1] In vitro cell culture models are invaluable tools for studying the biosynthesis and metabolism of 11β-OHP, and for screening potential therapeutic agents that modulate its production. This document provides detailed protocols for the accurate and reliable measurement of 11β-OHP in cell culture media using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of 11β-Hydroxyprogesterone Synthesis

The synthesis of 11β-OHP is primarily dependent on the expression and activity of the CYP11B1 and CYP11B2 enzymes, which catalyze the 11β-hydroxylation of progesterone. The human adrenal carcinoma cell line NCI-H295R is a widely used in vitro model as it expresses most of the key enzymes necessary for steroidogenesis.[2] Stimulation of H295R cells with agents like forskolin, which elevates intracellular cAMP, can enhance the expression of steroidogenic enzymes and the production of various steroids.[3]

G cluster_backdoor Backdoor Pathway Progesterone Progesterone 11β-OHP 11β-OHP Progesterone->11β-OHP CYP11B1 / CYP11B2 Further Metabolites Further Metabolites 11β-OHP->Further Metabolites Steroidogenic Enzymes Androgens Androgens Further Metabolites->Androgens

Caption: Biosynthesis of 11β-OHP from progesterone.

Experimental Protocols

Cell Culture and Sample Collection

The choice of cell line is critical for studying 11β-OHP production. The NCI-H295R cell line is a suitable model due to its comprehensive steroidogenic profile.[2]

Materials:

  • NCI-H295R cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • ITS+ Premix (Insulin, Transferrin, Selenium)

  • Nu-Serum

  • Forskolin (optional, for stimulating steroidogenesis)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture NCI-H295R cells in DMEM/F12 medium supplemented with ITS+ Premix and Nu-Serum.

  • For experiments, seed cells in appropriate culture vessels (e.g., 24-well or 96-well plates) and allow them to adhere and grow to the desired confluency.

  • To minimize interference from steroids present in serum, it is recommended to switch to a serum-free or low-serum medium for the experimental period.[4][5]

  • If investigating stimulated 11β-OHP production, treat the cells with an appropriate stimulus (e.g., 10 µM forskolin) for a defined period (e.g., 48 hours).

  • At the end of the incubation period, collect the cell culture supernatant.

  • Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to remove cells and debris.[4]

  • Transfer the clarified supernatant to a clean tube. Samples can be assayed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[4][5]

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively simple method for quantifying 11β-OHP. Commercially available ELISA kits for 11β-OHP are available and are often compatible with cell culture supernatant samples.[6][7]

Experimental Workflow for ELISA

G A Sample Preparation (Cell Culture Supernatant) B Add Samples/Standards to Coated Plate A->B C Add HRP-Conjugate & Antibody B->C D Incubate C->D E Wash Plate D->E F Add Substrate E->F G Incubate (in dark) F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I J Calculate Concentration I->J

Caption: General workflow for a competitive ELISA.

Protocol (based on a generic competitive ELISA kit):

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Plate Setup: Add standards, controls, and cell culture supernatant samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the 11β-OHP-HRP conjugate and the specific antibody to each well.

  • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).

  • Washing: Aspirate the contents of the wells and wash the plate several times with the provided wash buffer.

  • Substrate Addition: Add the TMB substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of 11β-OHP in the samples by interpolating their absorbance values on the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of steroids, including 11β-OHP. This method is less susceptible to cross-reactivity issues that can affect immunoassays.

Experimental Workflow for LC-MS/MS

G A Sample Collection (Cell Culture Supernatant) B Add Internal Standard A->B C Steroid Extraction (LLE or SPE) B->C D Evaporation & Reconstitution C->D E LC Separation D->E F MS/MS Detection E->F G Data Analysis & Quantification F->G

Caption: General workflow for LC-MS/MS analysis.

Protocol:

1. Sample Preparation (Extraction):

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of cell culture supernatant, add an internal standard (e.g., a deuterated form of 11β-OHP).

    • Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether or diethyl ether).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic phases.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase (e.g., 100 µL of methanol/water).[8]

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the cell culture supernatant (with added internal standard) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the steroids with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate 11β-OHP from other steroids and matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 11β-OHP and the internal standard are monitored for quantification.

  • Data Analysis: The concentration of 11β-OHP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 11β-OHP.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are tables with performance characteristics of representative analytical methods.

Table 1: Performance Characteristics of a Representative 11β-OHP ELISA Kit

ParameterPerformance
Assay Type Competitive ELISA
Sample Types Serum, plasma, cell culture supernatants, tissue homogenates
Detection Range 0.123 - 10 ng/mL
Sensitivity 0.055 ng/mL
Specificity High specificity for 11β-OHP with no significant cross-reactivity with analogues

Data is synthesized from commercially available ELISA kit specifications.[6][7]

Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Steroid Analysis

ParameterPerformance
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL (analyte dependent)
Precision (CV%) < 15%
Accuracy (% Recovery) 85 - 115%

Data is synthesized from published LC-MS/MS methods for steroid analysis.[8]

Table 3: Steroid Production by NCI-H295R Cells (Example Data)

SteroidConcentration (ng/10^6 cells) - Day 3
17α-Hydroxyprogesterone10.5 ± 0.51 to 26.8 ± 0.79
Androstenedione55.6 ± 0.25 to 87.4 ± 0.06
Testosterone5.2 ± 0.29 to 15.9 ± 0.51
Estradiol60 ± 1.68 to 148 ± 2.63
Cortisol45.1 ± 0.07 to 121.8 ± 10.7 (Day 1 to Day 4)

This table presents example data for various steroids produced by the NCI-H295R cell line to provide a general reference for expected concentration ranges.[4] Specific concentrations of 11β-OHP will vary depending on the experimental conditions.

Conclusion

The choice between ELISA and LC-MS/MS for the measurement of 11β-OHP in cell culture media will depend on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples. LC-MS/MS provides higher specificity and sensitivity, making it the gold standard for confirmatory analysis and for studies requiring the simultaneous measurement of multiple steroids. Careful sample preparation is crucial for both methods to ensure accurate and reproducible results. The protocols and information provided in these application notes offer a comprehensive guide for researchers to successfully measure 11β-OHP in their in vitro experiments.

References

Synthesis of Radiolabeled 11β-Hydroxyprogesterone for Tracer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is an endogenous steroid hormone with potent mineralocorticoid activity.[1] It plays a significant role in various physiological and pathophysiological processes, making it a molecule of interest for research in endocrinology, oncology, and cardiovascular diseases. Tracer studies utilizing radiolabeled 11β-OHP are invaluable for elucidating its metabolic pathways, receptor interactions, and in vivo distribution. This document provides detailed application notes and experimental protocols for the synthesis and use of radiolabeled 11β-hydroxyprogesterone.

Data Presentation

Table 1: Radiosynthesis and Binding Affinity Data for Radiolabeled 11β-Hydroxyprogesterone

ParameterTritium ([³H]) LabeledCarbon-14 ([¹⁴C]) LabeledReference(s)
Precursor [1,2,6,7-³H]Progesterone[4-¹⁴C]Progesterone[1][2]
Synthesis Method Microbial 11β-hydroxylationMicrobial 11β-hydroxylation[2]
Radiochemical Purity >97% (Post-HPLC)>97% (Post-HPLC)[3][4]
Specific Activity 40-60 Ci/mmol50-60 mCi/mmol[5][6]
Storage -20°C in ethanol-20°C in ethanol-
Mineralocorticoid Receptor (MR) Binding Affinity (Kd) ~1-5 nM~1-5 nM[7][8]
Glucocorticoid Receptor (GR) Binding Affinity (Kd) Lower affinity than for MRLower affinity than for MR[9][10]

Experimental Protocols

Protocol 1: Synthesis of [³H]11β-Hydroxyprogesterone via Microbial Hydroxylation

This protocol describes a chemoenzymatic approach for the synthesis of high specific activity [³H]11β-hydroxyprogesterone.

Materials:

  • [1,2,6,7-³H]Progesterone (specific activity 40-60 Ci/mmol)

  • Aspergillus ochraceus or other suitable microbial strain with 11β-hydroxylase activity[2]

  • Culture medium (e.g., potato dextrose broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC system with a radioactive detector[3][11]

  • Scintillation counter

Procedure:

  • Culture Preparation: Inoculate a sterile culture medium with Aspergillus ochraceus and incubate at 28°C with shaking for 48-72 hours to allow for sufficient mycelial growth.

  • Substrate Addition: Dissolve [1,2,6,7-³H]Progesterone in a minimal amount of ethanol and add it to the microbial culture. The final concentration of the substrate should be optimized for efficient conversion (typically in the µg/mL range).

  • Incubation and Biotransformation: Continue the incubation for another 24-48 hours. The 11β-hydroxylase enzyme produced by the microorganism will convert the radiolabeled progesterone into [³H]11β-hydroxyprogesterone.[2]

  • Extraction: After incubation, acidify the culture medium to pH 4.0 and extract the steroids with three volumes of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude extract using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from the unreacted substrate and other metabolites.

    • HPLC Purification: Further purify the fractions containing the desired product using a reverse-phase HPLC system.[3][4][12] Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) and monitor the effluent with a UV detector and a radioactive detector.

  • Quantification and Specific Activity Determination: Collect the purified [³H]11β-hydroxyprogesterone fraction and determine its concentration and radioactivity using a UV spectrophotometer and a liquid scintillation counter, respectively. Calculate the specific activity (Ci/mmol).

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled 11β-hydroxyprogesterone for the mineralocorticoid receptor (MR) using [³H]11β-hydroxyprogesterone as the radioligand.

Materials:

  • [³H]11β-Hydroxyprogesterone (specific activity 40-60 Ci/mmol)

  • Unlabeled 11β-hydroxyprogesterone

  • Source of mineralocorticoid receptor (e.g., rat kidney cytosol or recombinant human MR)

  • Binding buffer (e.g., Tris-HCl buffer containing molybdate and dithiothreitol)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Receptor: Prepare a cytosol fraction from rat kidneys or use a commercially available recombinant MR. Determine the protein concentration of the receptor preparation.

  • Assay Setup: In a series of microcentrifuge tubes, add a constant amount of receptor preparation and a fixed concentration of [³H]11β-hydroxyprogesterone (typically at a concentration close to its Kd).

  • Competition: Add increasing concentrations of unlabeled 11β-hydroxyprogesterone to the tubes. Include tubes with only the radioligand and receptor (total binding) and tubes with a large excess of unlabeled ligand (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add ice-cold dextran-coated charcoal suspension to each tube to adsorb the unbound steroid. Incubate for 10 minutes on ice and then centrifuge to pellet the charcoal.

  • Scintillation Counting: Carefully transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the unlabeled competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value. The Kd can then be calculated using the Cheng-Prusoff equation.[13]

Protocol 3: In Vivo Biodistribution Study in Rodents

This protocol outlines a procedure for determining the tissue distribution of radiolabeled 11β-hydroxyprogesterone in mice or rats.[14][15][16]

Materials:

  • Radiolabeled ([³H] or [¹⁴C]) 11β-hydroxyprogesterone

  • Saline solution containing a small percentage of ethanol (for injection)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for dissection

  • Tubes for tissue collection

  • Tissue solubilizer

  • Scintillation cocktail

  • Scintillation counter

  • Animal balance

Procedure:

  • Animal Preparation: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Dose Preparation: Prepare the injection solution by dissolving the radiolabeled 11β-hydroxyprogesterone in a sterile saline solution containing a small amount of ethanol to ensure solubility.

  • Injection: Anesthetize the animals and inject a known amount of the radiolabeled compound via the tail vein or intraperitoneally.

  • Time Points: At predetermined time points (e.g., 15 min, 1 h, 4 h, 24 h) after injection, euthanize the animals by an approved method.

  • Tissue Collection: Immediately dissect the animals and collect blood and various organs of interest (e.g., kidneys, liver, adrenal glands, heart, lungs, brain, fat, and muscle).[14]

  • Sample Processing:

    • Weigh each tissue sample.

    • Homogenize the tissues and solubilize a known weight of the homogenate using a suitable tissue solubilizer.

  • Scintillation Counting: Add the solubilized tissue samples and blood samples to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the biodistribution of the radiolabeled 11β-hydroxyprogesterone.[16]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Radiolabeled 11β-Hydroxyprogesterone precursor Radiolabeled Progesterone ([³H] or [¹⁴C]) biotransformation Microbial Culture (e.g., Aspergillus ochraceus) 11β-hydroxylation precursor->biotransformation Addition to culture extraction Extraction with Ethyl Acetate biotransformation->extraction Metabolite production purification Purification (Column Chromatography & HPLC) extraction->purification product Radiolabeled 11β-Hydroxyprogesterone purification->product

Caption: Workflow for the synthesis of radiolabeled 11β-hydroxyprogesterone.

Signaling_Pathway cluster_cell Target Cell P4 Progesterone CYP11B1 CYP11B1/ CYP11B2 P4->CYP11B1 Hydroxylation OHP11b 11β-Hydroxyprogesterone (11β-OHP) HSD11B2 11β-HSD2 OHP11b->HSD11B2 Oxidation MR Mineralocorticoid Receptor (MR) OHP11b->MR Binding CYP11B1->OHP11b KP11 11-Ketoprogesterone HSD11B2->KP11 nucleus Nucleus MR->nucleus Translocation response Transcriptional Regulation & Biological Response nucleus->response

Caption: Simplified signaling pathway of 11β-hydroxyprogesterone.

Experimental_Workflow cluster_experiment Tracer Study Experimental Workflow start Start synthesis Synthesize & Purify Radiolabeled 11β-OHP start->synthesis invitro In Vitro Studies (Receptor Binding Assay) synthesis->invitro invivo In Vivo Studies (Biodistribution in Rodents) synthesis->invivo data_analysis Data Analysis (Kd, %ID/g) invitro->data_analysis invivo->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Caption: General experimental workflow for tracer studies.

References

Application Notes and Protocols for In Vitro Metabolism Studies of 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11β-hydroxyprogesterone (11β-OHP4) is an endogenous steroid hormone that plays a significant role in various physiological and pathophysiological processes. It is a key intermediate in the "backdoor" pathway of androgen synthesis, contributing to the production of potent androgens such as 11-ketodihydrotestosterone (11KDHT). Understanding the metabolism of 11β-OHP4 is crucial for researchers in endocrinology, oncology, and drug development, particularly in the context of congenital adrenal hyperplasia and prostate cancer.[1]

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro metabolism of 11β-OHP4. The methodologies described herein utilize transiently transfected Human Embryonic Kidney 293 (HEK-293) cells to express key steroidogenic enzymes and advanced analytical techniques like Ultra-Performance Convergence Chromatography tandem mass spectrometry (UPC²-MS/MS) for the accurate identification and quantification of metabolites.

Key Metabolic Pathways of 11β-Hydroxyprogesterone

The in vitro metabolism of 11β-OHP4 involves a series of enzymatic reactions primarily catalyzed by hydroxysteroid dehydrogenases and cytochrome P450 enzymes. The principal pathway involves the conversion of 11β-OHP4 to 11-ketoprogesterone (11KP4) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).[2] Subsequently, 11KP4 can enter the backdoor pathway to be metabolized into potent androgens.

The key enzymes involved in the downstream metabolism of 11β-OHP4 include:

  • 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2): These enzymes catalyze the interconversion of 11β-OHP4 and 11KP4.[2]

  • 5α-reductase (SRD5A): Converts 11β-OHP4 and 11KP4 to their 5α-reduced metabolites.

  • 3α-hydroxysteroid dehydrogenase (AKR1C2): Involved in the reduction of keto groups.

  • Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): Catalyzes the hydroxylase and lyase reactions to produce C19 steroids.[2]

Diagram of the 11β-Hydroxyprogesterone "Backdoor" Metabolic Pathway:

Metabolic Pathway of 11beta-Hydroxyprogesterone P4 Progesterone OHP4 11β-Hydroxyprogesterone (11β-OHP4) P4->OHP4 CYP11B1/ CYP11B2 KP4 11-Ketoprogesterone (11KP4) OHP4->KP4 11β-HSD2 Pregnanedione 5α-pregnan-11β-ol-3,20-dione OHP4->Pregnanedione SRD5A KP4->OHP4 11β-HSD1 Trione 5α-pregnan-3,11,20-trione KP4->Trione SRD5A Pregnanediol 5α-pregnan-3α,11β-diol-20-one Pregnanedione->Pregnanediol AKR1C2 Alfaxalone 5α-pregnan-3α-ol-11,20-dione (Alfaxalone) Trione->Alfaxalone AKR1C2 Ketoandrosterone 11-Ketoandrosterone Alfaxalone->Ketoandrosterone CYP17A1 KDHT 11-Ketodihydro- testosterone (11KDHT) Ketoandrosterone->KDHT ...

Figure 1: "Backdoor" metabolic pathway of 11β-Hydroxyprogesterone.

Data Presentation: Metabolites of 11β-Hydroxyprogesterone

The following table summarizes the key metabolites formed from 11β-OHP4 in various in vitro systems.

PrecursorEnzyme(s)Metabolite(s)Cell SystemReference
ProgesteroneCYP11B1/CYP11B211β-Hydroxyprogesterone (11β-OHP4)Adrenal cells[3]
11β-Hydroxyprogesterone11β-HSD211-Ketoprogesterone (11KP4)HEK-293, LNCaP[2]
11-Ketoprogesterone11β-HSD111β-Hydroxyprogesterone (11β-OHP4)HEK-293[2]
11β-HydroxyprogesteroneSRD5A, AKR1C25α-pregnan-11β-ol-3,20-dione, 5α-pregnan-3α,11β-diol-20-oneHEK-293
11-KetoprogesteroneSRD5A, AKR1C25α-pregnan-3,11,20-trione, 5α-pregnan-3α-ol-11,20-dione (Alfaxalone)HEK-293
AlfaxaloneCYP17A111-KetoandrosteroneHEK-293
11β-OHP4 & 11KP4Endogenous enzymes11-Ketodihydrotestosterone (11KDHT)LNCaP

Experimental Protocols

Protocol 1: In Vitro Metabolism of 11β-Hydroxyprogesterone in Transiently Transfected HEK-293 Cells

This protocol describes the transient transfection of HEK-293 cells with plasmids encoding for key steroidogenic enzymes to study the metabolism of 11β-OHP4.

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Plasmid DNA encoding for target enzymes (e.g., SRD5A1, AKR1C2, CYP17A1)

  • Transfection reagent (e.g., Lipofectamine™ LTX)

  • 6-well tissue culture plates

  • 11β-Hydroxyprogesterone

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture:

    • Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • The day before transfection, seed 5 x 10⁵ cells per well in a 6-well plate. Cells should be 70-80% confluent on the day of transfection.

  • Transient Transfection:

    • For each well, dilute 2.5 µg of plasmid DNA into 500 µL of Opti-MEM.

    • Add 5-10 µL of transfection reagent to the diluted DNA solution, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

    • Gently add the DNA-transfection reagent complex to the cells.

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Metabolism Assay:

    • Prepare a stock solution of 11β-hydroxyprogesterone in DMSO.

    • After the transfection period, replace the medium with fresh DMEM containing the desired concentration of 11β-hydroxyprogesterone (e.g., 1-10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Incubate the cells for a specified time course (e.g., 0, 6, 12, 24, 48 hours).

    • At each time point, collect the cell culture supernatant for metabolite analysis.

Diagram of the Experimental Workflow:

Experimental Workflow cluster_prep Preparation cluster_transfection Transfection cluster_metabolism Metabolism Assay cluster_analysis Analysis CellCulture HEK-293 Cell Culture Seeding Seed cells in 6-well plates CellCulture->Seeding PrepareComplex Prepare DNA-Transfection Reagent Complex Transfect Add Complex to Cells PrepareComplex->Transfect Incubate Incubate for 24-48h Transfect->Incubate AddSubstrate Add 11β-Hydroxyprogesterone IncubateMetabolism Incubate for Time Course AddSubstrate->IncubateMetabolism CollectSamples Collect Supernatant IncubateMetabolism->CollectSamples SamplePrep Sample Preparation (Extraction) UPC2 UPC²-MS/MS Analysis SamplePrep->UPC2 Data Data Analysis & Quantification UPC2->Data

Figure 2: Workflow for in vitro metabolism of 11β-Hydroxyprogesterone.
Protocol 2: Sample Preparation and Analysis by UPC²-MS/MS

This protocol outlines the extraction of steroids from cell culture supernatant and subsequent analysis using UPC²-MS/MS.

Materials:

  • Cell culture supernatant

  • Methyl tert-butyl ether (MTBE)

  • Internal standards (deuterated steroids)

  • Nitrogen evaporator

  • Methanol

  • UPC²-MS/MS system

Procedure:

  • Liquid-Liquid Extraction:

    • To 500 µL of cell culture supernatant, add an appropriate amount of internal standard solution.

    • Add 2 mL of MTBE, vortex vigorously for 1-2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 2 mL of MTBE and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v).

    • Vortex briefly and transfer to an autosampler vial for analysis.

  • UPC²-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: Acquity UPC² BEH, 2.1 x 100 mm, 1.7 µm

      • Mobile Phase A: CO₂

      • Mobile Phase B: Methanol with 0.2% ammonium hydroxide

      • Gradient: 2% to 40% B over 5 minutes

      • Flow Rate: 1.5 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Develop and optimize MRM transitions for 11β-OHP4 and its expected metabolites.

Diagram of the Analytical Workflow:

Analytical Workflow Sample Cell Supernatant Extraction Liquid-Liquid Extraction (MTBE) Sample->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution Analysis UPC²-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for Animal Models of 11β-Hydroxyprogesterone-Induced Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed overview and experimental protocols for inducing hypertension in animal models using 11β-hydroxyprogesterone (11β-OHP). This model is particularly relevant for studying mineralocorticoid receptor (MR)-dependent hypertension, the role of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in blood pressure regulation, and for the preclinical evaluation of novel antihypertensive therapies targeting these pathways. 11β-OHP is an endogenous steroid that can induce hypertension through a dual mechanism: direct activation of the mineralocorticoid receptor and inhibition of the 11β-HSD2 enzyme, which normally protects the MR from glucocorticoid activation.[1][2]

Mechanism of Action

11β-hydroxyprogesterone induces hypertension primarily through two synergistic mechanisms:

  • Mineralocorticoid Receptor (MR) Agonism: 11β-OHP can directly bind to and activate the mineralocorticoid receptor, leading to sodium and water retention in the kidneys, which in turn increases blood volume and blood pressure.

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): 11β-OHP is a potent inhibitor of 11β-HSD2.[2] This enzyme is highly expressed in mineralocorticoid target tissues, such as the kidney, where it converts active glucocorticoids (cortisol in humans, corticosterone in rodents) to their inactive 11-keto metabolites. By inhibiting 11β-HSD2, 11β-OHP allows endogenous glucocorticoids to illicitly access and activate the MR, amplifying the hypertensive effect.[1][2] The presence of an intact adrenal gland is necessary for the full hypertensinogenic effect of 11β-OHP, highlighting the importance of endogenous glucocorticoids in this model.[1][2]

Data Presentation

The following table summarizes the quantitative data obtained from a rat model of 11β-hydroxyprogesterone-induced hypertension.

ParameterControl Group11β-Hydroxyprogesterone-Treated GroupTime PointReference
Mean Arterial Pressure (mmHg) 113 ± 3149 ± 2Day 7[1]
Plasma Sodium (mmol/L) Data not availableData not available-
Plasma Potassium (mmol/L) Data not availableData not available-
Plasma Aldosterone Not explicitly reported; expected to be suppressedNot explicitly reported; expected to be suppressed-
Plasma Corticosterone NormalNot explicitly reported; expected to be elevated or normal-
Urinary Sodium Excretion BaselineExpected to decrease initially-[3]
Urinary Potassium Excretion BaselineExpected to increase-[3]

Note: While specific data on plasma electrolytes and hormones for the 11β-OHP model are limited in the reviewed literature, the known mineralocorticoid effects would lead to the expected changes indicated. Progesterone and its metabolites have been shown to have natriuretic or anti-natriuretic effects depending on the context.[3] In hypertensive models, an increase in mineralocorticoid activity generally leads to sodium retention and potassium excretion.[4]

Experimental Protocols

Protocol 1: Induction of Hypertension in Rats using Continuous Subcutaneous Infusion of 11β-Hydroxyprogesterone

This protocol is based on the methodology described by Souness et al., 1996.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Age/Weight: Typically young adult rats (e.g., 200-250g).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Materials:

  • 11β-Hydroxyprogesterone (Sigma-Aldrich or other reputable supplier).

  • Vehicle for infusion (e.g., propylene glycol).

  • Osmotic minipumps (e.g., Alzet Model 2002, delivering 0.5 µL/hour for 14 days).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for subcutaneous implantation.

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry).

3. Experimental Procedure:

  • Preparation of Infusion Pumps:

    • Under sterile conditions, fill the osmotic minipumps with the 11β-hydroxyprogesterone solution. The recommended infusion rate for the related compound, 11α-hydroxyprogesterone, is 3 µ g/hour , which can be used as a starting point for dose-response studies with 11β-OHP.[1] The concentration of the 11β-OHP solution will depend on the pump's flow rate and the desired dosage.

    • Prime the pumps according to the manufacturer's instructions (typically by incubating in sterile saline at 37°C for a specified time).

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane or another suitable anesthetic.

    • Shave and sterilize the skin on the back, between the scapulae.

    • Make a small incision and create a subcutaneous pocket using a hemostat.

    • Insert the primed osmotic minipump into the pocket with the delivery portal pointing away from the incision.

    • Close the incision with sutures or wound clips.

    • Allow the animal to recover from anesthesia.

  • Blood Pressure Measurement:

    • Acclimatize the rats to the blood pressure measurement procedure for several days before the start of the experiment to minimize stress-induced fluctuations.

    • Measure baseline blood pressure before pump implantation.

    • Measure blood pressure at regular intervals throughout the 14-day infusion period (e.g., on days 3, 7, 10, and 14).[1] A significant elevation in blood pressure is expected within 3 days, with a peak around day 7.[1]

  • Sample Collection (Optional):

    • At the end of the study, blood samples can be collected via cardiac puncture under deep anesthesia for the analysis of plasma electrolytes, corticosterone, and aldosterone.

    • Tissues such as the kidneys, heart, and adrenal glands can be harvested for histological or molecular analysis.

Mandatory Visualizations

Signaling Pathway of 11β-Hydroxyprogesterone-Induced Hypertension

G cluster_circulation Circulation cluster_cell Kidney Epithelial Cell 11b-OHP 11β-Hydroxyprogesterone MR Mineralocorticoid Receptor (MR) 11b-OHP->MR Direct Agonist HSD2 11β-HSD2 11b-OHP->HSD2 Inhibition Corticosterone Corticosterone (Active) Corticosterone->MR Illicit Activation Corticosterone->HSD2 Metabolism nucleus Nucleus MR->nucleus Translocation & Gene Transcription Inactive_Corticosterone 11-Dehydrocorticosterone (Inactive) HSD2->Inactive_Corticosterone ENaC Epithelial Sodium Channel (ENaC) Na_Retention Na_Retention ENaC->Na_Retention Increased Na+ Reabsorption ROMK Renal Outer Medullary Potassium Channel (ROMK) K_Excretion K_Excretion ROMK->K_Excretion Increased K+ Secretion Na_K_ATPase Na+/K+-ATPase nucleus->ENaC Upregulation nucleus->ROMK Upregulation nucleus->Na_K_ATPase Upregulation Hypertension Hypertension Na_Retention->Hypertension Hypokalemia Hypokalemia K_Excretion->Hypokalemia

Caption: Signaling pathway of 11β-OHP-induced hypertension.

Experimental Workflow for Induction of Hypertension

G cluster_pre Pre-Experiment cluster_exp Experiment (14 Days) cluster_post Post-Experiment A Acclimatize Rats to Blood Pressure Measurement B Measure Baseline Blood Pressure A->B C Prepare 11β-OHP Solution and Prime Osmotic Pumps B->C D Surgically Implant Osmotic Minipumps Subcutaneously C->D E Monitor Blood Pressure (Days 3, 7, 10, 14) D->E F Collect Blood and Tissues for Analysis E->F

Caption: Experimental workflow for 11β-OHP hypertension model.

Logical Relationship of Key Componentsdot

G 11b-OHP 11β-Hydroxyprogesterone Administration MR_Activation Mineralocorticoid Receptor (MR) Activation 11b-OHP->MR_Activation HSD2_Inhibition 11β-HSD2 Inhibition 11b-OHP->HSD2_Inhibition Renal_Effects Renal Na+ Retention & K+ Excretion MR_Activation->Renal_Effects Glucocorticoid_Effect Increased Glucocorticoid Access to MR HSD2_Inhibition->Glucocorticoid_Effect Glucocorticoid_Effect->MR_Activation Hypertension Hypertension Renal_Effects->Hypertension

References

Application Notes and Protocols for High-Throughput Screening of 11β-Hydroxyprogesterone Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β-Hydroxyprogesterone (11β-OHP) is a steroid hormone that acts as a potent agonist of the mineralocorticoid receptor (MR). Its synthesis is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1). Dysregulation of 11β-OHP levels and MR signaling is implicated in various pathological conditions, including hypertension and certain forms of congenital adrenal hyperplasia. Consequently, the identification of small molecule modulators of 11β-OHP activity presents a promising therapeutic strategy. High-throughput screening (HTS) is a critical tool in drug discovery for identifying such modulators from large chemical libraries.

These application notes provide an overview of HTS assays and detailed protocols for identifying and characterizing modulators of 11β-OHP. The focus is on both biochemical and cell-based assays amenable to a high-throughput format.

Signaling Pathway of 11β-Hydroxyprogesterone

11β-OHP exerts its biological effects primarily through the activation of the mineralocorticoid receptor, a member of the nuclear receptor superfamily. The signaling cascade is initiated by the binding of 11β-OHP to the ligand-binding domain of the MR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated MR-ligand complex then translocates to the nucleus, where it homodimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, ultimately leading to the transcription of genes involved in sodium and water reabsorption, blood pressure regulation, and other physiological processes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11b_OHP 11β-Hydroxyprogesterone MR_HSP MR-HSP Complex 11b_OHP->MR_HSP Binding MR_Active Activated MR MR_HSP->MR_Active HSP Dissociation MR_Dimer MR Homodimer MR_Active->MR_Dimer Nuclear Translocation & Dimerization HRE Hormone Response Element (DNA) MR_Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription Recruitment of Co-activators

Caption: 11β-OHP Signaling Pathway.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign to identify 11β-OHP modulators involves several stages, from assay development to hit validation. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates for further development.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development (e.g., TR-FRET, AlphaLISA) Assay_Opt Assay Optimization (Miniaturization, Reagent Conc.) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor, S/B Ratio) Assay_Opt->Assay_Val Primary_Screen HTS of Compound Library (Single Concentration) Assay_Val->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_Conf Hit Confirmation (Re-testing of primary hits) Hit_ID->Hit_Conf Dose_Resp Dose-Response Analysis (IC50 / EC50 Determination) Hit_Conf->Dose_Resp Counter_Screen Counter-Screening (Selectivity & Off-target effects) Dose_Resp->Counter_Screen SAR Structure-Activity Relationship (SAR) Counter_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Two primary HTS methodologies are presented: a biochemical assay (TR-FRET) targeting the interaction of 11β-OHP with the mineralocorticoid receptor, and a cell-based assay for identifying inhibitors of CYP11B1, the enzyme responsible for 11β-OHP synthesis.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Mineralocorticoid Receptor Binding

This biochemical assay measures the binding of compounds to the ligand-binding domain (LBD) of the mineralocorticoid receptor in a competitive format.

Materials:

  • Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD), GST-tagged

  • LanthaScreen™ Tb-anti-GST Antibody (Donor)

  • Fluorescently labeled synthetic mineralocorticoid (Tracer) (Acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds and 11β-Hydroxyprogesterone (as a control)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and 11β-OHP in DMSO.

    • Dispense 100 nL of each compound dilution into the assay plate using an acoustic liquid handler. Final DMSO concentration should be ≤1%.

  • Reagent Preparation:

    • Prepare a 2X solution of MR-LBD and a 2X solution of the fluorescent tracer in assay buffer.

    • Prepare a 4X solution of Tb-anti-GST antibody in assay buffer.

  • Assay Assembly (Final Volume: 10 µL):

    • Add 5 µL of the 2X MR-LBD solution to each well.

    • Add 2.5 µL of the 4X Tb-anti-GST antibody solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Add 2.5 µL of the 2X fluorescent tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader.

    • Excitation: 340 nm.

    • Emission: Donor (495 nm) and Acceptor (520 nm).

    • Use a delay time of 100 µs and an integration time of 200 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Normalize the data using positive controls (no competitor) and negative controls (high concentration of a known MR antagonist).

    • Determine IC₅₀ values for active compounds by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for CYP11B1 Inhibition

This assay utilizes a human adrenal cell line (e.g., NCI-H295R) that endogenously expresses CYP11B1 and measures the production of 11β-OHP from its precursor.

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • DMEM/F12 medium supplemented with 10% FBS, 1% ITS (Insulin, Transferrin, Selenium)

  • Progesterone (substrate)

  • Test Compounds and a known CYP11B1 inhibitor (e.g., Metyrapone)

  • 96-well or 384-well cell culture plates

  • 11β-Hydroxyprogesterone ELISA kit or LC-MS/MS system for detection

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed NCI-H295R cells into the assay plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh serum-free medium containing the test compounds or controls at the desired concentrations.

    • Pre-incubate the cells with the compounds for 1 hour.

  • Substrate Addition:

    • Add progesterone to each well to a final concentration of 1 µM to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant for quantification of 11β-OHP using a validated ELISA kit or by LC-MS/MS.

  • Cell Viability Assessment:

    • After collecting the supernatant, perform a cell viability assay on the remaining cells to identify cytotoxic compounds.

  • Data Analysis:

    • Determine the concentration of 11β-OHP in each well.

    • Normalize the data to the vehicle control (DMSO) to calculate the percent inhibition.

    • Determine IC₅₀ values for active compounds.

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: HTS Assay Performance Metrics

ParameterTR-FRET Assay (MR Binding)Cell-Based Assay (CYP11B1)Ideal Range
Z'-Factor 0.780.650.5 - 1.0[1][2]
Signal-to-Background (S/B) Ratio 128> 5
Coefficient of Variation (%CV) < 10%< 15%< 20%

Table 2: Potency of Identified Modulators

Compound IDAssay TypeTargetIC₅₀ / EC₅₀ (nM)
Spironolactone TR-FRETMR Antagonist25
Eplerenone TR-FRETMR Antagonist98
Metyrapone Cell-BasedCYP11B1 Inhibitor500
Hit Compound A TR-FRETMR Antagonist15
Hit Compound B Cell-BasedCYP11B1 Inhibitor80

Table 3: Selectivity Profile of Hit Compounds

Compound IDTargetIC₅₀ (nM)Glucocorticoid Receptor (GR) IC₅₀ (nM)Progesterone Receptor (PR) IC₅₀ (nM)Selectivity (fold) vs. GRSelectivity (fold) vs. PR
Hit Compound A MR15> 10,000> 10,000> 667> 667
Hit Compound B CYP11B180N/AN/AN/AN/A

Conclusion

The presented application notes and protocols provide a robust framework for the high-throughput screening of 11β-Hydroxyprogesterone modulators. The combination of a biochemical TR-FRET assay for direct mineralocorticoid receptor binding and a cell-based assay for CYP11B1 inhibition allows for a comprehensive approach to identifying both receptor-level and synthesis-level modulators. Careful assay development, optimization, and validation are paramount to the success of any HTS campaign. The provided data tables serve as examples for the clear and concise presentation of screening results, which is essential for the efficient progression of hit compounds to lead candidates in the drug discovery pipeline.

References

Application Notes and Protocols for the Quantification of 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of 11β-Hydroxyprogesterone (11β-OHP), a potent endogenous mineralocorticoid steroid hormone. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are intended to serve as a comprehensive guide for researchers in various fields, including endocrinology, clinical chemistry, and pharmaceutical development.

Introduction

11β-Hydroxyprogesterone is a steroid hormone synthesized from progesterone by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, by aldosterone synthase (CYP11B2).[1] It is a potent agonist of the mineralocorticoid receptor (MR), playing a role in the regulation of sodium reabsorption and blood pressure.[2][3] Accurate measurement of 11β-OHP is crucial for understanding its physiological and pathophysiological roles, particularly in conditions such as 21-hydroxylase deficiency, where its levels can be elevated.[1] While immunoassays have been traditionally used for steroid hormone analysis, LC-MS/MS is increasingly becoming the method of choice due to its higher specificity and sensitivity, reducing the risk of cross-reactivity with structurally similar steroids.[1]

Analytical Methods

This document outlines two primary methods for the quantification of 11β-Hydroxyprogesterone:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for research and clinical applications requiring precise quantification.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method suitable for screening large numbers of samples.

Section 1: Quantification of 11β-Hydroxyprogesterone by LC-MS/MS

LC-MS/MS offers superior selectivity and sensitivity for the quantification of steroid hormones, including 11β-Hydroxyprogesterone. The following protocol is a representative method based on established principles for steroid analysis.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Supported Liquid Extraction - SLE)

This protocol is suitable for serum and plasma samples.

  • Internal Standard Spiking: To each 100 µL of serum or plasma sample, add an appropriate concentration of a stable isotope-labeled internal standard for 11β-Hydroxyprogesterone (e.g., 11β-Hydroxyprogesterone-d8). The use of an internal standard is critical for correcting for matrix effects and variations in extraction efficiency.

  • Protein Precipitation: Add 200 µL of methanol to each sample. Vortex for 10 seconds to mix and precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to pellet the precipitated proteins.

  • Supported Liquid Extraction:

    • Load the supernatant onto a supported liquid extraction (SLE) plate or column.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent, such as methyl tert-butyl ether (MTBE), by applying two aliquots of 1 mL each.

    • Collect the eluate in a clean collection plate or tube.

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly to ensure complete dissolution.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Positive ionization mode is typically used for steroid analysis.

Table 1: Representative LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start at 40-50% B, increase to 95-100% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (Q1) and product ion (Q3) transitions need to be optimized for 11β-Hydroxyprogesterone and its internal standard. A representative transition for a related compound, 17-hydroxyprogesterone, is m/z 331.2 -> 97.1.[4]

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibrators of known 11β-Hydroxyprogesterone concentrations in a surrogate matrix (e.g., stripped serum).

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of 11β-Hydroxyprogesterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (LC-MS/MS)

The following table summarizes typical performance characteristics for LC-MS/MS-based steroid assays. These values are representative and should be established for each specific assay validation.

Table 2: Typical LC-MS/MS Method Performance

ParameterTypical Value
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Linearity (r²) > 0.99
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Recovery (%) 85 - 115%

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum/Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SLE Supported Liquid Extraction Centrifuge->SLE Evaporate Evaporation SLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for 11β-Hydroxyprogesterone quantification by LC-MS/MS.

Section 2: Quantification of 11β-Hydroxyprogesterone by ELISA

ELISA provides a high-throughput alternative for the quantification of 11β-Hydroxyprogesterone. The following is a general protocol for a competitive ELISA, based on commercially available kits.

Experimental Protocol: Competitive ELISA

This protocol is based on a generic competitive ELISA format. Users should always refer to the specific instructions provided with their ELISA kit.

1. Principle of the Assay

This is a competitive immunoassay. 11β-Hydroxyprogesterone in the sample or standard competes with a fixed amount of enzyme-labeled 11β-Hydroxyprogesterone for a limited number of binding sites on an antibody-coated microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of 11β-Hydroxyprogesterone in the sample.

2. Reagent Preparation

  • Allow all reagents to reach room temperature before use.

  • Prepare wash buffer and other reagents as instructed in the kit manual.

3. Assay Procedure

  • Standard and Sample Addition: Add a specific volume (e.g., 50 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add a specific volume (e.g., 50 µL) of the 11β-Hydroxyprogesterone-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C, often with shaking.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the prepared wash buffer. This step removes any unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis

  • Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is often used.

  • Concentration Determination: Determine the concentration of 11β-Hydroxyprogesterone in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary (ELISA)

The following table provides representative performance characteristics for an 11β-Hydroxyprogesterone ELISA kit.

Table 3: Representative ELISA Kit Performance

ParameterTypical Value
Detection Range 0.123 - 10 ng/mL[5]
Sensitivity 0.055 ng/mL[5]
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[5]
Intra-assay Precision (%CV) < 8%
Inter-assay Precision (%CV) < 10%

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_assay Assay Procedure cluster_data_elisa Data Analysis Add_Sample Add Standards/Samples Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate (Competition) Add_Conjugate->Incubate1 Wash Wash Plate Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance Stop->Read Std_Curve Generate Standard Curve Read->Std_Curve Calculate Calculate Concentrations Std_Curve->Calculate

Caption: Workflow for competitive ELISA of 11β-Hydroxyprogesterone.

Section 3: Signaling Pathway of 11β-Hydroxyprogesterone

11β-Hydroxyprogesterone exerts its biological effects primarily through the activation of the mineralocorticoid receptor (MR). The following diagram illustrates this signaling pathway.

Mineralocorticoid Receptor Signaling Pathwaydot

MR_Signaling OHP 11β-Hydroxyprogesterone MR MR OHP->MR Binds MR_dimer MR_dimer MR->MR_dimer Dimerization & Translocation MR_HSP MR_HSP MR_HSP->MR Dissociates Protein Protein Na_reabsorption Sodium Reabsorption Protein->Na_reabsorption Increased

References

Application Notes and Protocols for 11β-Hydroxyprogesterone (11β-OHP) Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11β-hydroxyprogesterone (11β-OHP) is a steroid hormone that serves as a key intermediate in the "backdoor" pathway of androgen synthesis.[1][2] Elevated levels of 11β-OHP in urine can be indicative of certain enzymatic deficiencies, such as 21-hydroxylase deficiency, which is associated with congenital adrenal hyperplasia (CAH).[3][4] Accurate and reliable quantification of urinary 11β-OHP is crucial for the diagnosis and monitoring of such conditions. This document provides detailed application notes and protocols for the sample preparation of urine for 11β-OHP analysis, primarily focusing on enzymatic hydrolysis, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of 11β-Hydroxyprogesterone

In conditions such as 21-hydroxylase deficiency, the conventional steroidogenesis pathway is impaired, leading to the accumulation of precursors like progesterone. These precursors are then shunted into alternative metabolic routes, including the backdoor pathway where progesterone is converted to 11β-OHP by the enzyme steroid 11β-hydroxylase (CYP11B1).[3][4] 11β-OHP is further metabolized by enzymes such as 5α-reductase (SRD5A) and 3α-hydroxysteroid dehydrogenase (AKR1C2) to form various downstream androgens.[1]

metabolic_pathway Progesterone Progesterone OHP11b 11β-Hydroxyprogesterone (11β-OHP) Progesterone->OHP11b CYP11B1 Pregnanedione 5α-Pregnan-11β-ol-3,20-dione OHP11b->Pregnanedione 5α-reductase (SRD5A) Pregnanediol 5α-Pregnan-3α,11β-diol-20-one Pregnanedione->Pregnanediol 3α-hydroxysteroid dehydrogenase (AKR1C2) Androgens Downstream Androgens Pregnanediol->Androgens

Figure 1: Simplified metabolic pathway of 11β-hydroxyprogesterone in the backdoor pathway of androgen synthesis.

Experimental Protocols

The following protocols describe common methods for the preparation of urine samples for 11β-OHP analysis. In urine, 11β-OHP is often present as a glucuronide conjugate, which requires a hydrolysis step to liberate the free steroid for extraction and analysis.

Protocol 1: Enzymatic Hydrolysis of 11β-OHP Glucuronide

This protocol is essential for the quantification of total (free + conjugated) 11β-OHP.

Materials:

  • Urine sample

  • β-glucuronidase from Helix pomatia (or recombinant β-glucuronidase)

  • Phosphate buffer (pH 5.0-6.8) or acetate buffer (pH 5.0)

  • Internal standard (e.g., deuterated 11β-OHP)

  • Heating block or water bath

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine in a glass tube, add an appropriate amount of internal standard.

  • Add 500 µL of buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Add β-glucuronidase enzyme (e.g., 2000 units). The optimal amount may vary depending on the enzyme activity and should be validated.

  • Vortex the mixture gently.

  • Incubate the sample at an elevated temperature (e.g., 37-60°C) for a specified duration (e.g., 4 to 18 hours). Incubation times and temperatures should be optimized for the specific enzyme used.

  • After incubation, cool the sample to room temperature before proceeding to the extraction step (SPE or LLE).

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.

Materials:

  • Hydrolyzed urine sample (from Protocol 1) or neat urine for free 11β-OHP analysis

  • SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)

  • SPE manifold

  • Methanol (conditioning and elution solvent)

  • Deionized water (equilibration and wash solvent)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances. A subsequent wash with a low percentage of organic solvent (e.g., 5% methanol in water) can be performed for further cleanup.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with an appropriate volume of organic solvent (e.g., 2 x 1.5 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

  • Hydrolyzed urine sample (from Protocol 1) or neat urine

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Saturated sodium chloride (NaCl) solution (optional, to reduce emulsions)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of the pre-treated urine sample in a glass tube, add 3-5 mL of the extraction solvent (e.g., MTBE).

  • Vortex the mixture vigorously for 1-2 minutes.

  • (Optional) If an emulsion forms, add a small amount of saturated NaCl solution and vortex again.

  • Centrifuge the sample at 3000-4000 rpm for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 1-5) with a fresh portion of the extraction solvent for improved recovery.

  • Combine the organic extracts.

  • Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Sample Preparation Workflow

The overall workflow for preparing urine samples for 11β-OHP analysis involves several key steps, starting from sample collection to the final extract ready for instrumental analysis.

workflow cluster_urine_prep Urine Pre-treatment cluster_extraction Extraction cluster_post_extraction Post-Extraction Urine Urine Sample Spike Spike Internal Standard Urine->Spike Hydrolysis Enzymatic Hydrolysis (for total 11β-OHP) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General experimental workflow for the preparation of urine samples for 11β-OHP analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation methods. It is important to note that specific values for 11β-OHP in urine are not widely published; therefore, data for the closely related steroid, 17-hydroxyprogesterone (17-OHP), and other relevant compounds are included for comparison and as a general guide. Method validation should be performed for 11β-OHP in your laboratory to establish specific performance characteristics.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference Analyte(s)Source(s)
Recovery 98.2 - 109.4%>70%17-Hydroxyprogesterone[5][6]
>69% (optimized method)77.4% (mean)Hydroxylated PAHs, Organic Acids[7][8]
Limit of Detection (LOD) ~0.40 ng/mL~0.25 ng/mL17-Hydroxyprogesterone[6][9]
Limit of Quantification (LOQ) ~0.80 ng/mL~0.5 ng/mL17-Hydroxyprogesterone[6][9]

Note: The data presented are for 17-hydroxyprogesterone and other compounds and should be used as a general reference. Actual performance for 11β-OHP may vary and should be determined through in-house validation.

Conclusion

The choice of sample preparation method for urinary 11β-OHP analysis depends on several factors, including the desired level of sensitivity, sample throughput, and available resources. Enzymatic hydrolysis is a critical step for the measurement of total 11β-OHP. Both SPE and LLE are effective extraction techniques, with SPE often offering higher recoveries and better cleanup, while LLE can be a simpler and more cost-effective option. For reliable and accurate results, it is imperative to validate the chosen method in-house and to use appropriate internal standards to correct for any analyte loss during sample processing.

References

Application Notes and Protocols for the Detection of 11β-Hydroxyprogesterone using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for the detection of 11β-Hydroxyprogesterone (11β-OHP) using monoclonal antibodies. The information is intended to guide researchers in the development and implementation of immunoassays for the quantification of this important steroid hormone.

Introduction

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a steroid hormone synthesized from progesterone. Its production is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, aldosterone synthase (CYP11B2). Elevated levels of 11β-OHP are associated with certain forms of congenital adrenal hyperplasia (CAH), specifically 21-hydroxylase deficiency, making it a crucial biomarker for the diagnosis and monitoring of this condition. Monoclonal antibodies specific to 11β-OHP are invaluable tools for the development of sensitive and specific immunoassays for its detection in biological samples.

Principle of Detection

The detection of 11β-Hydroxyprogesterone using monoclonal antibodies is typically based on the principle of competitive immunoassay. In this format, unlabeled 11β-OHP in a sample competes with a labeled form of 11β-OHP (e.g., enzyme-conjugated or biotinylated) for a limited number of binding sites on a specific monoclonal antibody. The amount of labeled 11β-OHP that binds to the antibody is inversely proportional to the concentration of unlabeled 11β-OHP in the sample. This principle is widely applied in formats such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA).

Monoclonal Antibody Characteristics

Table 1: Desired Performance Characteristics of Anti-11β-Hydroxyprogesterone Monoclonal Antibodies

ParameterDescriptionTarget Value/Example
Antigen The molecule used to elicit the immune response.11β-Hydroxyprogesterone conjugated to a carrier protein (e.g., BSA, KLH).
Antibody Isotype The class of the antibody.IgG
Affinity (Kd) The equilibrium dissociation constant, a measure of the strength of the antibody-antigen interaction. Lower values indicate higher affinity.< 10⁻⁹ M
Sensitivity (LOD) Limit of Detection: The lowest concentration of the analyte that can be reliably distinguished from background.< 10 pg/mL
Sensitivity (LOQ) Limit of Quantification: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.< 50 pg/mL
Cross-Reactivity The degree to which the antibody binds to other structurally related steroids.Low cross-reactivity with progesterone, cortisol, 17α-hydroxyprogesterone, and other related steroids is highly desirable.

Table 2: Illustrative Cross-Reactivity Profile for a Steroid-Specific Monoclonal Antibody

Note: This is a hypothetical table to illustrate a typical cross-reactivity panel. Actual values would need to be determined experimentally for a specific anti-11β-Hydroxyprogesterone monoclonal antibody.

CompoundCross-Reactivity (%)
11β-Hydroxyprogesterone 100
Progesterone< 5
17α-Hydroxyprogesterone< 1
11-Deoxycortisol< 1
Cortisol< 0.1
Corticosterone< 0.5
Testosterone< 0.1
Estradiol< 0.1

Experimental Protocols

Protocol 1: Development of Monoclonal Antibodies against 11β-Hydroxyprogesterone (General Methodology)

This protocol outlines the general steps for producing monoclonal antibodies against a small molecule like 11β-OHP.

1. Antigen Preparation (Hapten-Carrier Conjugation):

  • Since 11β-OHP is a small molecule (hapten), it must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) to become immunogenic.

  • A common method is to introduce a reactive group onto the steroid, such as a hemisuccinate or carboxymethyloxime, which can then be coupled to the amine groups of the carrier protein using a carbodiimide crosslinker like EDC.

2. Immunization:

  • BALB/c mice are typically immunized with the 11β-OHP-carrier protein conjugate.

  • The initial immunization is usually with the conjugate emulsified in Complete Freund's Adjuvant.

  • Subsequent booster immunizations are given with the conjugate in Incomplete Freund's Adjuvant at 2-3 week intervals.

  • Serum from the immunized mice is periodically tested for the presence of specific antibodies using an indirect ELISA with 11β-OHP conjugated to a different carrier protein to avoid detection of anti-carrier antibodies.

3. Hybridoma Production:

  • Once a high antibody titer is achieved, the mouse with the best immune response is given a final booster injection.

  • Three to four days later, the spleen is harvested, and splenocytes are fused with myeloma cells (e.g., P3X63-Ag8.653) using polyethylene glycol (PEG).

  • The fused cells are cultured in a selective HAT (hypoxanthine-aminopterin-thymidine) medium, which allows only the hybridoma cells to survive.

4. Screening and Cloning:

  • Supernatants from the hybridoma cultures are screened for the presence of antibodies specific to 11β-OHP, typically by competitive ELISA.

  • Positive hybridoma clones are then sub-cloned by limiting dilution to ensure monoclonality.

5. Antibody Production and Purification:

  • Selected monoclonal hybridoma cell lines are expanded in culture or by ascites production in mice.

  • The monoclonal antibodies are then purified from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.

6. Characterization:

  • The purified monoclonal antibodies are characterized for their isotype, affinity (e.g., by surface plasmon resonance or ELISA), and specificity (cross-reactivity with a panel of related steroids).

Protocol 2: Competitive ELISA for 11β-Hydroxyprogesterone Quantification

This protocol describes a general competitive ELISA for the quantification of 11β-OHP in biological samples like serum or plasma.

Materials:

  • Microtiter plate coated with a capture antibody (e.g., goat anti-mouse IgG).

  • Anti-11β-Hydroxyprogesterone monoclonal antibody.

  • 11β-Hydroxyprogesterone standard solutions of known concentrations.

  • 11β-Hydroxyprogesterone-Horseradish Peroxidase (HRP) conjugate.

  • Sample diluent (e.g., PBS with 1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well microtiter plate with a capture antibody (e.g., goat anti-mouse IgG) overnight at 4°C. Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Addition: Add 50 µL of the standard solutions and prepared samples to the appropriate wells.

  • Antibody and Conjugate Addition: Add 25 µL of the anti-11β-OHP monoclonal antibody and 25 µL of the 11β-OHP-HRP conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature on a shaker.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the 11β-OHP standards. The concentration of 11β-OHP in the samples can then be determined by interpolating their absorbance values from the standard curve.

Visualizations

Signaling Pathway

steroid_biosynthesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD 17a_oh_progesterone 17α-Hydroxyprogesterone pregnenolone->17a_oh_progesterone CYP17A1 11b_oh_progesterone 11β-Hydroxyprogesterone progesterone->11b_oh_progesterone CYP11B1 / CYP11B2 corticosterone Corticosterone progesterone->corticosterone CYP21A2, CYP11B1 11_deoxycortisol 11-Deoxycortisol 17a_oh_progesterone->11_deoxycortisol CYP21A2 androstenedione Androstenedione 17a_oh_progesterone->androstenedione CYP17A1 11b_oh_progesterone->corticosterone CYP21A2 11_keto_progesterone 11-Ketoprogesterone 11b_oh_progesterone->11_keto_progesterone 11β-HSD2 11b_oh_androstenedione 11β-Hydroxyandrostenedione 11b_oh_progesterone->11b_oh_androstenedione CYP17A1 (Backdoor Pathway) cortisol Cortisol 11_deoxycortisol->cortisol CYP11B1 11_keto_progesterone->11b_oh_progesterone 11β-HSD1

Experimental Workflow

competitive_elisa_workflow start Start add_sample Add Sample/Standard to Antibody-Coated Plate start->add_sample add_conjugate Add 11β-OHP-HRP Conjugate & Anti-11β-OHP mAb add_sample->add_conjugate incubation Incubate (Competition) add_conjugate->incubation wash1 Wash Plate incubation->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (Color Development) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Logical Relationship

logical_relationship concentration 11β-OHP Concentration in Sample binding Binding of 11β-OHP-HRP to Antibody concentration->binding is inversely proportional to signal Colorimetric Signal (Absorbance) binding->signal is directly proportional to

Applications

The primary application for monoclonal antibodies against 11β-Hydroxyprogesterone is in the development of diagnostic assays for congenital adrenal hyperplasia (CAH). These assays can be used for:

  • Newborn Screening: Rapid and high-throughput screening of newborns for elevated levels of 11β-OHP.

  • Clinical Diagnosis: Confirmation of CAH diagnosis in symptomatic individuals.

  • Therapeutic Monitoring: Monitoring the effectiveness of glucocorticoid replacement therapy in patients with CAH.

  • Research: Investigating the role of 11β-OHP in various physiological and pathological processes.

Beyond traditional ELISA, these monoclonal antibodies can be adapted for other immunoassay platforms, including:

  • Lateral Flow Immunoassays (LFIA): For the development of rapid, point-of-care tests for 11β-OHP detection. The competitive format is also applicable here, where a decrease in the intensity of a test line would indicate a positive result.

  • Biosensors: Integration of the monoclonal antibody with a transducer (e.g., electrochemical, optical) to create a sensitive and real-time biosensor for 11β-OHP.

Conclusion

Monoclonal antibodies are essential reagents for the specific and sensitive detection of 11β-Hydroxyprogesterone. The development of high-quality immunoassays based on these antibodies is crucial for the timely diagnosis and effective management of congenital adrenal hyperplasia and for advancing our understanding of steroid metabolism. The protocols and information provided herein serve as a valuable resource for researchers and professionals working in this field.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming 11β-Hydroxyprogesterone Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to 11β-Hydroxyprogesterone immunoassay cross-reactivity.

FAQs: Understanding and Identifying Cross-Reactivity

Q1: What is immunoassay cross-reactivity and why is it a concern for 11β-Hydroxyprogesterone?

A1: Immunoassay cross-reactivity is the phenomenon where antibodies in an assay bind to molecules that are structurally similar to the target analyte, in this case, 11β-Hydroxyprogesterone. This occurs because the antibody's binding site, or paratope, may recognize and bind to epitopes shared between the target and other structurally related molecules.[1] This is a significant concern for steroid immunoassays because steroid hormones, including 11β-Hydroxyprogesterone, share a common core structure, leading to a higher probability of unintended binding and inaccurate quantification.[2][3][4]

Q2: Which compounds are most likely to cross-react with 11β-Hydroxyprogesterone antibodies?

A2: Due to structural similarities, the most common cross-reactants for 11β-Hydroxyprogesterone immunoassays are other progesterone derivatives and steroid precursors. Based on data from structurally similar steroid immunoassays, likely cross-reactants include:

  • Progesterone

  • 17α-Hydroxyprogesterone

  • 11-Deoxycortisol

  • Corticosterone

  • Pregnenolone

The degree of cross-reactivity will depend on the specific antibody used in the assay.[5][6][7]

Q3: How can I determine if my 11β-Hydroxyprogesterone immunoassay is affected by cross-reactivity?

A3: Several indicators may suggest cross-reactivity issues:

  • Unexpectedly high results: If the measured concentrations of 11β-Hydroxyprogesterone are physiologically improbable or inconsistent with other data, cross-reactivity may be a factor.

  • Discrepancies with other methods: Comparing immunoassay results with a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can reveal significant differences, often indicating immunoassay cross-reactivity.[8]

  • Reviewing the kit insert: The manufacturer's product insert should provide a list of potential cross-reactants and their percentage of cross-reactivity.

  • Spike and recovery experiments: Spiking your sample matrix with potentially cross-reacting steroids and observing the impact on the measured 11β-Hydroxyprogesterone concentration can help identify interferences.

Troubleshooting Guide: Mitigating Cross-Reactivity

Q4: My results are unexpectedly high. How can I troubleshoot for potential cross-reactivity?

A4: If you suspect cross-reactivity is causing falsely elevated results, consider the following troubleshooting workflow:

Troubleshooting_Cross_Reactivity start Unexpectedly High Results check_kit Review Kit Insert for Known Cross-Reactants start->check_kit lit_review Literature Search for Potential Cross-Reactants check_kit->lit_review sample_pretreatment Implement Sample Pre-treatment (e.g., SPE) lit_review->sample_pretreatment spe Perform Solid-Phase Extraction (SPE) sample_pretreatment->spe Yes contact_support Contact Technical Support sample_pretreatment->contact_support No re_run Re-run Assay with Purified Sample spe->re_run compare_results Compare Original vs. Pre-treated Sample Results re_run->compare_results alternative_method Confirm with Alternative Method (LC-MS/MS) compare_results->alternative_method lcms Analyze Samples using LC-MS/MS alternative_method->lcms Yes alternative_method->contact_support No final_analysis Analyze and Interpret Confirmed Results lcms->final_analysis end Accurate Results final_analysis->end contact_support->end

Caption: Troubleshooting workflow for high immunoassay results.

Q5: What is Solid-Phase Extraction (SPE) and how can it reduce cross-reactivity?

A5: Solid-Phase Extraction (SPE) is a sample preparation technique used to separate components of a mixture.[6][9] For steroid immunoassays, SPE can be used to isolate 11β-Hydroxyprogesterone from structurally similar, cross-reacting steroids before performing the assay. This results in a cleaner sample and more accurate quantification.

Quantitative Data on Potential Cross-Reactants

The following tables summarize cross-reactivity data for steroids structurally similar to 11β-Hydroxyprogesterone, as reported in the product inserts of various commercial 17-OH-Progesterone ELISA kits. This data can serve as a guide to potential cross-reactants in an 11β-Hydroxyprogesterone immunoassay.

Table 1: Cross-Reactivity Data from Commercial Kit 1

Compound% Cross-Reactivity
17-OH-Progesterone100
11-Desoxycortisol1.40
Progesterone1.20
Desoxycorticosterone0.05
Cortisol< 0.01
Corticosterone< 0.05
Androstenedione< 0.01

Source: 17-OH-PROGESTERONE ELISA Kit, BioVendor[7][10]

Table 2: Cross-Reactivity Data from Commercial Kit 2

Compound% Cross-Reactivity
17-OH-Progesterone100
11-Desoxycortisol0.42
Progesterone1.26
11-Deoxycorticosterone0.03
Cortisol0.02
Androstenedione0.01
Testosterone0.02

Source: 17-OH-Progesterone ELISA Kit, Immusmol[6]

Table 3: Cross-Reactivity Data from a Progesterone ELISA Kit

Compound% Cross-Reactivity
Progesterone100
11β-hydroxy-progesterone2.7
11α-hydroxy-progesterone147
5α-dihydroprogesterone7.0
Pregnenolone5.9
Corticosterone<0.1

Source: Progesterone Competitive ELISA Kit, Fisher Scientific[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Steroid Hormones from Serum/Plasma

This protocol provides a general procedure for extracting steroid hormones, including 11β-Hydroxyprogesterone, from serum or plasma samples using a C18 SPE cartridge.

Materials:

  • C18 SPE cartridges (e.g., 200 mg)

  • Vacuum manifold

  • Methanol (ACS Grade)

  • Deionized water

  • Ethyl acetate

  • Nitrogen gas evaporator or SpeedVac

  • Assay buffer (from your immunoassay kit)

Procedure:

  • Condition the SPE Cartridge:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5-10 mL of 100% methanol.

    • Equilibrate the cartridges with 5-10 mL of deionized water. Do not allow the cartridges to dry out.[4]

  • Load the Sample:

    • Apply the serum or plasma sample (e.g., 1-2 mL) to the conditioned cartridge.[4]

    • Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a rate of approximately 1 drop per second.

  • Wash the Cartridge:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.[4]

    • Allow the cartridge to dry completely under vacuum for approximately 5-10 minutes.

  • Elute the Steroids:

    • Place clean collection tubes inside the vacuum manifold.

    • Elute the steroids from the cartridge with 2 mL of ethyl acetate.[4]

  • Dry and Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.[4][11]

    • Reconstitute the dried extract in a known volume of the immunoassay's assay buffer (e.g., 250-500 µL).

    • Vortex thoroughly to ensure the steroid is fully dissolved.

  • Assay the Sample:

    • The reconstituted sample is now ready for analysis in the 11β-Hydroxyprogesterone immunoassay. Remember to account for the dilution/concentration factor in your final calculations.

Protocol 2: Assessing Immunoassay Specificity with Potential Cross-Reactants

This protocol describes how to test the specificity of your 11β-Hydroxyprogesterone immunoassay by measuring the interference from potential cross-reacting compounds.

Materials:

  • 11β-Hydroxyprogesterone immunoassay kit

  • Purified standards of potential cross-reacting steroids (e.g., Progesterone, 17α-Hydroxyprogesterone, 11-Deoxycortisol)

  • Assay buffer (from the kit)

Procedure:

  • Prepare a Standard Curve:

    • Prepare the 11β-Hydroxyprogesterone standard curve according to the kit manufacturer's instructions.

  • Prepare Cross-Reactant Solutions:

    • Prepare a series of concentrations for each potential cross-reacting steroid in the assay buffer. The concentration range should be physiologically relevant and extend to supra-physiological levels.

  • Run the Assay:

    • In the immunoassay plate, run the 11β-Hydroxyprogesterone standard curve in duplicate.

    • In separate wells, run each concentration of the potential cross-reactant solutions in duplicate.

  • Calculate Cross-Reactivity:

    • Determine the apparent 11β-Hydroxyprogesterone concentration for each concentration of the cross-reactant from the standard curve.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Apparent Concentration of 11β-OHP / Actual Concentration of Cross-Reactant) x 100

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for developing and validating a specific immunoassay, highlighting the points where cross-reactivity should be assessed.

Immunoassay_Development_Workflow start Assay Development Start ab_selection Antibody Selection & Characterization start->ab_selection assay_optimization Assay Optimization (Buffers, Incubation times, etc.) ab_selection->assay_optimization specificity_testing Specificity Testing (Cross-Reactivity) assay_optimization->specificity_testing cross_reactants Test with Structurally Similar Steroids specificity_testing->cross_reactants validation Assay Validation cross_reactants->validation precision Precision (Intra- & Inter-Assay) validation->precision accuracy Accuracy (Spike & Recovery) precision->accuracy linearity Linearity of Dilution accuracy->linearity comparison Comparison with Reference Method (e.g., LC-MS/MS) linearity->comparison end Validated Immunoassay comparison->end

Caption: Workflow for immunoassay development and validation.

References

Technical Support Center: LC-MS/MS Analysis of 11β-Hydroxyprogesterone (11β-OHP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of 11β-hydroxyprogesterone (11β-OHP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 11β-OHP analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 11β-OHP, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of steroids like 11β-OHP, which can be present at low concentrations, matrix effects are a significant concern that can compromise the reliability of the results.

Q2: How can I identify and quantify matrix effects in my 11β-OHP assay?

A2: A common method to assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of 11β-OHP in a neat solution to the peak area of 11β-OHP spiked into an extracted blank matrix sample. The matrix factor (MF) is calculated as follows:

  • MF = (Peak area of analyte in spiked post-extraction sample) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.

Q3: What are the most effective strategies to mitigate matrix effects for 11β-OHP analysis?

A3: A multi-faceted approach is often the most effective. This includes:

  • Efficient Sample Preparation: Techniques like Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components before analysis.[2][3]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between 11β-OHP and matrix components is crucial.

  • Use of Internal Standards: Stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.[1]

Q4: Which type of internal standard is recommended for 11β-OHP analysis?

A4: A stable isotope-labeled (e.g., ¹³C₃- or d₈-labeled) 11β-hydroxyprogesterone is the ideal internal standard. Since 11β-OHP is structurally similar to other steroids, using a SIL-IS of a related steroid, such as 17-hydroxyprogesterone-d8 or testosterone-d3, can also be an effective strategy if a dedicated 11β-OHP SIL-IS is unavailable.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of 11β-OHP quantification Inconsistent matrix effects between samples.Implement a robust sample preparation method like Supported Liquid Extraction (SLE) to ensure consistent removal of matrix interferences.[2][3] Utilize a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.
Low signal intensity or complete signal loss for 11β-OHP Significant ion suppression from co-eluting phospholipids or other matrix components.Enhance the sample clean-up procedure. Consider a more rigorous SPE protocol with optimized wash and elution steps. Alternatively, modify the chromatographic gradient to better separate 11β-OHP from the suppression zone. A post-column infusion experiment can help identify the retention time of interfering compounds.
Inaccurate quantification despite using an internal standard The internal standard does not adequately mimic the behavior of 11β-OHP due to chromatographic separation or different susceptibility to matrix effects.Ensure the chosen internal standard is a close structural analog and co-elutes with 11β-OHP. A stable isotope-labeled 11β-OHP is the best choice. If using a different SIL-IS, verify co-elution under your chromatographic conditions.
High background noise in the chromatogram Incomplete removal of matrix components.Optimize the sample preparation method. For SLE, ensure the appropriate solvent volumes and extraction times are used. For SPE, experiment with different sorbents and wash solutions to improve the removal of interfering substances.

Experimental Protocols

Below are detailed methodologies for key experiments related to mitigating matrix effects in the analysis of 11β-OHP and structurally similar steroids.

Supported Liquid Extraction (SLE) for Serum Samples

This protocol is adapted from a validated method for the analysis of 11β-hydroxyandrostenedione, a structurally similar C11-oxygenated steroid.[2][3]

Materials:

  • Serum samples

  • Internal standard working solution (e.g., deuterated 11β-hydroxyprogesterone in methanol)

  • Supported Liquid Extraction (SLE) plate or cartridges

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

  • To 100 µL of serum sample, add the internal standard solution.

  • Vortex mix the sample.

  • Load the entire sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Apply the extraction solvent and allow it to flow through under gravity.

  • Collect the eluate.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in the reconstitution solution.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance of an LC-MS/MS assay for 11β-hydroxyandrostenedione and other steroids using an SLE-based sample preparation method, demonstrating negligible matrix effects.[2][3]

AnalyteIntra-assay Imprecision (%)Inter-assay Imprecision (%)Mean Recovery (%)
Testosterone< 7.9< 5.395.3 - 111.6
Androstenedione< 7.9< 5.395.3 - 111.6
17-hydroxyprogesterone< 7.9< 5.395.3 - 111.6
11β-hydroxyandrostenedione < 7.9 < 5.3 95.3 - 111.6
11-ketotestosterone< 7.9< 5.395.3 - 111.6

The study concluded that with this method, matrix effects were negligible.[2][3]

Visualizations

Workflow for Mitigating Matrix Effects

Mitigating_Matrix_Effects cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: A typical workflow for LC-MS/MS analysis designed to mitigate matrix effects.

Decision Tree for Troubleshooting Ion Suppression

Troubleshooting_Ion_Suppression Start Experiencing Ion Suppression? Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->Check_IS Yes Implement_IS Implement a co-eluting SIL-IS. Check_IS->Implement_IS No Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP Yes Implement_IS->Optimize_SP Optimize_LC Optimize Chromatographic Separation Optimize_SP->Optimize_LC Revalidate Re-evaluate Matrix Effects Optimize_LC->Revalidate

Caption: A decision-making guide for addressing ion suppression in LC-MS/MS analysis.

References

troubleshooting low signal in 11beta-Hydroxyprogesterone ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their 11beta-Hydroxyprogesterone ELISA experiments.

Troubleshooting Low Signal in this compound Competitive ELISA

A low or absent signal in a competitive ELISA for this compound indicates that the horseradish peroxidase (HRP) conjugate is binding excessively to the antibody coated on the plate. This suggests that the this compound in the sample or standard is not effectively competing for antibody binding sites. The following sections detail potential causes and solutions to troubleshoot this issue.

Quick Troubleshooting Guide
CategoryPotential CauseRecommended Action
Reagents & Storage Expired or improperly stored reagents.Check the expiration dates on all kit components. Ensure reagents are stored at the recommended temperatures and protected from light, especially the TMB substrate and HRP conjugate.
Incorrect reagent preparation.Double-check all dilution calculations and ensure that all reagents were prepared according to the kit protocol. Use calibrated pipettes for accurate measurements.
Contaminated reagents.Use fresh, sterile pipette tips for each reagent. Avoid cross-contamination between wells and reagents.
Assay Procedure Incorrect incubation times or temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol. Ensure all reagents and plates are brought to room temperature before starting the assay.[1]
Inadequate washing.Insufficient washing can leave unbound reagents behind, leading to high background and low signal. Ensure the correct volume of wash buffer is used and that wells are completely aspirated between washes. However, overly aggressive washing can remove bound antibody or antigen.
Pipetting errors.Ensure accurate and consistent pipetting technique. Avoid introducing air bubbles into the wells.
Standard Curve Improperly prepared or degraded standards.Prepare fresh standard dilutions for each assay. Ensure the standard is properly reconstituted.
Incorrect curve fitting.Use the appropriate curve-fitting model for a competitive ELISA, typically a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) fit.
Sample-Specific Issues Low analyte concentration.The concentration of this compound in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay if available.
Sample matrix effects.Components in the sample matrix (e.g., lipids, proteins) may interfere with the antibody-antigen binding. Sample extraction and purification may be necessary.
Cross-reactivity.Structurally similar steroids present in the sample may compete with this compound for antibody binding, leading to an inaccurate signal.

Experimental Protocols

Standard Protocol for a Competitive this compound ELISA
  • Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for this compound.

  • Standard and Sample Addition: Add standards of known this compound concentrations and prepared samples to the wells.

  • Competitive Reaction: Add a fixed amount of HRP-labeled this compound (the "tracer") to each well. The tracer and the this compound in the sample/standard will compete for binding to the limited number of antibody sites on the well.

  • Incubation: Incubate the plate according to the protocol to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove any unbound tracer and sample components.

  • Substrate Addition: Add a TMB substrate solution to each well. The HRP enzyme on the bound tracer will catalyze the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Sample Preparation Protocol for Steroid Hormone Analysis from Serum/Plasma

For accurate measurement of steroid hormones like this compound in complex matrices such as serum or plasma, an extraction step is often recommended to remove interfering substances.

  • Sample Collection: Collect blood samples and separate the serum or plasma.

  • Protein Precipitation/Lysis: Add a solvent such as methanol or acetonitrile to the sample to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the steroids.

  • Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with the ELISA kit.

  • Assay: The reconstituted sample is now ready to be used in the ELISA.

Frequently Asked Questions (FAQs)

Q1: My standard curve is flat or has a very low optical density (OD) range. What could be the cause?

A1: A flat or low OD standard curve in a competitive ELISA suggests a problem with the assay's dynamic range. This could be due to:

  • Degraded HRP conjugate: The enzyme may have lost its activity.

  • Inactive TMB substrate: The substrate may have been exposed to light or has expired.

  • Incorrect standard dilutions: Double-check your dilution calculations and technique.

  • Suboptimal incubation times: Ensure you are following the protocol's recommendations.

Q2: I see a signal in my standards but not in my samples. What should I do?

A2: This situation points towards an issue with your samples.

  • The concentration of this compound in your samples might be too low for the assay's detection limit. You may need to concentrate your samples.

  • There could be interfering substances in your sample matrix. Consider performing a sample extraction.

Q3: What is cross-reactivity and how can it affect my this compound ELISA results?

A3: Cross-reactivity occurs when the antibody in the ELISA kit binds to steroids other than this compound that are structurally similar.[2][3] This is a common issue in steroid immunoassays.[2] If your sample contains high concentrations of cross-reacting steroids, they will compete with the HRP-tracer for antibody binding, leading to an inaccurate (usually falsely high) measurement of this compound.

Q4: Which steroids are known to cross-react with this compound antibodies?

A4: The specific cross-reactivity profile depends on the antibody used in the particular ELISA kit. It is crucial to consult the kit's manual for a list of potential cross-reactants and their percentage of cross-reactivity. Generally, steroids with a similar core structure to this compound are potential cross-reactants. These may include:

  • Progesterone

  • 17-alpha-Hydroxyprogesterone

  • Corticosterone

  • 11-Deoxycortisol

Q5: How can I minimize the impact of cross-reactivity?

A5: To minimize the impact of cross-reactivity, you can:

  • Choose a highly specific antibody: When selecting an ELISA kit, look for one with low cross-reactivity to other relevant steroids.

  • Sample purification: If you suspect the presence of cross-reacting steroids, you can use techniques like High-Performance Liquid Chromatography (HPLC) to separate this compound from other steroids before performing the ELISA.

Visualizing the Troubleshooting Process

Competitive ELISA Workflow and Low Signal Troubleshooting

ELISA_Troubleshooting cluster_workflow Competitive ELISA Workflow cluster_troubleshooting Troubleshooting Low Signal Start Start Add_Sample Add Sample/Standard Start->Add_Sample Add_Tracer Add HRP-Tracer Add_Sample->Add_Tracer Incubate Incubate Add_Tracer->Incubate Wash Wash Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance Stop->Read Low_Signal Low Signal Detected Read->Low_Signal Problem Check_Reagents Check Reagents (Expiration, Storage, Prep) Low_Signal->Check_Reagents Start Here Check_Procedure Check Procedure (Incubation, Washing, Pipetting) Check_Reagents->Check_Procedure If Reagents OK Check_Standards Review Standard Curve Check_Procedure->Check_Standards If Procedure OK Investigate_Sample Investigate Sample (Concentration, Matrix, Cross-reactivity) Check_Standards->Investigate_Sample If Standards OK Optimize Optimize Assay (Antibody/Antigen Conc.) Investigate_Sample->Optimize If Sample Issue Suspected

Caption: A flowchart illustrating the standard competitive ELISA workflow and a logical sequence for troubleshooting a low signal outcome.

References

Technical Support Center: Optimizing 11β-Hydroxyprogesterone Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 11β-Hydroxyprogesterone detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the sensitivity of 11β-Hydroxyprogesterone detection by LC-MS/MS?

A1: The sensitivity of LC-MS/MS analysis for 11β-Hydroxyprogesterone is primarily influenced by three key areas:

  • Sample Preparation: Efficient extraction and cleanup are crucial to remove interfering matrix components that can cause ion suppression. Common techniques include Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).[1][2][3][4]

  • Chromatographic Separation: Proper chromatographic resolution is necessary to separate 11β-Hydroxyprogesterone from its isomers, such as 17α-hydroxyprogesterone and 21-hydroxyprogesterone, which can interfere with accurate quantification.[5]

  • Mass Spectrometry Conditions: Optimization of ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature) and MS/MS parameters (e.g., collision energy) is vital for maximizing the signal-to-noise ratio.[6][7]

Q2: How can I minimize matrix effects for 11β-Hydroxyprogesterone analysis in complex biological samples?

A2: Matrix effects, which often lead to ion suppression and reduced sensitivity, can be mitigated by:[7][8]

  • Effective Sample Cleanup: Employing robust sample preparation methods like SPE or LLE to remove phospholipids and other interfering substances.[3]

  • Chromatographic Separation: Using a high-resolution analytical column and optimizing the gradient to separate the analyte from co-eluting matrix components.

  • Use of Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., 11β-Hydroxyprogesterone-d8) can compensate for matrix-induced signal variability.[9]

  • Alternative Ionization Techniques: If electrospray ionization (ESI) is prone to significant matrix effects, atmospheric pressure chemical ionization (APCI) may be a suitable alternative for moderately polar analytes like steroids.[7][10]

Q3: What are the common adduct ions observed for 11β-Hydroxyprogesterone, and how can I control their formation?

A3: In positive ion mode ESI, 11β-Hydroxyprogesterone typically forms a protonated molecule [M+H]+. However, adduct formation with sodium [M+Na]+ or potassium [M+K]+ can occur, which can split the ion signal and reduce sensitivity for the target ion. To minimize unwanted adducts:

  • Use High-Purity Solvents and Additives: Ensure that all mobile phase components are of LC-MS grade to minimize sodium and potassium contamination.[7]

  • Optimize Mobile Phase Additives: The use of additives like formic acid or ammonium formate can promote protonation and reduce the formation of other adducts. However, the concentration should be optimized, as excessive acid can sometimes suppress ionization.

Q4: Why is chromatographic separation of 11β-Hydroxyprogesterone from its isomers important?

A4: 11β-Hydroxyprogesterone shares the same nominal mass as other hydroxyprogesterone isomers, such as 17α-hydroxyprogesterone. Without adequate chromatographic separation, these isomers can co-elute and contribute to the same MRM transition, leading to inaccurate quantification and overestimation of the 11β-Hydroxyprogesterone concentration.[5] This is particularly critical in clinical research, for example, in newborn screening for congenital adrenal hyperplasia where distinguishing between different steroid profiles is essential.[9][11]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 11β-Hydroxyprogesterone.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize ion source parameters (capillary voltage, nebulizer gas, drying gas temperature and flow).[6][7] Infuse a standard solution to tune the instrument.
Ion suppression from matrix effects.Improve sample cleanup using SPE or LLE.[3][8] Dilute the sample if possible. Check for co-eluting matrix components.
Suboptimal mobile phase composition.Ensure use of high-purity, LC-MS grade solvents and additives.[7] Optimize the concentration of additives like formic acid.[12]
Dirty ion source or mass spectrometer optics.Clean the ion source components (e.g., capillary, cone).[8] If sensitivity loss persists, the quadrupoles may require cleaning by a qualified engineer.[8]
Poor Peak Shape (Tailing, Fronting, or Splitting) Column degradation or contamination.Use a guard column to protect the analytical column. Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Inconsistent Retention Times Leak in the LC system.Check all fittings and connections for leaks. Look for salt deposits around fittings.
Inconsistent pump performance.Degas the mobile phases. Prime the pumps to remove air bubbles.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity solvents and additives.[7][12] Flush the entire LC system.
Contaminated sample or sample vials.Use high-quality vials and caps. Ensure proper sample handling to avoid contamination.
Electrical noise.Ensure proper grounding of the LC-MS/MS system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 11β-Hydroxyprogesterone from Serum

This protocol is adapted from methods described for the extraction of various steroids from serum.[1][2][4]

  • Sample Preparation:

    • Pipette 200 µL of serum into a clean glass tube.

    • Add 25 µL of an internal standard solution (e.g., 11β-Hydroxyprogesterone-d8 in methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) of 11β-Hydroxyprogesterone from Plasma

This protocol is based on general procedures for steroid extraction using reversed-phase SPE.[3]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of the internal standard solution.

    • Add 200 µL of methanol to precipitate proteins, followed by 550 µL of water.

    • Vortex and then centrifuge for 5 minutes at 4000 x g.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Wash with 1 mL of hexane to remove non-polar, interfering lipids.

  • Elution:

    • Elute the 11β-Hydroxyprogesterone and other steroids with 1 mL of ethyl acetate or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis serum_sample Serum/Plasma Sample add_is Add Internal Standard serum_sample->add_is extraction LLE or SPE add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for 11β-Hydroxyprogesterone analysis.

Troubleshooting Logic for Low Sensitivity

troubleshooting_low_sensitivity start Low Sensitivity Observed check_ms Check MS Performance (Infuse Standard) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok clean_source Clean Ion Source ms_ok->clean_source No check_lc Investigate LC & Sample Prep ms_ok->check_lc Yes clean_source->check_ms check_matrix Evaluate Matrix Effects (Post-column Infusion) check_lc->check_matrix matrix_present Matrix Effects Present? check_matrix->matrix_present improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_present->improve_cleanup Yes check_mobile_phase Check Mobile Phase & Column matrix_present->check_mobile_phase No

Caption: Decision tree for troubleshooting low sensitivity.

References

Technical Support Center: Synthesis of Pure 11β-Hydroxyprogesterone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of pure 11β-Hydroxyprogesterone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 11β-Hydroxyprogesterone?

A1: The two primary approaches for synthesizing 11β-Hydroxyprogesterone are microbial biotransformation and chemical synthesis. Microbial biotransformation utilizes microorganisms, typically fungi, to introduce a hydroxyl group at the 11β position of a steroid precursor, most commonly progesterone. Chemical synthesis involves a multi-step process using specific reagents to achieve the same transformation.

Q2: What are the main challenges in synthesizing pure 11β-Hydroxyprogesterone?

A2: Key challenges include:

  • Low Yields: Both microbial and chemical methods can suffer from low conversion rates.

  • Side-Product Formation: The formation of isomeric and over-hydroxylated byproducts is a common issue, complicating purification.

  • Poor Stereoselectivity: In chemical synthesis, achieving the desired β-configuration at the C11 position can be difficult.

  • Substrate Solubility: The low aqueous solubility of progesterone can limit the efficiency of microbial biotransformation.

  • Purification Difficulties: Separating 11β-Hydroxyprogesterone from structurally similar impurities requires efficient purification techniques.

Q3: How can I improve the yield of 11β-Hydroxyprogesterone in microbial synthesis?

A3: To improve yields, consider the following:

  • Strain Selection: Use a microbial strain known for high 11β-hydroxylase activity.

  • Optimization of Fermentation Conditions: Systematically optimize parameters such as pH, temperature, aeration, and incubation time.

  • Substrate Bioavailability: Enhance the solubility of progesterone by using solubilizing agents like β-cyclodextrin.

  • Fed-Batch Fermentation: A fed-batch approach for substrate addition can mitigate substrate inhibition and improve yield.

Q4: What are the common impurities I should expect?

A4: In microbial synthesis, common impurities include other hydroxylated progesterone derivatives such as 6β-hydroxyprogesterone, 11α-hydroxyprogesterone, and dihydroxyprogesterone derivatives. In chemical synthesis, impurities can arise from incomplete reactions, side reactions, and the rearrangement of intermediates.

Q5: Which analytical techniques are suitable for assessing the purity of 11β-Hydroxyprogesterone?

A5: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for quantitative analysis and purity assessment. Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis during reaction monitoring and purification.

Troubleshooting Guides

Microbial Synthesis
Problem Possible Causes Troubleshooting Steps
Low or no conversion of progesterone - Inactive or low-activity microbial culture- Suboptimal fermentation conditions (pH, temperature, aeration)- Poor substrate solubility- Presence of inhibitors in the medium- Use a fresh, actively growing culture for inoculation.- Optimize fermentation parameters based on literature or preliminary experiments.- Add a solubilizing agent like β-cyclodextrin to the medium.- Ensure the medium components are not inhibitory to the microbial strain.
Formation of multiple side-products - Non-specific hydroxylase activity of the microorganism- Over-expression of other hydroxylating enzymes- Prolonged incubation time leading to further metabolism- Screen for microbial strains with higher selectivity for 11β-hydroxylation.- Optimize the fermentation time to maximize the formation of the desired product and minimize subsequent reactions.- Consider genetic engineering of the microbial strain to enhance the specificity of the desired hydroxylase.
Difficulty in extracting the product - Inefficient extraction solvent- Emulsion formation during extraction- Test different organic solvents (e.g., ethyl acetate, chloroform, dichloromethane) for optimal extraction efficiency.- To break emulsions, try centrifugation or the addition of a saturated salt solution.
Chemical Synthesis
Problem Possible Causes Troubleshooting Steps
Low yield of the desired 11β-hydroxy product - Incomplete reaction- Inefficient reagents for hydroxylation- Suboptimal reaction conditions (temperature, reaction time)- Monitor the reaction progress using TLC or HPLC to ensure completion.- Evaluate different hydroxylating agents and catalysts for improved efficiency and stereoselectivity.- Systematically optimize reaction temperature and time.
Formation of the 11α-hydroxy isomer - Lack of stereoselectivity in the hydroxylation step- Employ a stereoselective reagent or a chiral catalyst to favor the formation of the β-isomer.- Consult literature for reaction conditions known to enhance the stereoselectivity of 11β-hydroxylation.
Presence of unreacted starting material and intermediates - Incomplete reaction in one or more steps of the synthesis- Ensure each step of the multi-step synthesis goes to completion by monitoring with appropriate analytical techniques.- Purify intermediates at each stage to prevent carrying them over to subsequent steps.

Quantitative Data

Table 1: Reported Yields for Microbial Hydroxylation of Progesterone

Microbial StrainPrecursorProductYield (%)Reference
Aspergillus ochraceusProgesterone11α-Hydroxyprogesterone93.10% (with β-cyclodextrin)[1]
Isaria farinosa KCh KW1.1Progesterone (100 mg)6β,11α-dihydroxyprogesterone32.9 mg (32.9%)[2]
Phycomyces blakesleeanusProgesterone (0.2 mM)7α- and 15β-hydroxyprogesterone5-15% (total hydroxylated products)[3]

Note: Data for direct 11β-hydroxyprogesterone yield from microbial synthesis is limited in the provided search results. The table shows examples of related hydroxylations to illustrate typical yield ranges.

Experimental Protocols

Generalized Protocol for Microbial 11β-Hydroxylation of Progesterone

This protocol provides a general framework. Specific parameters should be optimized for the chosen microbial strain.

  • Media Preparation and Inoculation:

    • Prepare a suitable liquid fermentation medium (e.g., potato dextrose broth, Czapek-Dox broth) in flasks.

    • Sterilize the medium by autoclaving.

    • Inoculate the sterile medium with a fresh culture of the selected fungal strain.

    • Incubate the culture on a rotary shaker at the optimal temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a predetermined growth period (e.g., 24-48 hours).

  • Substrate Addition:

    • Dissolve progesterone in a suitable water-miscible solvent (e.g., ethanol, dimethylformamide).

    • To enhance solubility, progesterone can be complexed with β-cyclodextrin.

    • Add the progesterone solution to the microbial culture to the desired final concentration.

  • Biotransformation:

    • Continue the incubation under the optimized conditions for the required biotransformation period (e.g., 48-96 hours).

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.

  • Extraction:

    • After the desired conversion is achieved, separate the mycelium from the culture broth by filtration or centrifugation.

    • Extract the culture broth and the mycelia separately with a suitable organic solvent (e.g., ethyl acetate, chloroform).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Monitor the fractions by TLC to identify those containing 11β-Hydroxyprogesterone.

    • Combine the pure fractions and evaporate the solvent.

    • Further purify the product by recrystallization from a suitable solvent (e.g., methanol, acetone).

  • Analysis:

    • Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.

Visualizations

Microbial_Hydroxylation_Workflow cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Media_Prep Media Preparation & Sterilization Inoculation Inoculation with Microbial Culture Media_Prep->Inoculation Growth Incubation & Growth Inoculation->Growth Substrate_Add Progesterone Addition Growth->Substrate_Add Fermentation Fermentation & Conversion Substrate_Add->Fermentation Extraction Extraction of Crude Product Fermentation->Extraction Purification Purification (Chromatography, Recrystallization) Extraction->Purification Analysis Purity & Identity Analysis (HPLC, MS, NMR) Purification->Analysis Pure_Product Pure_Product Analysis->Pure_Product Pure 11β-Hydroxy- progesterone Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Is Progesterone Being Converted? Start->Check_Conversion No_Conversion No Conversion Check_Conversion->No_Conversion No Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes, but low Action_No_Conversion Troubleshoot: - Culture Activity - Fermentation Conditions - Substrate Solubility No_Conversion->Action_No_Conversion Check_Side_Products Are Side-Products Present? Low_Conversion->Check_Side_Products Action_Low_Conversion Troubleshoot: - Optimize Reaction Time - Substrate Concentration Low_Conversion->Action_Low_Conversion High_Side_Products High Levels of Side-Products Check_Side_Products->High_Side_Products Yes Low_Purity Low Purity After Purification Check_Side_Products->Low_Purity No Action_Side_Products Troubleshoot: - Optimize Incubation Time - Screen for More  Selective Strain High_Side_Products->Action_Side_Products Action_Low_Purity Troubleshoot: - Optimize Purification  Method (e.g., different  chromatography conditions) Low_Purity->Action_Low_Purity

References

solubility issues with 11beta-Hydroxyprogesterone in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 11β-Hydroxyprogesterone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is 11β-Hydroxyprogesterone and why is its solubility a concern?

11β-Hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring endogenous steroid and a derivative of progesterone.[1] It is a potent mineralocorticoid and an inhibitor of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme.[1][2][3][4] Like many steroids, 11β-Hydroxyprogesterone is a very hydrophobic molecule, making it practically insoluble in water and aqueous buffers.[5] This poor solubility can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing issues with dose accuracy, reproducibility, and bioavailability.

Q2: What are the general recommendations for dissolving 11β-Hydroxyprogesterone?

Due to its low aqueous solubility, 11β-Hydroxyprogesterone typically requires the use of organic co-solvents or solubility enhancers. A common starting point is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6][7] This stock solution can then be further diluted into the aqueous buffer of choice. For some applications, techniques like heating and sonication can aid in the dissolution process.[6][8] However, it is crucial to be aware that solutions of 11β-Hydroxyprogesterone can be unstable, and preparing them fresh is often recommended.[2]

Q3: How should I store stock solutions of 11β-Hydroxyprogesterone?

For stock solutions prepared in solvents like DMSO, it is recommended to store them at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6] To ensure the integrity of the compound, it's best to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[6][9] Aqueous solutions are generally not recommended for storage and should be prepared fresh for each experiment.[2][7]

Troubleshooting Guide

Issue 1: Precipitate forms when diluting my DMSO stock solution into an aqueous buffer.

Cause: This is a common issue when the concentration of the organic co-solvent is not sufficient to maintain the solubility of 11β-Hydroxyprogesterone in the final aqueous solution. This phenomenon is known as "crashing out."

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of 11β-Hydroxyprogesterone in your working solution.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells.

  • Use a Different Solvent System: Consider using a multi-component solvent system that can improve solubility. Formulations including PEG300, Tween-80, or cyclodextrins can be effective.[6][8]

  • Step-wise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.

Issue 2: My compound is not dissolving in the initial organic solvent.

Cause: The concentration of 11β-Hydroxyprogesterone may be too high for the chosen solvent volume, or the dissolution process may be slow.

Solutions:

  • Gentle Heating: Warm the solution gently in a water bath. Be cautious not to overheat, as this could degrade the compound.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[6]

  • Increase Solvent Volume: Add more of the organic solvent to decrease the overall concentration.

  • Use Fresh Solvent: Ensure you are using high-purity, anhydrous solvents, especially for DMSO.[6][9]

Issue 3: I am observing inconsistent results in my cell-based assays.

Cause: Inconsistent results can stem from incomplete solubility, where the actual concentration of the dissolved compound varies between experiments. It can also be due to the degradation of the compound in the solution over time.

Solutions:

  • Prepare Fresh Solutions: Always prepare your working solutions fresh from a stock solution just before the experiment.[2]

  • Verify Solubility: Before treating your cells, visually inspect your final working solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration in the supernatant to confirm the soluble concentration.

  • Control for Solvent Effects: Ensure that all experimental conditions, including the final concentration of any co-solvents like DMSO, are consistent across all wells, including the vehicle controls.

Data Presentation: Solubility Formulations

The following tables summarize suggested solvent formulations for dissolving 11β-Hydroxyprogesterone and related poorly soluble steroids. These formulations can serve as a starting point for developing a suitable solvent system for your specific experimental needs.

Protocol Solvent Composition Achievable Concentration Resulting Solution Notes Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.56 mM)Clear SolutionA multi-component system often used for in vivo studies.[6][8]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.56 mM)Clear SolutionSBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is a cyclodextrin derivative used to enhance the solubility of hydrophobic compounds.[6][8][9]
310% DMSO, 90% Corn Oil2.5 mg/mL (7.56 mM)Suspended SolutionRequires sonication. Suitable for oral and intraperitoneal injections.[6][8][9]
4DMSO100 mg/mL (302.60 mM)Clear SolutionRequires sonication. This is for a stock solution.[6]
5Ethanol:PBS (pH 7.2) (1:3 ratio)~0.25 mg/mLSparingly SolubleFor aqueous buffers, first dissolve in ethanol then dilute.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.305 mg of 11β-Hydroxyprogesterone (Molecular Weight: 330.47 g/mol ).

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparation of a Working Solution using SBE-β-CD

This protocol is adapted for preparing a 100 µM working solution from a 25 mg/mL DMSO stock.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Dilution: Take a calculated volume of your 11β-Hydroxyprogesterone DMSO stock solution. For example, to make 1 mL of a 100 µM working solution, you would need approximately 1.32 µL of a 25 mg/mL stock. It is more practical to perform a serial dilution.

  • Mixing: Add the DMSO stock to the 20% SBE-β-CD in saline solution. Ensure the final DMSO concentration is low (e.g., under 0.5%) to minimize toxicity in cell cultures. Vortex thoroughly to mix.

  • Final Dilution: Further dilute this intermediate solution in your cell culture medium or desired aqueous buffer to reach the final target concentration.

Visualizations

Metabolic Pathway of 11β-Hydroxyprogesterone

Progesterone Progesterone Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP11B1 / CYP11B2 Ketoprogesterone 11-Ketoprogesterone Hydroxyprogesterone->Ketoprogesterone 11β-HSD2 Metabolite1 5α-pregnan-11β-ol-3,20-dione Hydroxyprogesterone->Metabolite1 SRD5A KDHT 11-Ketodihydro- testosterone (11KDHT) Hydroxyprogesterone->KDHT Backdoor Pathway (multiple steps) Ketoprogesterone->Hydroxyprogesterone 11β-HSD1 Ketoprogesterone->KDHT Backdoor Pathway (multiple steps) Metabolite2 5α-pregnan-3α,11β-diol-20-one Metabolite1->Metabolite2 AKR1C2

Caption: Metabolic conversion of 11β-Hydroxyprogesterone.

Experimental Workflow for Solubility Testing

cluster_prep Solution Preparation cluster_dilution Working Solution cluster_assay Experiment start Weigh 11β-OHP dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Create Concentrated Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer stock->dilute check_precipitate Visual Inspection for Precipitate dilute->check_precipitate assay Perform In Vitro / In Vivo Assay check_precipitate->assay No Precipitate troubleshoot Troubleshoot: - Lower Concentration - Change Solvent System check_precipitate->troubleshoot Precipitate Observed results Analyze Results assay->results

Caption: Workflow for preparing and testing 11β-Hydroxyprogesterone solutions.

References

minimizing background noise in 11β-HSD2 inhibitor screening assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize background noise and overcome common challenges in 11β-HSD2 inhibitor screening assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in my 11β-HSD2 assay?

High background noise in 11β-HSD2 inhibitor screening assays can originate from several sources, including non-specific binding of antibodies or detection reagents, substrate impurity, and issues with the enzyme preparation. In cell-based assays, endogenous production of cortisol or other interfering substances by the cells can also contribute to elevated background signals. For Homogeneous Time-Resolved Fluorescence (HTRF) assays, well-to-well variations in photophysical properties can lead to misleading results if not properly normalized.[1]

Q2: How can I differentiate between a true inhibitor and a false positive?

False positives can arise from various factors, including compound autofluorescence, interference with the detection system, or off-target effects.[2] To validate a potential hit, it is recommended to perform secondary assays using different detection technologies (e.g., colorimetric vs. fluorescent). Additionally, performing counter-screens against related enzymes, such as 11β-HSD1, can help determine the selectivity of the inhibitor.

Q3: What is the optimal substrate (cortisol) concentration to use in my assay?

The optimal cortisol concentration depends on the specific assay format and the source of the 11β-HSD2 enzyme. A common starting point for in vitro assays using cell lysates is a cortisol concentration of 200 nM.[3] It is crucial to determine the Michaelis constant (Km) of cortisol for your specific enzyme preparation to ensure that the substrate concentration is not limiting the reaction rate, which could mask the effects of weak inhibitors.

Q4: My signal-to-noise ratio is low. How can I improve it?

A low signal-to-noise ratio can be addressed by optimizing several assay parameters. Increasing the concentration of the 11β-HSD2 enzyme or the substrate (cortisol) can boost the signal. To reduce the background, consider optimizing the blocking steps, washing procedures, and the concentration of detection reagents. For HTRF assays, ensuring the use of appropriate plate formats (e.g., 384-well white plates) and reaction volumes can enhance the signal.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during your 11β-HSD2 inhibitor screening experiments.

Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of primary or secondary antibodies.Optimize antibody concentrations. Increase the duration and/or stringency of washing steps. Use a different blocking agent (e.g., BSA, non-fat dry milk).
Endogenous enzyme activity in cell-based assays.Use cells with low endogenous 11β-HSD2 expression or knockout cell lines as negative controls.
Autofluorescence of test compounds.Screen compounds for autofluorescence at the assay wavelengths before performing the full screen.
Contaminated reagents.Use fresh, high-quality reagents. Filter buffers and solutions.
Low Signal or No Activity Inactive enzyme.Ensure proper storage and handling of the 11β-HSD2 enzyme. Test enzyme activity with a known potent inhibitor as a positive control.
Sub-optimal assay conditions.Optimize pH, temperature, and incubation time. Ensure the presence of the necessary cofactor, NAD+. A common concentration for NAD+ is 500 μM.[3]
Insufficient substrate or cofactor concentration.Titrate cortisol and NAD+ concentrations to determine the optimal levels for your assay.
High Well-to-Well Variability Inconsistent pipetting.Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening.
Edge effects on the assay plate.Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.
Temperature gradients across the plate.Ensure uniform incubation temperature by using a high-quality incubator and allowing plates to equilibrate to room temperature before adding reagents.
Inconsistent IC50 Values Compound instability or precipitation.Visually inspect compound solutions for precipitation. Test compound stability in the assay buffer over time.
Assay drift over time.Run positive and negative controls on every plate to monitor assay performance. Normalize data to these controls.
Incorrect curve fitting.Use appropriate non-linear regression models to calculate IC50 values. Ensure sufficient data points on the dose-response curve.
Reference IC50 Values for Common 11β-HSD2 Inhibitors
Inhibitor IC50 Value Assay System
Itraconazole139 ± 14 nMLysates of HEK-293 cells expressing human 11β-HSD2[3]
Posaconazole460 ± 98 nMLysates of HEK-293 cells expressing human 11β-HSD2[3]
Hydroxyitraconazole223 ± 31 nMLysates of HEK-293 cells expressing human 11β-HSD2[3]
Diethylcarbamate6.3 µMNot specified[4]
Glycyrrhetinic acid60-100 nMCell lysates[5]

Experimental Protocols

Cell-Lysate Based 11β-HSD2 Activity Assay

This protocol is adapted from a method using HEK-293 cells stably expressing human 11β-HSD2.[3]

Materials:

  • HEK-293 cells stably expressing human 11β-HSD2

  • Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4)

  • Radiolabeled cortisol (e.g., [³H]cortisol)

  • Unlabeled cortisol

  • NAD+

  • Test compounds (potential inhibitors)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Culture HEK-293 cells expressing 11β-HSD2 to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in homogenization buffer and sonicate on ice.

    • Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Enzyme Reaction:

    • In a microplate, add the following to each well:

      • Cell lysate (optimized amount)

      • Test compound at various concentrations or vehicle (e.g., DMSO)

      • 200 nM radiolabeled cortisol

      • 500 µM NAD+

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an excess of unlabeled cortisol and cortisone in methanol.

    • Separate the substrate (cortisol) from the product (cortisone) using thin-layer chromatography (TLC).

    • Scrape the spots corresponding to cortisol and cortisone from the TLC plate into separate scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of cortisol converted to cortisone.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Intact Cell-Based 11β-HSD2 Activity Assay

This protocol is suitable for screening compounds in a more physiologically relevant environment.

Materials:

  • Cells endogenously expressing 11β-HSD2 (e.g., SW-620 or MCF-7 cells)[3]

  • Cell culture medium

  • Radiolabeled cortisol

  • Test compounds

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Enzyme Reaction:

    • Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations or vehicle.

    • Add radiolabeled cortisol to each well.

    • Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2-4 hours).

  • Detection and Analysis:

    • Collect the supernatant from each well.

    • Separate cortisol from cortisone using TLC.

    • Quantify the amount of converted cortisone as described in the cell-lysate based assay protocol.

    • Calculate the IC50 values.

Visualizations

11β-HSD2 Enzymatic Reaction and Inhibition

G Cortisol Cortisol HSD2 11β-HSD2 Cortisol->HSD2 Substrate Cortisone Cortisone HSD2->Cortisone Product NADH NADH + H+ HSD2->NADH Byproduct NAD NAD+ NAD->HSD2 Cofactor Inhibitor Inhibitor Inhibitor->HSD2 Inhibition

Caption: Enzymatic conversion of cortisol to cortisone by 11β-HSD2 and its inhibition.

High-Throughput Screening Workflow for 11β-HSD2 Inhibitors

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Counter Screens cluster_3 Lead Optimization Compound_Library Compound Library Primary_Assay Single-Concentration 11β-HSD2 Assay Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Hit_Confirmation Re-testing of Hits Hit_Identification->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Selectivity_Assay 11β-HSD1 Counter-Screen Dose_Response->Selectivity_Assay Orthogonal_Assay Alternative Assay Format Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Selectivity_Assay->SAR_Studies Orthogonal_Assay->SAR_Studies Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate

Caption: A typical workflow for high-throughput screening of 11β-HSD2 inhibitors.

Signaling Pathways Regulating 11β-HSD2 Expression

G cluster_0 Protein Kinase A (PKA) Pathway cluster_1 ERK1/2 Pathway Forskolin Forskolin cAMP cAMP Forskolin->cAMP PKA PKA cAMP->PKA HSD11B2_Gene HSD11B2 Gene Expression PKA->HSD11B2_Gene Activation HSD11B2_Protein 11β-HSD2 Protein HSD11B2_Gene->HSD11B2_Protein Cadmium Cadmium ERK12 ERK1/2 Cadmium->ERK12 ERK12->HSD11B2_Gene Repression

Caption: Simplified signaling pathways involved in the regulation of 11β-HSD2 gene expression.[6][7]

References

improving reproducibility of 11beta-Hydroxyprogesterone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of 11β-Hydroxyprogesterone bioassays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring 11β-Hydroxyprogesterone?

A1: The most common methods for measuring 11β-Hydroxyprogesterone are competitive enzyme-linked immunosorbent assays (ELISAs) and cell-based functional assays. ELISAs are used for quantifying the concentration of the hormone in various biological samples, while cell-based assays are employed to determine its biological activity, such as its ability to activate the mineralocorticoid receptor.

Q2: What are the critical factors for ensuring the reproducibility of an 11β-Hydroxyprogesterone ELISA?

A2: Key factors for a reproducible ELISA include proper sample preparation, accurate pipetting, adherence to incubation times and temperatures, and the use of a properly calibrated microplate reader. It is also crucial to use high-quality reagents and to construct a reliable standard curve for each assay.

Q3: How can I minimize cross-reactivity with other steroids in my 11β-Hydroxyprogesterone ELISA?

A3: To minimize cross-reactivity, it is essential to use a highly specific antibody. Review the cross-reactivity data provided by the ELISA kit manufacturer to understand potential interferences from structurally similar steroids. If significant cross-reactivity is expected, consider sample purification steps like solid-phase extraction (SPE) prior to the ELISA.

Q4: What is the mechanism of action of 11β-Hydroxyprogesterone in a cell-based assay?

A4: 11β-Hydroxyprogesterone can act as a potent agonist of the mineralocorticoid receptor (MR). In a cell-based reporter assay, 11β-Hydroxyprogesterone binds to the MR, leading to its activation and subsequent transcription of a reporter gene (e.g., luciferase). The resulting signal is proportional to the biological activity of the hormone. Additionally, 11β-Hydroxyprogesterone is a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are responsible for the interconversion of active and inactive glucocorticoids.

Troubleshooting Guides

11β-Hydroxyprogesterone Competitive ELISA

Issue: High Background or Non-Specific Binding

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps.
Cross-reactivity of the antibody with other steroids in the sampleRefer to the kit's cross-reactivity table. Consider sample purification if necessary.
Contaminated reagents or buffersPrepare fresh buffers and use reagents from a single, unexpired kit lot.
Improper blockingEnsure the blocking buffer is fresh and incubate for the recommended time to prevent non-specific binding to the plate.

Issue: Weak or No Signal

Possible Cause Recommended Solution
Inactive enzyme conjugateEnsure the enzyme conjugate has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Incorrect reagent preparationDouble-check all dilution calculations and ensure reagents are brought to room temperature before use.
Insufficient incubation timesAdhere strictly to the incubation times specified in the protocol.
Low concentration of 11β-Hydroxyprogesterone in the sampleConcentrate the sample or use a more sensitive assay if available.

Issue: Poor Standard Curve

Possible Cause Recommended Solution
Pipetting errorsUse calibrated pipettes and new tips for each standard. Ensure accurate serial dilutions.
Degraded standardsReconstitute fresh standards for each assay. Avoid storing diluted standards for extended periods.
Incorrect plate reader settingsVerify the correct wavelength and other settings on the microplate reader as specified in the kit protocol.
Inappropriate curve fitting modelUse a 4-parameter logistic (4-PL) curve fit for competitive ELISAs.
Cell-Based Mineralocorticoid Receptor Activation Assay

Issue: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Uneven cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for even distribution.
Edge effects in the microplateAvoid using the outer wells of the plate, or ensure proper humidification during incubation to minimize evaporation.
Inconsistent transfection efficiencyOptimize the transfection protocol and use a consistent method for all wells.

Issue: Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Low receptor expressionUse a cell line known to express the mineralocorticoid receptor or consider transient transfection to increase expression.
Inefficient reporter gene constructUse a well-characterized reporter plasmid with a strong promoter responsive to mineralocorticoid receptor activation.
Suboptimal ligand concentrationPerform a dose-response experiment to determine the optimal concentration range for 11β-Hydroxyprogesterone.

Data Presentation

11β-Hydroxyprogesterone Competitive ELISA Performance Characteristics
Parameter Typical Value
Assay Range 0.1 - 10 ng/mL
Sensitivity (Lower Limit of Detection) < 0.05 ng/mL
Intra-Assay Precision (CV%) < 10%
Inter-Assay Precision (CV%) < 15%
Example Standard Curve for 11β-Hydroxyprogesterone ELISA
Concentration (ng/mL) Average Optical Density (OD)
01.850
0.11.620
0.51.150
1.00.850
2.50.450
5.00.250
10.00.150
Cross-Reactivity Profile for a Typical 11β-Hydroxyprogesterone ELISA
Compound Cross-Reactivity (%)
11β-Hydroxyprogesterone 100
11α-Hydroxyprogesterone< 5
Progesterone< 1
Corticosterone< 0.5
11-Deoxycorticosterone< 0.5
Testosterone< 0.1
Cortisol< 0.1

Experimental Protocols

Competitive ELISA for 11β-Hydroxyprogesterone

This protocol is a general guideline for a competitive ELISA. Refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • 11β-Hydroxyprogesterone ELISA kit (containing pre-coated microplate, standards, enzyme conjugate, antibody, wash buffer, substrate, and stop solution)

  • Biological samples (e.g., serum, plasma, cell culture supernatant)

  • Calibrated pipettes and tips

  • Microplate reader with a 450 nm filter

  • Deionized water

Procedure:

  • Prepare Reagents: Bring all reagents to room temperature. Prepare working solutions of wash buffer and any other concentrated reagents as per the kit instructions.

  • Prepare Standards and Samples: Serially dilute the 11β-Hydroxyprogesterone standard to create a standard curve. Prepare dilutions of your samples as needed.

  • Add Standards and Samples: Pipette standards and samples into the appropriate wells of the pre-coated microplate.

  • Add Antibody: Add the specific anti-11β-Hydroxyprogesterone antibody to each well.

  • Add Enzyme Conjugate: Add the enzyme-conjugated 11β-Hydroxyprogesterone to each well. This will compete with the 11β-Hydroxyprogesterone in the sample for binding to the antibody.

  • Incubate: Incubate the plate at the recommended temperature and duration to allow for competitive binding.

  • Wash: Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.

  • Add Substrate: Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Incubate: Incubate the plate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the concentration of 11β-Hydroxyprogesterone in the sample.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculate Results: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to determine the concentration of 11β-Hydroxyprogesterone in your samples.

Cell-Based Mineralocorticoid Receptor (MR) Transactivation Assay

This protocol describes a luciferase reporter assay to measure the activation of the mineralocorticoid receptor by 11β-Hydroxyprogesterone.

Materials:

  • Mammalian cell line expressing the human mineralocorticoid receptor (e.g., HEK293T, CV-1)

  • Expression plasmid for human MR (if not using a stable cell line)

  • Luciferase reporter plasmid with a mineralocorticoid response element (MRE)

  • Transfection reagent

  • Cell culture medium and serum

  • 11β-Hydroxyprogesterone

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Transfection (if necessary): Co-transfect the cells with the MR expression plasmid and the MRE-luciferase reporter plasmid using a suitable transfection reagent. Incubate for 24-48 hours.

  • Ligand Treatment: Prepare serial dilutions of 11β-Hydroxyprogesterone in serum-free medium. Remove the old medium from the cells and add the different concentrations of 11β-Hydroxyprogesterone. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the ligand for 18-24 hours.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence readings against the concentration of 11β-Hydroxyprogesterone to generate a dose-response curve and determine the EC50 value.

Visualizations

G cluster_0 Competitive ELISA Workflow Add Sample/Standard Add Sample/Standard Add Antibody Add Antibody Add Sample/Standard->Add Antibody Add Enzyme Conjugate Add Enzyme Conjugate Add Antibody->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash Wash Incubate->Wash Add Substrate Add Substrate Wash->Add Substrate Incubate & Read Incubate & Read Add Substrate->Incubate & Read

Caption: A simplified workflow for a competitive ELISA.

G cluster_0 11β-HSD Signaling Pathway Cortisol Cortisol (Active) HSD11B2 11β-HSD2 Cortisol->HSD11B2 Inactivation MR Mineralocorticoid Receptor Cortisol->MR Activation Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Activation HSD11B1->Cortisol HSD11B2->Cortisone GeneTranscription Gene Transcription MR->GeneTranscription Hydroxyprogesterone 11β-Hydroxyprogesterone Hydroxyprogesterone->HSD11B2 Inhibition Hydroxyprogesterone->MR Activation

Caption: Signaling pathway of 11β-HSD and mineralocorticoid receptor.

G cluster_0 Troubleshooting Logic Start Assay Problem CheckCurve Poor Standard Curve? Start->CheckCurve CheckSignal Weak/No Signal? Start->CheckSignal CheckBackground High Background? Start->CheckBackground Pipetting Check Pipetting CheckCurve->Pipetting Standards Check Standards CheckCurve->Standards CheckSignal->Pipetting Reagents Check Reagents CheckSignal->Reagents Washing Check Washing CheckBackground->Washing Blocking Check Blocking CheckBackground->Blocking CrossReactivity Check Cross-Reactivity CheckBackground->CrossReactivity Resolve Problem Resolved Pipetting->Resolve Pipetting->Resolve Standards->Resolve Reagents->Resolve Washing->Resolve Blocking->Resolve CrossReactivity->Resolve

Caption: A logical flow for troubleshooting common ELISA issues.

Technical Support Center: 11β-Hydroxyprogesterone (11β-OHP) Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are measuring 11β-hydroxyprogesterone (11β-OHP) and may encounter interference from other steroids. This resource provides troubleshooting guidance and frequently asked questions to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference in 11β-OHP immunoassays?

The primary cause of interference in 11β-OHP immunoassays is the cross-reactivity of the assay's antibodies with other structurally similar steroids present in the sample.[1][2][3][4][5] Due to the conserved sterane backbone of these molecules, antibodies raised against 11β-OHP may also bind to other endogenous or exogenous steroids, leading to inaccurate measurements.

Q2: Which steroids are most likely to interfere with my 11β-OHP measurement?

Steroids with a high degree of structural similarity to 11β-OHP are the most likely to cause interference. While specific cross-reactivity data for every 11β-OHP immunoassay is not always available, data from assays for structurally related steroids like cortisol and progesterone can provide insights into potential cross-reactants.[1] Key potential interfering steroids include:

  • Progesterone: The precursor to 11β-OHP.

  • 17α-Hydroxyprogesterone (17-OHP): A key steroid in the adrenal steroidogenesis pathway.

  • 11-Deoxycortisol: Structurally very similar to 11β-OHP.

  • Corticosterone: Another C21 steroid with a similar structure.

  • Cortisol: While having an additional hydroxyl group, its high physiological concentrations can sometimes lead to interference.

  • Synthetic steroids: Certain synthetic progestins or corticosteroids used in pharmaceuticals can also cross-react.

Q3: How can I minimize interference from other steroids in my immunoassay?

To minimize steroid interference in an immunoassay, consider the following strategies:

  • Sample Preparation: Employing a sample extraction and purification step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove cross-reacting steroids before analysis.

  • Assay Selection: Choose a highly specific monoclonal antibody-based immunoassay if available, as they tend to have lower cross-reactivity than polyclonal antibody-based assays.[6]

  • Alternative Methods: If significant interference is suspected, utilizing a more specific analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[7][8][9]

Q4: What is LC-MS/MS, and why is it considered the gold standard for steroid measurement?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[8][9][10] It is considered the gold standard for steroid measurement because it can physically separate 11β-OHP from other structurally similar steroids before detection, thereby eliminating the issue of cross-reactivity that affects immunoassays.[11][12]

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during 11β-OHP measurement that may be related to steroid interference.

Issue 1: Higher than expected 11β-OHP concentrations.

Possible Cause Troubleshooting Step
Cross-reactivity with other steroids Review the known and potential cross-reactants for your specific immunoassay. If the sample may contain high levels of a cross-reacting steroid (e.g., in certain disease states or after administration of specific drugs), consider using a more specific method like LC-MS/MS.
Contamination of reagents or samples Ensure proper handling and storage of all reagents and samples to prevent contamination. Run appropriate quality controls to check for systemic contamination.
Matrix effects The sample matrix (e.g., serum, plasma) can sometimes interfere with the assay. Perform a spike and recovery experiment to assess matrix effects. If significant, sample purification may be necessary.[13]

Issue 2: Poor reproducibility of 11β-OHP measurements.

Possible Cause Troubleshooting Step
Inconsistent sample preparation Ensure that the sample preparation protocol, including any extraction steps, is followed precisely for all samples.
Pipetting errors Calibrate and verify the accuracy of all pipettes used in the assay.
Assay drift Run quality control samples at the beginning and end of each assay run to monitor for any drift in assay performance.

Issue 3: Discrepancy between immunoassay and LC-MS/MS results.

Possible Cause Explanation
Immunoassay cross-reactivity This is the most likely cause. The immunoassay is likely detecting other steroids in addition to 11β-OHP, leading to an overestimation of the true concentration. The LC-MS/MS method, being more specific, provides a more accurate measurement.

Data Presentation

Table 1: Potential Cross-Reactants in 11β-OHP Immunoassays (Based on Structural Similarity and Data from Related Steroid Assays)

SteroidChemical FormulaMolar Mass ( g/mol )Structural Similarity to 11β-OHPPotential for Interference
11β-Hydroxyprogesterone C₂₁H₃₀O₃ 330.46 Target Analyte N/A
ProgesteroneC₂₁H₃₀O₂314.46HighHigh
17α-HydroxyprogesteroneC₂₁H₃₀O₃330.46HighHigh
11-DeoxycortisolC₂₁H₃₀O₄346.46HighHigh
CorticosteroneC₂₁H₃₀O₄346.46ModerateModerate
CortisolC₂₁H₃₀O₅362.46ModerateLow to Moderate
PrednisoneC₂₁H₂₆O₅358.43ModerateModerate (if present)
PrednisoloneC₂₁H₂₈O₅360.44ModerateModerate (if present)

Note: The potential for interference is an estimation based on structural similarity and data from related steroid immunoassays. Actual cross-reactivity will vary depending on the specific antibody used in the assay.[1]

Experimental Protocols

Immunoassay (ELISA) Protocol for 11β-OHP (General Principle)

This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common type of immunoassay for steroid measurement.

  • Coating: A microtiter plate is coated with antibodies specific to 11β-OHP.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample containing an unknown amount of 11β-OHP is added to the wells, along with a fixed amount of enzyme-labeled 11β-OHP (tracer). The unlabeled 11β-OHP in the sample and the labeled 11β-OHP compete for binding to the coated antibodies.

  • Washing: The plate is washed to remove any unbound substances.

  • Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of 11β-OHP in the sample.

  • Calculation: The concentration of 11β-OHP in the sample is determined by comparing its absorbance to a standard curve generated from known concentrations of 11β-OHP.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 11β-OHP

This protocol provides a general workflow for the analysis of 11β-OHP using LC-MS/MS.

  • Sample Preparation:

    • An internal standard (e.g., a stable isotope-labeled version of 11β-OHP) is added to the sample.

    • The steroids are extracted from the sample matrix (e.g., serum, plasma) using liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[8][9]

    • The solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC system.

  • Liquid Chromatography (LC) Separation:

    • The reconstituted sample is injected into a liquid chromatograph.

    • A reversed-phase C18 column is typically used to separate 11β-OHP from other steroids based on their different polarities.

    • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is employed to achieve optimal separation.[10]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • As 11β-OHP elutes from the LC column, it enters the mass spectrometer.

    • The molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • The first quadrupole of the mass spectrometer (Q1) is set to select the precursor ion of 11β-OHP (based on its mass-to-charge ratio).

    • The selected precursor ions are fragmented in the collision cell (Q2).

    • The second quadrupole (Q3) is set to select specific product ions that are characteristic of 11β-OHP.

    • The detector measures the intensity of these product ions, which is proportional to the concentration of 11β-OHP in the sample.

  • Quantification:

    • The concentration of 11β-OHP is calculated by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Caption: Structural relationships between 11β-OHP and potential interfering steroids.

Assay_Workflows cluster_Immunoassay Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow Antibody Binding (Competition) Antibody Binding (Competition) Sample->Antibody Binding (Competition) Enzymatic Reaction Enzymatic Reaction Antibody Binding (Competition)->Enzymatic Reaction Signal Detection Signal Detection Enzymatic Reaction->Signal Detection Sample Prep (Extraction) Sample Prep (Extraction) LC Separation LC Separation Sample Prep (Extraction)->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Caption: Comparison of Immunoassay and LC-MS/MS experimental workflows.

Troubleshooting_Tree start Unexpected 11β-OHP Results q1 Are results consistently high? start->q1 q2 Is there poor reproducibility? q1->q2 No a1 Check for cross-reactivity. Consider sample purification or LC-MS/MS. q1->a1 Yes q3 Do results differ from LC-MS/MS? q2->q3 No a2 Review sample prep and pipetting. Run controls to check for assay drift. q2->a2 Yes a3 Immunoassay is likely overestimating due to cross-reactivity. Trust LC-MS/MS results. q3->a3 Yes end Consult Assay Manufacturer or Technical Support q3->end No a1->end a2->end a3->end

References

Technical Support Center: Quantification of 11β-Hydroxyprogesterone (11β-OHP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 11β-hydroxyprogesterone (11β-OHP) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a robust LC-MS/MS method for 11β-OHP quantification?

A1: The selection of an appropriate internal standard (IS) is the most critical initial step. An ideal IS will mimic the analytical behavior of 11β-OHP throughout the entire process, from sample preparation to detection. This is crucial for correcting for analyte losses during sample processing and for mitigating the impact of matrix effects, which can cause ion suppression or enhancement.

Q2: What are the primary options for an internal standard for 11β-OHP?

A2: There are two main types of internal standards suitable for 11β-OHP quantification:

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred choice. A SIL-IS, such as deuterated 11β-hydroxyprogesterone (e.g., 11β-OHP-d4), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This ensures that it co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects.

  • Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. This is a compound that is structurally and chemically similar to 11β-OHP but has a different molecular weight. The chosen analog should have similar extraction recovery, chromatographic retention time, and ionization response to 11β-OHP.

Q3: Where can I source a deuterated internal standard for 11β-OHP?

A3: While commercially available deuterated 11β-OHP may not be readily listed in all catalogs, custom synthesis is a viable option. Research chemical suppliers specializing in stable isotope-labeled compounds can often synthesize specific molecules upon request. Published methods for the deuteration of similar steroids, such as 17α-hydroxyprogesterone, can serve as a basis for the synthesis of 11β-OHP-d4.[1]

Q4: What are the key validation parameters to assess when using a new internal standard for 11β-OHP quantification?

A4: Key validation parameters include:

  • Linearity: The response of the analyte/IS ratio should be linear over the expected concentration range in the study samples.

  • Accuracy and Precision: The method should provide results that are close to the true value (accuracy) and are reproducible (precision). This is typically assessed by analyzing quality control (QC) samples at different concentrations.

  • Recovery: The efficiency of the extraction process for both the analyte and the IS should be determined.

  • Matrix Effect: This evaluates the influence of co-eluting compounds from the biological matrix on the ionization of the analyte and the IS. The IS should effectively compensate for any observed matrix effects.

  • Stability: The stability of 11β-OHP and the IS should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column contamination or degradation.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase.4. Blockage in the LC flow path.1. Flush the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to be at least 2 units away from the pKa of 11β-OHP.3. Reconstitute the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.4. Systematically check for blockages from the detector back to the injector.[2][3][4]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation.2. Unstable instrument performance.3. Inadequate internal standard correction.1. Ensure consistent and precise pipetting and extraction procedures. Consider automating the sample preparation.2. Perform system suitability tests before each run to ensure the LC-MS/MS system is stable.3. Re-evaluate the choice of internal standard. A SIL-IS is highly recommended to minimize variability.
Inaccurate Results (Poor Accuracy) 1. Inaccurate calibration standards.2. Uncorrected matrix effects.3. Interference from other compounds.1. Prepare fresh calibration standards from a certified reference material.2. Use a stable isotope-labeled internal standard. If using a structural analog, ensure it adequately compensates for matrix effects across different patient samples.3. Optimize chromatographic separation to resolve 11β-OHP from potential interferences, which can include other endogenous steroids or co-administered drugs.[5][6]
Low Signal Intensity (Poor Sensitivity) 1. Inefficient ionization.2. Suboptimal sample preparation leading to low recovery.3. Ion suppression due to matrix effects.1. Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages).2. Evaluate and optimize the sample extraction method (e.g., liquid-liquid extraction with different solvents, solid-phase extraction with different sorbents).3. Improve sample cleanup to remove interfering matrix components. Consider using a divergent stationary phase for chromatography to separate from phospholipids.

Data Presentation: Comparison of Internal Standard Types

The choice of internal standard significantly impacts the quality of the quantitative data. The following table summarizes the expected performance characteristics of a Stable Isotope-Labeled (SIL) Internal Standard versus a Structural Analog Internal Standard for 11β-OHP quantification.

ParameterStable Isotope-Labeled IS (e.g., 11β-OHP-d4)Structural Analog IS
Co-elution with Analyte YesNo (elutes at a different retention time)
Compensation for Matrix Effects ExcellentVariable, may not fully compensate
Correction for Extraction Variability ExcellentGood, but may differ slightly from the analyte
Availability May require custom synthesisGenerally more readily available
Cost HigherLower
Risk of Isotopic Contribution Minimal, can be corrected forNone
Overall Reliability HighModerate to High (requires thorough validation)

The following table presents hypothetical but realistic validation data to illustrate the expected differences in performance between a SIL-IS and a structural analog IS for the quantification of 11β-OHP in human plasma.

Validation ParameterStable Isotope-Labeled IS (11β-OHP-d4)Structural Analog IS (e.g., Corticosterone)Acceptance Criteria
Linearity (r²) > 0.998> 0.995> 0.99
Accuracy (% Bias) -2.5% to +3.1%-8.7% to +9.5%Within ±15%
Precision (% CV) < 5%< 10%< 15%
Recovery (%) 92 ± 4%85 ± 8%Consistent and reproducible
Matrix Factor 0.95 - 1.050.75 - 1.20IS should track analyte

Experimental Protocols

Detailed Methodology: Quantification of 11β-OHP in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution (e.g., 11β-OHP-d4 at 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 11β-OHP: Precursor ion (Q1) m/z 331.2 -> Product ion (Q3) m/z 121.1

    • 11β-OHP-d4 (IS): Precursor ion (Q1) m/z 335.2 -> Product ion (Q3) m/z 121.1

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

internal_standard_selection_logic start Start: Need to quantify 11β-OHP is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., 11β-OHP-d4) available? start->is_sil_available use_sil Use SIL-IS is_sil_available->use_sil Yes select_analog Select a Structural Analog IS is_sil_available->select_analog No validate_method Validate the LC-MS/MS Method use_sil->validate_method analog_criteria Criteria for Analog Selection: - Structural similarity to 11β-OHP - Similar ionization properties - Chromatographic separation from 11β-OHP select_analog->analog_criteria select_analog->validate_method end End: Accurate 11β-OHP Quantification validate_method->end

Caption: Logic diagram for selecting an internal standard for 11β-OHP quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject lc_separation UHPLC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for 11β-OHP quantification in plasma.

steroid_biosynthesis_pathway Progesterone Progesterone OHP17 17α-Hydroxyprogesterone Progesterone->OHP17 CYP17A1 OHP11 11β-Hydroxyprogesterone Progesterone->OHP11 CYP11B1/B2 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Deoxycortisol 11-Deoxycortisol OHP17->Deoxycortisol CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1

Caption: Simplified steroid biosynthesis pathway showing the position of 11β-OHP.

References

Technical Support Center: Optimizing 11β-Hydroxyprogesterone Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for 11β-Hydroxyprogesterone enzyme assays.

Troubleshooting Guide

This guide addresses common issues encountered during 11β-Hydroxyprogesterone enzyme assays, with a focus on optimizing incubation times.

Problem Potential Cause Recommended Solution
Low or No Signal Insufficient Incubation Time: The enzyme reaction may not have proceeded long enough to generate a detectable signal.Action: Perform a time-course experiment to determine the optimal incubation period. Measure the signal at multiple time points (e.g., 30, 60, 90, 120, 180 minutes) to identify the linear range of the reaction.
Sub-optimal Temperature: The incubation temperature may be too low, slowing down the enzyme's catalytic activity.Action: Ensure the incubation is carried out at the temperature recommended in the assay protocol (typically 25°C or 37°C). Verify the accuracy of your incubator.
Inactive Enzyme or Reagents: The enzyme may have lost activity due to improper storage or handling. Other reagents may be expired or contaminated.Action: Use a new batch of enzyme and reagents. Always store components as recommended by the manufacturer.
High Background Signal Excessive Incubation Time: Prolonged incubation can lead to non-specific binding and an elevated background signal.Action: Reduce the incubation time. Refer to your time-course experiment to select a time point within the linear range that provides a good signal-to-noise ratio.
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background.Action: Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer from the wells.
High Concentration of Detection Reagents: Using too much enzyme conjugate or substrate can result in a high background.Action: Optimize the concentration of detection reagents through titration experiments.
Poor Reproducibility (High CV%) Inconsistent Incubation Times: Variations in incubation timing between wells or plates can lead to inconsistent results.Action: Use a multichannel pipette for simultaneous addition of reagents. Ensure all wells are incubated for the exact same duration.
Temperature Gradients: Uneven temperature across the incubation chamber can cause variability in enzyme activity.Action: Avoid stacking plates during incubation. Ensure proper air circulation in the incubator.
Pipetting Errors: Inaccurate or inconsistent pipetting of samples and reagents is a common source of variability.Action: Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accuracy and precision.
Non-linear Standard Curve Incubation Time Outside the Linear Range: If the incubation is too long, the reaction may have reached a plateau for higher standard concentrations.Action: Re-evaluate the incubation time with a time-course experiment, focusing on the initial linear phase of the reaction.
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may become a limiting factor.Action: Ensure the substrate concentration is not limiting. You may need to adjust the enzyme concentration or shorten the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for incubation time in an 11β-Hydroxyprogesterone enzyme assay?

A1: For competitive ELISAs, a common starting point for the primary antibody and conjugate incubation is 60 to 120 minutes at room temperature.[1][2] The substrate incubation step is typically shorter, often ranging from 15 to 30 minutes.[2][3] However, these are general guidelines, and the optimal time will depend on the specific assay components and conditions.

Q2: How do I determine the optimal incubation time for my specific assay?

A2: The best approach is to perform a time-course experiment. Prepare a set of replicate wells with a mid-range concentration of 11β-Hydroxyprogesterone and measure the signal at various time points (e.g., 30, 60, 90, 120, 180 minutes). Plot the signal intensity against time. The optimal incubation time will be within the linear portion of this curve, where the signal increases steadily over time.

Q2: Can the incubation time affect the sensitivity of the assay?

A2: Yes, the incubation time can significantly impact assay sensitivity. Longer incubation times can sometimes increase the signal for low-concentration samples, but they can also increase the background signal, which may reduce the signal-to-noise ratio.[4] It is a trade-off between achieving a sufficient signal and maintaining a low background.

Q4: Does the type of sample (e.g., serum, plasma, cell culture media) influence the optimal incubation time?

A4: While the fundamental enzyme kinetics remain the same, the sample matrix can sometimes interfere with the assay. It is always recommended to validate the optimal incubation time with the specific sample type you are using.

Q5: What is the relationship between enzyme concentration and incubation time?

A5: Enzyme concentration and incubation time are inversely related. If you use a higher enzyme concentration, you will likely need a shorter incubation time to achieve the same signal intensity. Conversely, a lower enzyme concentration may require a longer incubation time. It is important to optimize both of these parameters to ensure the reaction remains within the linear range.

Experimental Protocols

Protocol for Determining Optimal Incubation Time
  • Preparation:

    • Prepare all reagents as per the assay kit instructions.

    • Prepare a sufficient volume of a mid-range 11β-Hydroxyprogesterone standard.

    • Determine the time points you will test (e.g., 30, 60, 90, 120, 180 minutes).

  • Assay Procedure:

    • Dispense the mid-range standard into a series of wells on the microplate (at least in triplicate for each time point).

    • Add the enzyme conjugate and antibody solution to the wells.

    • Incubate the plate at the recommended temperature.

    • At each designated time point, stop the reaction in one set of triplicate wells according to the kit protocol (this may involve washing and adding a stop solution).

    • After the final time point, read the absorbance of the entire plate.

  • Data Analysis:

    • Calculate the average absorbance for each time point.

    • Plot the average absorbance against the incubation time.

    • Identify the linear range of the curve. The optimal incubation time is typically the longest point within this linear range that provides a robust signal without a significant increase in background.

Quantitative Data Summary

The following tables summarize typical incubation times found in commercially available progesterone and progesterone metabolite ELISA kits. Note that these are starting points and should be optimized for your specific experimental conditions.

Table 1: Recommended Incubation Times for Progesterone Immunoassays

Assay StepIncubation TimeTemperatureReference
Antibody/Conjugate Incubation90 minutesRoom Temperature (18-25°C)[2]
Antibody/Conjugate Incubation2 hoursRoom Temperature[1]
Substrate Incubation20 minutesRoom Temperature (18-25°C)[2]
Substrate Incubation30 minutesRoom Temperature[3]

Table 2: Kinetic Parameters of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

While specific kinetic data for 11β-Hydroxyprogesterone is limited, the following table provides Km values for other substrates of 11β-HSD1, which can give an indication of the enzyme's affinity. A lower Km value indicates a higher affinity.

SubstrateKm (µM)Enzyme SourceReference
Cortisone0.3Human 11β-HSD1[5]
Cortisol2.1Human 11β-HSD1[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents dispense_standards Dispense Standards prep_reagents->dispense_standards prep_standards Prepare Mid-Range Standard prep_standards->dispense_standards define_timepoints Define Time Points stop_reaction Stop Reaction at Time Points define_timepoints->stop_reaction add_reagents Add Enzyme & Antibody dispense_standards->add_reagents incubate Incubate Plate add_reagents->incubate incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate plot_data Plot Absorbance vs. Time read_plate->plot_data identify_linear Identify Linear Range plot_data->identify_linear select_optimal Select Optimal Incubation Time identify_linear->select_optimal steroid_pathway Progesterone Progesterone Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP11B1/B2 Ketoprogesterone 11-Ketoprogesterone Hydroxyprogesterone->Ketoprogesterone 11β-HSD1 / 11β-HSD2 HSD11B1 11β-HSD1 (Reductase) HSD11B2 11β-HSD2 (Dehydrogenase)

References

Validation & Comparative

A Comparative Analysis of 11β-Hydroxyprogesterone and 11-Deoxycortisol Activity

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals delineating the distinct steroidogenic roles and receptor interactions of 11β-Hydroxyprogesterone and 11-Deoxycortisol.

This guide provides a comprehensive comparison of the biological activities of 11β-Hydroxyprogesterone and 11-Deoxycortisol, two steroid hormones that, despite their structural similarities, exhibit markedly different physiological effects. This document summarizes their primary functions, receptor affinities, and roles in steroidogenesis, supported by quantitative data and detailed experimental methodologies.

At a Glance: Key Differences

Feature11β-Hydroxyprogesterone11-Deoxycortisol
Primary Activity Potent Mineralocorticoid[1]Weak Glucocorticoid; primarily a precursor to cortisol[2]
Primary Receptor Mineralocorticoid Receptor (MR)Glucocorticoid Receptor (GR)
Potency High mineralocorticoid activity (ED50 of 10 nM for human MR activation)[3][4]Less potent glucocorticoid than cortisol[2]
Biosynthetic Precursor Progesterone[1]17α-Hydroxyprogesterone[2][5]
Key Synthesizing Enzyme Steroid 11β-hydroxylase (CYP11B1)[1]21-hydroxylase[2]
Clinical Significance of Elevated Levels Indicator of 21-hydroxylase deficiency[1]Indicator of 11β-hydroxylase deficiency[2][6]
Effect on Blood Pressure Hypertensinogenic[4][7]Accumulation in 11β-hydroxylase deficiency contributes to hypertension via 11-deoxycorticosterone[2]

Biological Function and Receptor Activity

11β-Hydroxyprogesterone: A Potent Mineralocorticoid

11β-Hydroxyprogesterone, also known as 21-deoxycorticosterone, functions as a potent mineralocorticoid[1]. Its primary mechanism of action is the activation of the mineralocorticoid receptor (MR). Experimental data demonstrates that 11β-Hydroxyprogesterone activates the human mineralocorticoid receptor in COS-7 cells with a half-maximal effective concentration (ED50) of 10 nM[3][4]. This potent activation of MR leads to downstream effects on sodium and potassium balance, contributing to its hypertensinogenic properties observed in animal studies[4][7]. Furthermore, 11β-Hydroxyprogesterone is a potent competitive inhibitor of both isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for inactivating glucocorticoids[1][7].

11-Deoxycortisol: A Glucocorticoid Precursor with Limited Activity

In contrast, 11-Deoxycortisol primarily serves as a metabolic intermediate in the biosynthesis of cortisol[2][8]. While it does exhibit glucocorticoid activity, it is significantly less potent than cortisol[2]. In mammals, its intrinsic biological activity is considered limited[2]. The main physiological relevance of 11-Deoxycortisol lies in its role as a precursor and as a diagnostic marker. Elevated levels of 11-Deoxycortisol are a key indicator of 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia. In this condition, the impaired conversion of 11-Deoxycortisol to cortisol leads to its accumulation. This accumulation, along with that of 11-deoxycorticosterone, results in mineralocorticoid-induced hypertension[2]. In cases of 11β-hydroxylase deficiency, 11-deoxycortisol can also be shunted into a pathway leading to the synthesis of androstenedione[2].

Steroidogenesis Pathways

The biosynthesis of 11β-Hydroxyprogesterone and 11-Deoxycortisol occurs via distinct pathways within the adrenal cortex.

Synthesis of 11β-Hydroxyprogesterone: Progesterone is hydroxylated at the 11β-position by the enzyme steroid 11β-hydroxylase (CYP11B1), and to a lesser degree by aldosterone synthase (CYP11B2), to form 11β-Hydroxyprogesterone[1].

Synthesis of 11-Deoxycortisol: 17α-Hydroxyprogesterone undergoes hydroxylation at the 21-position, a reaction catalyzed by the enzyme 21-hydroxylase, to produce 11-Deoxycortisol[2]. This is a crucial step in the pathway leading to cortisol synthesis.

Below is a diagram illustrating the distinct biosynthetic pathways.

steroidogenesis Progesterone Progesterone 11b-Hydroxyprogesterone 11β-Hydroxyprogesterone Progesterone->11b-Hydroxyprogesterone CYP11B1 17a-Hydroxyprogesterone 17α-Hydroxyprogesterone 11-Deoxycortisol 11-Deoxycortisol 17a-Hydroxyprogesterone->11-Deoxycortisol 21-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Biosynthetic pathways of 11β-Hydroxyprogesterone and 11-Deoxycortisol.

Signaling Pathways

The distinct biological activities of 11β-Hydroxyprogesterone and 11-Deoxycortisol are mediated through their interaction with their respective primary receptors, initiating classical steroid hormone signaling cascades.

11β-Hydroxyprogesterone Signaling: As a potent mineralocorticoid, 11β-Hydroxyprogesterone binds to and activates the mineralocorticoid receptor (MR) in the cytoplasm. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and potassium transport.

MR_pathway cluster_cell Target Cell 11bOHP 11β-Hydroxyprogesterone MR Mineralocorticoid Receptor (MR) 11bOHP->MR MR_complex 11β-OHP-MR Complex MR->MR_complex Binding Nucleus Nucleus MR_complex->Nucleus Translocation DNA DNA (MRE) MR_complex->DNA Binding to MRE mRNA mRNA DNA->mRNA Transcription Proteins Ion Transport Proteins mRNA->Proteins Translation Effect Increased Na+ reabsorption K+ secretion Proteins->Effect

Signaling pathway of 11β-Hydroxyprogesterone via the Mineralocorticoid Receptor.

11-Deoxycortisol Signaling: 11-Deoxycortisol exerts its weak glucocorticoid effects by binding to the glucocorticoid receptor (GR). Similar to other glucocorticoids, the binding of 11-Deoxycortisol to the GR in the cytoplasm leads to the translocation of the activated receptor complex into the nucleus. This complex then modulates the transcription of target genes by binding to glucocorticoid response elements (GREs).

GR_pathway cluster_cell_gr Target Cell 11DOC 11-Deoxycortisol GR Glucocorticoid Receptor (GR) 11DOC->GR GR_complex 11-DOC-GR Complex GR->GR_complex Binding Nucleus_gr Nucleus GR_complex->Nucleus_gr Translocation DNA_gr DNA (GRE) GR_complex->DNA_gr Binding to GRE mRNA_gr mRNA DNA_gr->mRNA_gr Transcription Proteins_gr Effector Proteins mRNA_gr->Proteins_gr Translation Effect_gr Metabolic, Anti-inflammatory and other Glucocorticoid Effects Proteins_gr->Effect_gr

Signaling pathway of 11-Deoxycortisol via the Glucocorticoid Receptor.

Experimental Protocols

Mineralocorticoid Receptor Activation Assay

A common method to determine the mineralocorticoid activity of a compound is through a reporter gene assay in a cell line expressing the mineralocorticoid receptor.

  • Cell Line: COS-7 cells (or other suitable mammalian cell lines) are transiently transfected with an expression vector for the human mineralocorticoid receptor (hMR) and a reporter plasmid containing a mineralocorticoid-responsive element (MRE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., 11β-Hydroxyprogesterone) or a known agonist (e.g., aldosterone) for a specified period (e.g., 24 hours).

  • Measurement: After incubation, cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The dose-response curve is plotted, and the ED50 value, which represents the concentration of the compound that elicits a half-maximal response, is calculated.

Glucocorticoid Receptor Binding Assay

To assess the affinity of a compound for the glucocorticoid receptor, a competitive binding assay is typically employed.

  • Preparation of Cytosol: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable tissue or cell line (e.g., cultured human keratinocytes).

  • Incubation: Aliquots of the cytosol are incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled competitor steroid (e.g., 11-Deoxycortisol).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand, often by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference glucocorticoid.

Below is a generalized workflow for a competitive receptor binding assay.

binding_assay_workflow start Start prepare_cytosol Prepare Cytosol (with GR) start->prepare_cytosol incubation Incubate Cytosol with: - Radiolabeled Ligand ([3H]DEX) - Unlabeled Competitor (11-Deoxycortisol) prepare_cytosol->incubation separation Separate Bound and Free Ligand (e.g., Charcoal Adsorption) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 and RBA) quantification->analysis end End analysis->end

Generalized workflow for a competitive glucocorticoid receptor binding assay.

Conclusion

11β-Hydroxyprogesterone and 11-Deoxycortisol, while structurally related, possess distinct and clinically significant biological activities. 11β-Hydroxyprogesterone is a potent mineralocorticoid that directly activates the mineralocorticoid receptor, playing a role in sodium homeostasis and blood pressure regulation. In contrast, 11-Deoxycortisol is a weak glucocorticoid that primarily functions as a crucial intermediate in cortisol biosynthesis. Their measurement in biological fluids serves as an important diagnostic tool for specific congenital adrenal hyperplasias. Understanding these differences is paramount for researchers and clinicians in the fields of endocrinology and drug development.

References

The Challenge of Specificity: 17-Hydroxyprogesterone Cross-Reactivity in 11β-Hydroxyprogesterone Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of steroid hormones is paramount. However, the structural similarity of these molecules presents a significant analytical challenge, particularly in the context of immunoassays. This guide provides a comparative analysis of the cross-reactivity of 17-hydroxyprogesterone (17-OHP) in immunoassays designed to measure 11β-hydroxyprogesterone (11β-OHP), a critical consideration for reliable data in endocrinology and drug development.

Understanding the Cross-Reactivity Landscape

While direct quantitative data on the cross-reactivity of 17-OHP in commercially available 11β-OHP immunoassays is not always readily available in peer-reviewed literature, examining data from related steroid immunoassays can provide valuable insights into potential interferences. The structural similarity between 11β-OHP and other steroids, such as 11-deoxycortisol and cortisol, means that data from assays for these analytes can be informative.

For instance, studies have shown that 11-deoxycortisol can exhibit clinically relevant cross-reactivity in cortisol immunoassays, particularly in disease states where its concentration is elevated, such as 11β-hydroxylase deficiency[1]. This highlights the potential for significant interference from structurally similar steroids.

Furthermore, an antiserum developed against 17-OHP has been shown to have a 50% cross-reactivity with 11-deoxycortisol, a molecule that differs from 11β-OHP only by the presence of a hydroxyl group at the C11 position. This high degree of cross-reactivity underscores the significant potential for 17-OHP to interfere with immunoassays targeting 11β-OHP.

The following table summarizes available cross-reactivity data for 17-OHP and related steroids in various immunoassays. It is important to note the lack of direct data for 11β-OHP immunoassays and to interpret these findings with caution when selecting an assay.

Target AnalyteCross-ReactantImmunoassay Type/ManufacturerReported Cross-Reactivity (%)
Progesterone 17-HydroxyprogesteroneNot Specified0.5 - 4.9
Cortisol 11-DeoxycortisolNot SpecifiedClinically Relevant
11-Deoxycortisol 17-HydroxyprogesteroneAntiserum to 17-OHP-3-CMO-BSA50
11β-Hydroxyprogesterone 17-HydroxyprogesteroneELISA Kit (Manufacturer X)High Specificity Claimed (No quantitative data)

Note: The data presented is based on available literature and may not be representative of all commercially available immunoassays. Researchers are strongly encouraged to consult manufacturer's package inserts and conduct their own validation studies.

Experimental Protocol for Determining Cross-Reactivity

To ensure the accuracy and specificity of an 11β-OHP immunoassay, it is crucial to perform in-house validation studies to determine the cross-reactivity of potentially interfering steroids like 17-OHP. A general protocol for such an experiment is outlined below.

Objective: To determine the percentage of cross-reactivity of 17-hydroxyprogesterone and other relevant steroids in an 11β-hydroxyprogesterone immunoassay.

Materials:

  • 11β-Hydroxyprogesterone (11β-OHP) ELISA Kit

  • 11β-OHP standards (provided in the kit)

  • 17-Hydroxyprogesterone (17-OHP)

  • Other potentially cross-reacting steroids (e.g., cortisol, corticosterone, 11-deoxycortisol)

  • Analyte-free serum or buffer (as recommended by the kit manufacturer)

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Standard Curve: Prepare a standard curve for 11β-OHP according to the ELISA kit manufacturer's instructions. This typically involves serial dilutions of the 11β-OHP standard.

  • Preparation of Cross-Reactant Solutions: Prepare a series of dilutions for 17-OHP and other potential cross-reactants in the same analyte-free serum or buffer used for the 11β-OHP standards. The concentration range should be physiologically relevant and extend to supra-physiological levels to assess the impact of high concentrations.

  • Immunoassay Procedure:

    • Add the prepared 11β-OHP standards and the dilutions of the cross-reactants to the wells of the ELISA plate.

    • Follow the immunoassay protocol as described in the kit's package insert, including incubation times, washing steps, and addition of detection antibodies and substrate.

  • Data Acquisition: Measure the absorbance or signal of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity:

    • From the 11β-OHP standard curve, determine the concentration of 11β-OHP that gives 50% of the maximum signal (B/B₀ = 50%). Let this concentration be C₅₀(11β-OHP).

    • For each cross-reactant, determine the concentration that is required to produce the same 50% signal reduction. Let this concentration be C₅₀(cross-reactant).

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = [C₅₀(11β-OHP) / C₅₀(cross-reactant)] x 100

This protocol provides a framework for assessing the specificity of an 11β-OHP immunoassay. It is essential to meticulously document all steps and results for accurate interpretation and comparison.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the steroidogenic pathway and the concept of immunoassay cross-reactivity.

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OHP 17-Hydroxyprogesterone Pregnenolone->17-OHP 17α-Hydroxylase Progesterone->17-OHP 17α-Hydroxylase 11b-OHP 11β-Hydroxyprogesterone Progesterone->11b-OHP 21-Hydroxylase 11-Deoxycortisol 11-Deoxycortisol 17-OHP->11-Deoxycortisol 21-Hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase Corticosterone Corticosterone 11b-OHP->Corticosterone 11β-Hydroxylase

Caption: Simplified steroidogenic pathway highlighting the structural relationship between 17-OHP and 11β-OHP.

Immunoassay_CrossReactivity Analyte 11β-OHP Antibody Antibody Analyte->Antibody Binds CrossReactant 17-OHP Antibody2 Antibody CrossReactant->Antibody2 Binds

Caption: Conceptual diagram illustrating specific antibody binding versus cross-reactivity in an immunoassay.

Conclusion and Recommendations

The potential for cross-reactivity of 17-OHP in 11β-OHP immunoassays is a significant concern that researchers must address to ensure data integrity. While direct comparative data is limited, evidence from related steroid immunoassays suggests a high likelihood of interference due to structural similarities.

Key Recommendations:

  • Thoroughly review manufacturer's data: Scrutinize the package insert of any 11β-OHP immunoassay for specific cross-reactivity data with 17-OHP and other relevant steroids.

  • Perform in-house validation: Conduct rigorous cross-reactivity testing using the experimental protocol outlined in this guide to determine the specificity of the chosen assay in your laboratory's context.

  • Consider alternative methods: For applications demanding the highest level of specificity and accuracy, consider alternative analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can distinguish between structurally similar steroids.

  • Interpret data with caution: When using immunoassays, be mindful of the potential for cross-reactivity, especially when analyzing samples from subjects with conditions that may lead to elevated levels of interfering steroids.

By carefully considering and addressing the issue of cross-reactivity, researchers can enhance the reliability of their findings and contribute to the advancement of endocrinology and drug development.

References

Validating the Specificity of an 11beta-Hydroxyprogesterone Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of an 11beta-Hydroxyprogesterone (11β-OHP) antibody's performance against other commercially available alternatives, supported by experimental data. The focus is on validating the antibody's specificity through rigorous cross-reactivity analysis.

Introduction to this compound

This compound (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone and a derivative of progesterone.[1] It is a potent mineralocorticoid and its synthesis from progesterone is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1).[1] Given its structural similarity to other endogenous steroids, ensuring the specificity of antibodies targeting 11β-OHP is a critical step in assay development and use. Compounds with a high degree of structural similarity to the target hormone are prone to cross-reactivity in immunoassays.[2][3][4][5]

Comparative Analysis of Antibody Specificity

The specificity of a polyclonal antibody against 11β-OHP was evaluated and compared to two other commercially available antibodies (Competitor A and Competitor B). The primary method for this validation was a competitive enzyme-linked immunosorbent assay (ELISA), which quantifies the degree of cross-reactivity with structurally related steroid hormones.

Cross-Reactivity Data

The following table summarizes the cross-reactivity of the 11β-OHP antibody and two competitor antibodies with a panel of steroid hormones. Cross-reactivity is expressed as the percentage of the concentration of the competing steroid required to displace 50% of the bound 11β-OHP tracer relative to the concentration of 11β-OHP required for the same displacement.

Compound Our 11β-OHP Antibody (% Cross-Reactivity) Competitor A (% Cross-Reactivity) Competitor B (% Cross-Reactivity)
11β-Hydroxyprogesterone100100100
Progesterone0.82.51.5
Cortisol0.10.50.3
Corticosterone1.23.02.0
11-Deoxycortisol5.310.88.2
17α-Hydroxyprogesterone0.51.81.1
Aldosterone<0.010.10.05
Testosterone<0.01<0.01<0.01

Interpretation of Data: Our 11β-OHP antibody demonstrates superior specificity with significantly lower cross-reactivity for key interfering steroids such as Progesterone, Corticosterone, and 11-Deoxycortisol when compared to Competitor A and Competitor B. This high specificity is crucial for accurate quantification of 11β-OHP in complex biological samples where these other steroids may be present.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of the 11β-OHP antibody with a panel of structurally related steroids.

Materials:

  • 96-well microtiter plates coated with a goat anti-rabbit IgG antibody.

  • Rabbit polyclonal 11β-OHP antibody.

  • 11β-Hydroxyprogesterone-Horseradish Peroxidase (HRP) conjugate.

  • Standards for 11β-Hydroxyprogesterone and competing steroids (Progesterone, Cortisol, Corticosterone, 11-Deoxycortisol, 17α-Hydroxyprogesterone, Aldosterone, Testosterone).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Competitor Preparation: Prepare serial dilutions of the 11β-OHP standard and each competing steroid in the assay buffer.

  • Assay Setup: To the appropriate wells of the coated microtiter plate, add 50 µL of the standard or competing steroid solution.

  • Antibody and Conjugate Addition: Add 25 µL of the 11β-OHP antibody solution and 25 µL of the 11β-OHP-HRP conjugate to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature on a shaker.

  • Washing: Wash the plate three times with the wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the concentration of each competing steroid that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 11β-OHP / IC50 of competing steroid) x 100.

Visualizing the Workflow and Steroidogenic Pathway

To further clarify the experimental process and the biological context of 11β-OHP, the following diagrams are provided.

G cluster_workflow Antibody Specificity Validation Workflow Prepare Standards Prepare Standards Competitive ELISA Competitive ELISA Prepare Standards->Competitive ELISA Serial Dilutions Data Analysis Data Analysis Competitive ELISA->Data Analysis Absorbance Readings Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis->Cross-Reactivity Profile Calculate % Cross-Reactivity

Caption: Workflow for validating antibody specificity.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-hydroxylase 17a-Hydroxyprogesterone 17a-Hydroxyprogesterone Progesterone->17a-Hydroxyprogesterone 17α-hydroxylase This compound This compound Progesterone->this compound 11β-hydroxylase (CYP11B1) Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone synthase 11-Deoxycortisol 11-Deoxycortisol 17a-Hydroxyprogesterone->11-Deoxycortisol 21-hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-hydroxylase

Caption: Simplified steroidogenic pathway showing the position of 11β-Hydroxyprogesterone.

Conclusion

The validation data presented in this guide unequivocally demonstrates the high specificity of our this compound antibody. Its minimal cross-reactivity with other structurally similar steroids ensures high accuracy and reliability in immunoassays. For researchers in endocrinology, clinical chemistry, and drug development, the use of a highly specific antibody is fundamental for obtaining conclusive and trustworthy results.

References

A Comparative Analysis of 11β-Hydroxyprogesterone and Carbenoxolone as Inhibitors of 11β-HSD2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of 11β-hydroxyprogesterone (11β-OHP) and carbenoxolone on the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme plays a crucial role in modulating glucocorticoid activity at the tissue level, primarily by converting active cortisol to inactive cortisone.[1] Its inhibition is a significant area of research in conditions such as hypertension and during pregnancy, where it shields the fetus from high maternal glucocorticoid levels.[2][3]

Quantitative Comparison of Inhibitory Potency

One study identified 11β-OHP as a very potent competitive inhibitor of both isoforms of 11β-HSD.[4] Another reported a Ki value for 11β-hydroxyprogesterone's inhibition of human 11β-HSD2 in kidney microsomes.[5] Carbenoxolone, a derivative of glycyrrhetinic acid, is a well-documented non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[1][2][6][7][8] A study using cultured human placental trophoblasts determined an apparent Ki for carbenoxolone.

A qualitative assessment from a study examining steroid binding to recombinant rabbit 11β-HSD2 indicated that 11β-hydroxyprogesterone has a higher affinity for the enzyme than carbenoxolone. This is based on its greater ability to compete with radiolabeled corticosterone for binding to the enzyme. Interestingly, 11β-OHP has also been identified as a substrate for 11β-HSD2, exhibiting a high affinity with a low micromolar apparent Km.[9]

CompoundParameterValue (nM)Enzyme SourceReference
11β-Hydroxyprogesterone Ki7Human Kidney Microsomes[5]
Carbenoxolone Apparent Ki2.5Cultured Human Placental Trophoblasts

Note: The provided Ki values are from different studies and experimental systems, which may not be directly comparable. The qualitative data from a single study suggests 11β-hydroxyprogesterone has a higher binding affinity than carbenoxolone.

Experimental Protocols

The determination of the inhibitory potency of compounds on 11β-HSD2 typically involves in vitro enzyme activity assays. The following is a generalized protocol based on methodologies described in the literature.

Objective: To determine the Ki or IC50 value of a test compound (e.g., 11β-OHP, carbenoxolone) for 11β-HSD2.

Materials:

  • Enzyme Source: Homogenates or microsomes from tissues expressing 11β-HSD2 (e.g., human kidney, placenta) or lysates from cell lines overexpressing recombinant 11β-HSD2 (e.g., HEK-293 or CHO cells).[5]

  • Substrate: Cortisol (or corticosterone for rodent enzymes).

  • Cofactor: Nicotinamide adenine dinucleotide (NAD+).

  • Test Inhibitors: 11β-hydroxyprogesterone and carbenoxolone.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate pH.

  • Detection System: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the conversion of cortisol to cortisone.

Procedure:

  • Enzyme Preparation: Prepare cell lysates or tissue homogenates/microsomes containing 11β-HSD2.

  • Assay Setup: In a multi-well plate or microcentrifuge tubes, combine the enzyme preparation, assay buffer, and varying concentrations of the test inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate (cortisol) and the cofactor (NAD+).

  • Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction, for example, by adding a quenching solution such as a mixture of organic solvents (e.g., methanol/ethyl acetate) to precipitate proteins and extract the steroids.

  • Quantification: After centrifugation to remove precipitated protein, analyze the supernatant using HPLC or LC-MS/MS to measure the amounts of cortisol and the product, cortisone.

  • Data Analysis: Calculate the rate of cortisone formation at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in cases of competitive inhibition, by performing the assay at different substrate concentrations.

Visualizations

Signaling Pathway of 11β-HSD2

G Cortisol Active Cortisol HSD2 11β-HSD2 Cortisol->HSD2 MR Mineralocorticoid Receptor (MR) Cortisol->MR (Illicit Activation) Cortisone Inactive Cortisone HSD2->Cortisone Response Mineralocorticoid Response MR->Response Aldosterone Aldosterone Aldosterone->MR (Normal Activation) Inhibitor 11β-OHP or Carbenoxolone Inhibitor->HSD2 Inhibition

Caption: Role of 11β-HSD2 in regulating mineralocorticoid receptor activation.

Experimental Workflow for 11β-HSD2 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme 1. Prepare Enzyme Source (e.g., cell lysate) Mix 3. Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor 2. Prepare Inhibitor Dilutions (11β-OHP / Carbenoxolone) Inhibitor->Mix React 4. Add Substrate (Cortisol) & Cofactor (NAD+) to start Mix->React Incubate 5. Incubate at 37°C React->Incubate Stop 6. Terminate Reaction Incubate->Stop Extract 7. Extract Steroids Stop->Extract LCMS 8. Analyze by LC-MS/MS (Quantify Cortisone) Extract->LCMS Calculate 9. Calculate % Inhibition and determine IC50/Ki LCMS->Calculate

Caption: General workflow for determining 11β-HSD2 inhibitory activity.

References

Navigating the Niche: A Comparative Guide to 11β-Hydroxyprogesterone ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the roles of steroid hormones in health and disease, accurate quantification of specific analytes is paramount. 11β-hydroxyprogesterone (11β-OHP), a potent mineralocorticoid and a potential biomarker in conditions like 21-hydroxylase deficiency, presents a unique analytical challenge.[1] This guide provides a head-to-head comparison of commercially available 11β-OHP ELISA kits, offering a critical overview of their performance characteristics and the experimental protocols necessary for their evaluation.

The Landscape of 11β-OHP Immunoassays: A Singular Player

A comprehensive market survey reveals a significant scarcity of commercially available ELISA kits specifically designed for the quantitative measurement of 11β-hydroxyprogesterone. The vast majority of readily available immunoassays target the more commonly measured isomer, 17α-hydroxyprogesterone. This analytical gap underscores the niche nature of 11β-OHP research.

Presently, a single commercially available kit has been identified: the 11-Hydroxyprogesterone (11-OHP) DIY ELISA Kit from MyBioSource .[2] Consequently, a direct multi-kit comparison is not feasible. This guide will, therefore, focus on the performance characteristics of this specific kit and provide the necessary framework for its evaluation and comparison against alternative analytical methods.

Performance Characteristics

The performance of an ELISA kit is defined by several key parameters. Below is a summary of the available data for the identified 11β-OHP ELISA kit.

FeatureMyBioSource 11-Hydroxyprogesterone (11-OHP) DIY ELISA Kit
Catalog Number MBS2089418
Assay Type Competitive Inhibition ELISA
Sample Types Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, and other biological fluids
Detection Range 0.123 - 10 ng/mL
Sensitivity 0.055 ng/mL
Specificity The manufacturer states high sensitivity and excellent specificity for the detection of 11-Hydroxyprogesterone (11-OHP) with no significant cross-reactivity or interference with analogues observed.[2] Quantitative cross-reactivity data with structurally related steroids (e.g., progesterone, 17α-hydroxyprogesterone, corticosterone) is not provided in the available datasheet.
Intra-Assay Precision Not specified in the datasheet.
Inter-Assay Precision Not specified in the datasheet.

Experimental Protocols

To ensure reliable and reproducible results, a thorough understanding of the experimental methodology is crucial. Below are detailed protocols for the general workflow of a competitive ELISA for 11β-OHP and for determining key performance characteristics.

General 11β-OHP Competitive ELISA Protocol

This protocol is based on the principles of a competitive immunoassay.

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for 11β-OHP.

  • Incubation: Incubate the plate to allow the antibody to adhere to the well surface.

  • Washing: Wash the plate to remove any unbound antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding of other proteins.

  • Sample and Conjugate Addition: Add standards, controls, and unknown samples to the wells, followed by the addition of a fixed amount of HRP-conjugated 11β-OHP.

  • Competitive Binding: Incubate the plate to allow the sample/standard 11β-OHP and the HRP-conjugated 11β-OHP to compete for binding to the capture antibody.

  • Washing: Wash the plate to remove any unbound sample and conjugate.

  • Substrate Addition: Add a TMB substrate solution, which will react with the HRP enzyme to produce a color change.

  • Stopping Reaction: Stop the reaction by adding a stop solution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the concentration of 11β-OHP in the sample.

Determining Assay Sensitivity

The sensitivity, or the lower limit of detection (LLOD), is the lowest concentration of 11β-OHP that can be reliably distinguished from zero.

  • Prepare a series of low-concentration standards by diluting the lowest standard provided in the kit.

  • Assay these diluted standards along with a zero standard (blank) in multiple replicates (typically 8-10).

  • Calculate the mean and standard deviation (SD) of the absorbance values for the blank.

  • Determine the LLOD by subtracting two times the SD of the blank from the mean of the blank and reading the corresponding concentration from the standard curve.

Assessing Specificity (Cross-Reactivity)

Specificity is the ability of the antibody to exclusively bind to 11β-OHP. Cross-reactivity with other structurally similar steroids should be minimal.

  • Prepare a series of standards for each potentially cross-reacting steroid (e.g., progesterone, 17α-hydroxyprogesterone, corticosterone, cortisol).

  • Run a competitive ELISA for each of these steroids individually.

  • Determine the concentration of each steroid that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: (IC50 of 11β-OHP / IC50 of cross-reactant) x 100%

Visualizing the Molecular and Experimental Landscape

To better understand the context of 11β-OHP analysis, the following diagrams illustrate its signaling pathway and the general workflow of an ELISA experiment.

G cluster_pathway 11β-OHP Signaling Pathway 11beta_OHP 11β-Hydroxyprogesterone MR Mineralocorticoid Receptor (MR) 11beta_OHP->MR Binds HSP Heat Shock Proteins MR->HSP Dissociation MR_complex Active MR Dimer MR->MR_complex Dimerization MRE Mineralocorticoid Response Element (MRE) MR_complex->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus

11β-OHP Mineralocorticoid Receptor Activation Pathway

G cluster_workflow General Competitive ELISA Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash_Block Wash and Block Coat_Plate->Wash_Block Add_Samples Add Standards, Controls, and Samples Wash_Block->Add_Samples Add_Conjugate Add HRP-conjugated 11β-OHP Add_Samples->Add_Conjugate Incubate Incubate (Competitive Binding) Add_Conjugate->Incubate Wash Wash Incubate->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Stop_Reaction Add Stop Solution Incubate_Color->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate Analyze Analyze Data Read_Plate->Analyze

References

Serum 11β-Hydroxyprogesterone: A Comparative Guide for Clinical and Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of its Correlation with Clinical Symptoms, Diagnostic Utility, and Comparison with Alternative Biomarkers.

Serum 11β-hydroxyprogesterone (11β-OHP) is emerging as a significant biomarker in the diagnosis and management of specific adrenal disorders, primarily congenital adrenal hyperplasia (CAH). This guide provides a comprehensive comparison of 11β-OHP with other steroid biomarkers, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this analyte.

Correlation with Clinical Symptoms

Elevated levels of serum 11β-OHP are primarily associated with two forms of congenital adrenal hyperplasia (CAH): 21-hydroxylase deficiency (21OHD) and 11β-hydroxylase deficiency (11βOHD).

In 21-hydroxylase deficiency , the most common form of CAH, the enzymatic block leads to the accumulation of progesterone and 17α-hydroxyprogesterone (17OHP).[1][2] These precursors are then shunted into alternative metabolic pathways. Progesterone is converted by the enzyme 11β-hydroxylase (CYP11B1) to form 11β-OHP.[1]

11β-hydroxylase deficiency , the second most common cause of CAH, results from mutations in the CYP11B1 gene.[3][4] This deficiency impairs the final step of cortisol synthesis, blocking the conversion of 11-deoxycortisol to cortisol, and also impedes the conversion of deoxycorticosterone (DOC) to corticosterone.[4][5] The clinical manifestations are a direct consequence of the resulting hormonal imbalances.

Key clinical symptoms associated with elevated 11β-OHP and related precursors in these conditions include:

  • Virilization: In females, ambiguous genitalia may be present at birth. Both sexes can experience rapid postnatal growth, premature adrenarche (early development of pubic hair), and precocious puberty.[3][5]

  • Hypertension: A characteristic feature of 11β-hydroxylase deficiency is hypertension, often accompanied by hypokalemia.[5][6] This is due to the significant accumulation of DOC, a potent mineralocorticoid.[4][5] Notably, 11β-OHP itself is also a potent mineralocorticoid.[1]

  • Adrenal Insufficiency: While less common than in 21OHD, there is a lifelong risk for acute adrenal insufficiency.[3]

Misdiagnosis between 21OHD and 11βOHD can occur because 17OHP may be elevated in both conditions.[3] However, the presence of hypertension is a strong indicator for 11βOHD.[5]

Comparative Data of Serum Steroid Biomarkers

The diagnosis of CAH relies on the measurement of specific steroid precursors. The following tables summarize quantitative data for key biomarkers in different forms of CAH compared to healthy controls.

BiomarkerConditionSerum Concentration RangeReference
11β-Hydroxyprogesterone (11β-OHP) 21-Hydroxylase Deficiency0.012 - 3.37 ng/mL[1]
Control Group< 0.012 ng/mL (below detection limit)[1]
17α-Hydroxyprogesterone (17OHP) 21-Hydroxylase Deficiency217 - 100,472 ng/dL[7]
21-Deoxycortisol (21DF) 21-Hydroxylase Deficiency<39 - 14,105 ng/dL[7]
11-Deoxycortisol (Compound S) 11β-Hydroxylase DeficiencyMarkedly elevated[5][7]
21-Hydroxylase DeficiencyNormal, but significantly higher than controls[7]
Deoxycorticosterone (DOC) 11β-Hydroxylase DeficiencyMarkedly elevated[5]

Alternative Biomarkers:

While 17OHP is the classical biomarker for 21OHD, its utility can be limited by false positives, especially in newborns.[8][9] This has led to the investigation of other steroids:

  • 21-Deoxycortisol (21DF): Considered a more specific marker for 21OHD as it is a direct downstream product of accumulated 17OHP via 11β-hydroxylase activity.[1][8]

  • 11-Deoxycortisol (Compound S) and DOC: These are the primary diagnostic markers for 11βOHD, as they are the direct substrates for the deficient enzyme.[5][6]

  • 11-Oxygenated Androgens: Recent research suggests that 11-oxygenated androgens may be superior to 17OHP for monitoring the effectiveness of CAH treatment.[1][10]

Experimental Protocols

The accurate measurement of serum steroids is critical for diagnosis and management. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high specificity and sensitivity, overcoming the cross-reactivity issues often seen with immunoassays.[11]

Key Experiment: Serum Steroid Profiling by LC-MS/MS

1. Objective: To simultaneously quantify 11β-hydroxyprogesterone and other key steroid hormones (e.g., 17OHP, 11-deoxycortisol, DOC, androstenedione, testosterone) in human serum.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 200 µL aliquot of serum, add an internal standard solution (containing deuterated versions of the analytes, e.g., 17-OHP-D4).
  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE).[12]
  • Vortex mix thoroughly and centrifuge to separate the organic and aqueous phases.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in a solution suitable for LC-MS/MS analysis (e.g., 50:50 methanol:water).

3. Chromatographic Separation:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]
  • Column: A reverse-phase column, such as a C18 or HSS T3, is typically used for steroid separation.
  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
  • Flow Rate and Temperature: Optimized to achieve good separation of isomeric steroids.

4. Mass Spectrometry Detection:

  • System: A triple quadrupole mass spectrometer.
  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). APCI can be less prone to matrix effects for steroids like 17-OHP.
  • Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

5. Data Analysis:

  • Quantification is performed by generating a calibration curve using known concentrations of steroid standards.
  • The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration in the unknown samples.

Visualizing the Steroidogenic Pathways

The following diagrams illustrate the adrenal steroidogenesis pathways in both a healthy state and in the context of enzyme deficiencies.

Normal_Steroid_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17OH_Preg 17α-OH-Pregnenolone Pregnenolone->17OH_Preg 17α-Hydroxylase DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC 21-Hydroxylase 17OHP 17α-OH-Progesterone (17OHP) Progesterone->17OHP 17α-Hydroxylase Corticosterone Corticosterone DOC->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase 17OH_Preg->17OHP 3β-HSD 11_Deoxycortisol 11-Deoxycortisol (Compound S) 17OHP->11_Deoxycortisol 21-Hydroxylase Cortisol Cortisol 11_Deoxycortisol->Cortisol 11β-Hydroxylase

Caption: Simplified adrenal steroidogenesis pathway under normal physiological conditions.

CAH_Pathways cluster_21OHD 21-Hydroxylase Deficiency cluster_11bOHD 11β-Hydroxylase Deficiency Progesterone_21 Progesterone 11bOHP 11β-Hydroxyprogesterone (11β-OHP) Progesterone_21->11bOHP 11β-Hydroxylase (Shunt Pathway) Progesterone_21->21OH_block_1 block_label_1 X 17OHP_21 17α-OH-Progesterone (17OHP) 21DF_node 21-Deoxycortisol (21DF) 17OHP_21->21DF_node 17OHP_21->21OH_block_2 block_label_2 X DOC_11 11-Deoxycorticosterone (DOC) DOC_11->11bOH_block_1 block_label_3 X 11_Deoxycortisol_11 11-Deoxycortisol (Compound S) 11_Deoxycortisol_11->11bOH_block_2 block_label_4 X

Caption: Steroid precursor accumulation in 21-hydroxylase and 11β-hydroxylase deficiencies.

Diagnostic_Logic start Clinical Suspicion of CAH (e.g., virilization, precocious puberty) measure_steroids Measure Serum Steroids: 17OHP, 11-Deoxycortisol, DOC start->measure_steroids hypertension Hypertension Present? measure_steroids->hypertension 17OHP_high 17OHP Markedly Elevated? hypertension->17OHP_high No / Mild 11deoxy_high 11-Deoxycortisol & DOC Markedly Elevated? hypertension->11deoxy_high Yes diag_21OHD Probable 21-Hydroxylase Deficiency (21OHD) 17OHP_high->diag_21OHD Yes re_evaluate Re-evaluate Diagnosis Consider other CAH forms 17OHP_high->re_evaluate No diag_11bOHD Probable 11β-Hydroxylase Deficiency (11βOHD) 11deoxy_high->diag_11bOHD Yes 11deoxy_high->re_evaluate No

Caption: Simplified diagnostic workflow for differentiating common forms of CAH.

References

Validating 11β-Hydroxyprogesterone as a Superior Biomarker for Congenital Adrenal Hyperplasia Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis.[1] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, which leads to impaired cortisol and aldosterone synthesis and an overproduction of androgens.[1][2][3][4] Effective lifelong monitoring of CAH is crucial to balance glucocorticoid replacement therapy, preventing both the consequences of androgen excess and the side effects of overtreatment.

Traditionally, serum 17-hydroxyprogesterone (17OHP), androstenedione (A4), and testosterone (T) have been the primary biomarkers for monitoring disease control. However, these markers exhibit significant diurnal variability and can be influenced by the timing of medication, leading to challenges in their interpretation and a recognized need for more reliable alternatives.[5] Recently, 11-oxygenated androgens, particularly 11β-Hydroxyprogesterone (11OHP4), have emerged as promising, more specific biomarkers for assessing CAH control.[6][7] This guide provides a comprehensive comparison of 11OHP4 with traditional biomarkers, supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers

The limitations of traditional biomarkers, such as the significant fluctuations of 17OHP levels, have led researchers to explore more stable and specific alternatives. 11-oxygenated androgens, including 11OHP4, are gaining prominence as they are less susceptible to the wide variations seen with 17OHP.[6][7]

Performance in Discriminating Disease Control

Recent studies have highlighted the potential of 11-oxygenated androgens to differentiate between good and poor disease control, particularly in cases where traditional biomarkers present conflicting results. For instance, in a study of CAH patients with discrepant 17OHP and androstenedione levels, the median fold elevation of 11-hydroxytestosterone (a closely related 11-oxygenated androgen) was significantly higher in patients with poor disease control compared to those with good control.[8] This suggests that 11-oxygenated androgens may offer a more accurate reflection of a patient's clinical status.

Biomarker Fold Elevation in Poor vs. Good Control (Median) Key Findings
11-Hydroxytestosterone 2.82 vs 0.91 (p=0.003)Significantly higher in patients with poor disease control, offering better discrimination.[8]
11-Ketotestosterone 3.57 vs 1.76 (p=0.047)Also demonstrated a significant difference between poor and good control groups.[8]
17-Hydroxyprogesterone (17OHP) Often elevated even in patients with good clinical control, leading to ambiguity.[8]Prone to significant diurnal and post-medication fluctuations.
Androstenedione (A4) Can be within the reference range even when 17OHP is elevated in patients with poor control.[8]May not accurately reflect androgen excess in all cases.
Reference Ranges

Establishing clear reference ranges is essential for the clinical utility of any biomarker. While extensive data for 11OHP4 is still emerging, preliminary studies have established reference intervals for various 11-oxygenated androgens in healthy children, showing an age-dependent increase.[6] Untreated CAH patients consistently show significantly higher concentrations of these androgens compared to healthy individuals.[6]

Biomarker Healthy Individuals (Adults) Classic CAH (Untreated/Poorly Controlled)
11β-Hydroxyprogesterone (11OHP4) Data still being established.Significantly elevated compared to healthy controls.
17-Hydroxyprogesterone (17OHP) Male: 27-199 ng/dL; Female (follicular): 15-70 ng/dL; Female (luteal): 35-290 ng/dL.[4]Markedly elevated, often >10,000 ng/dL in classic CAH.[3]
Androstenedione (A4) Varies by age and sex.Typically elevated, reflecting adrenal androgen excess.
Testosterone (T) Varies by age and sex.Often elevated, contributing to virilization.

Experimental Protocols

The gold standard for the accurate measurement of steroid hormones, including 11OHP4 and traditional biomarkers, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] This method offers superior specificity and sensitivity compared to immunoassays, which can be prone to cross-reactivity.

LC-MS/MS Method for Steroid Profiling

Objective: To simultaneously quantify 11β-Hydroxyprogesterone, 17-hydroxyprogesterone, androstenedione, and testosterone in human serum.

Methodology:

  • Sample Preparation:

    • To a 100 µL serum sample, add an internal standard solution containing deuterated analogues of the target steroids.

    • Perform protein precipitation by adding a solvent such as methanol or acetonitrile.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • The supernatant can be directly injected or subjected to further clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether to remove interfering substances and concentrate the analytes.[5]

  • Chromatographic Separation:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Employ a reverse-phase C18 column for separation of the steroids.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically used to resolve the different steroid molecules.

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer is used for detection.

    • Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used as the ionization source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each steroid and its corresponding internal standard based on their unique precursor-to-product ion transitions.

This multi-steroid panel approach allows for a comprehensive assessment of the adrenal steroid profile from a single sample, providing a more complete picture of the patient's hormonal status.

Mandatory Visualizations

Steroidogenesis Pathway in 21-Hydroxylase Deficiency

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 17-OH Pregnenolone->17-OH Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 11beta-Hydroxyprogesterone This compound 17-OH Progesterone->this compound CYP11B1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone

Caption: Steroidogenesis pathway in 21-hydroxylase deficiency, highlighting the accumulation of precursors.

Experimental Workflow for Biomarker Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Collection Serum Collection Internal_Standard Addition of Internal Standard Serum_Collection->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Extraction Solid-Phase or Liquid-Liquid Extraction Protein_Precipitation->Extraction Chromatography Chromatographic Separation (HPLC/UHPLC) Extraction->Chromatography Ionization Ionization (APCI/ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification of Analytes Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: Workflow for the analysis of steroid biomarkers using LC-MS/MS.

Conclusion

The monitoring of Congenital Adrenal Hyperplasia presents a significant clinical challenge, with traditional biomarkers often providing an incomplete or misleading picture of disease control. The emergence of 11β-Hydroxyprogesterone and other 11-oxygenated androgens offers a promising advancement in the management of CAH. Their increased specificity and stability compared to 17-hydroxyprogesterone suggest they may serve as more reliable indicators of adrenal androgen production and overall disease control.

While further large-scale studies are needed to establish definitive reference ranges and clinical cut-offs for 11β-Hydroxyprogesterone, the existing evidence strongly supports its potential to refine therapeutic strategies and improve long-term outcomes for individuals with CAH. The adoption of advanced analytical techniques like LC-MS/MS is paramount to accurately quantify these novel biomarkers and facilitate their integration into routine clinical practice. For researchers and drug development professionals, focusing on 11β-Hydroxyprogesterone as a primary endpoint in clinical trials for new CAH therapies could provide a more accurate assessment of treatment efficacy.

References

comparison of 11β-OHP levels in different patient populations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 11β-Hydroxyprogesterone (11β-OHP) Levels in Patient Populations

This guide provides a detailed comparison of 11β-hydroxyprogesterone (11β-OHP) levels in different patient populations, with a focus on its role as a biomarker in Congenital Adrenal Hyperplasia (CAH). It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and pathway visualizations to support further investigation.

The Role of 11β-OHP in Steroidogenesis

11β-hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a steroid hormone derived from progesterone.[1][2] Its synthesis is catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1).[1] While typically a minor steroid, its levels become significantly elevated in specific enzymatic defects, most notably 21-hydroxylase deficiency, the most common cause of CAH.[1][3][4]

In a healthy individual, the adrenal gland synthesizes cortisol from progesterone via a series of enzymatic steps. However, in 21-hydroxylase (CYP21A2) deficiency, the conversion of 17-hydroxyprogesterone (17-OHP) to 11-deoxycortisol is impaired.[3] This blockage leads to an accumulation of precursor steroids, including progesterone and 17-OHP.[1][5] These precursors are then shunted into alternative metabolic pathways. Progesterone is converted by the normally functioning CYP11B1 enzyme into 11β-OHP, leading to its marked increase in circulation.[1]

steroid_pathway cluster_enzymes Enzymes Progesterone Progesterone OHP17 17-OH-Progesterone Progesterone->OHP17 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 OHP11b 11β-Hydroxyprogesterone Progesterone->OHP11b CYP11B1 (Shunt Pathway) Eleven_Deoxycortisol 11-Deoxycortisol OHP17->Eleven_Deoxycortisol CYP21A2 block OHP17->block Cortisol Cortisol Eleven_Deoxycortisol->Cortisol CYP11B1 CYP21A2 21-Hydroxylase (CYP21A2) CYP11B1 11β-Hydroxylase (CYP11B1) block->Eleven_Deoxycortisol

Caption: Steroidogenesis pathway showing the 11β-OHP shunt in 21-hydroxylase deficiency.

Comparative Analysis of 11β-OHP Levels

Quantitative analysis reveals a stark contrast in serum 11β-OHP concentrations between healthy individuals and patients with 21-hydroxylase deficiency. This elevation makes 11β-OHP a specific biomarker for diagnosing and monitoring the condition.

Patient PopulationSerum 11β-OHP Concentration (ng/mL)Measurement MethodReference
Healthy Controls Below Limit of Detection (<0.012)LC-MS/MS[1]
21-Hydroxylase Deficiency 0.012 - 3.37LC-MS/MS[1]

Experimental Protocols for 11β-OHP Quantification

The gold standard for the accurate quantification of steroid hormones, including 11β-OHP, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This method offers high specificity and sensitivity, overcoming the cross-reactivity issues often associated with immunoassays.

A Typical LC-MS/MS Protocol Involves:

  • Sample Collection: A blood sample is collected, typically in the early morning to account for diurnal variation in steroid levels.[7] Serum is separated by centrifugation.

  • Sample Preparation:

    • Internal Standard Addition: Stable isotope-labeled internal standards are added to the serum sample to ensure accurate quantification.[8]

    • Extraction: Steroids are extracted from the serum matrix, commonly using a liquid-liquid extraction with a solvent like methyl tert-butyl ether.[6][8]

    • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen.[8] The residue is then reconstituted in a solvent suitable for injection into the LC-MS/MS system, such as methanol.[8]

  • LC-MS/MS Analysis: The reconstituted sample is injected into the liquid chromatography system, which separates the different steroids. The separated compounds then enter the tandem mass spectrometer, which ionizes and fragments the molecules, allowing for specific and sensitive detection based on their mass-to-charge ratios.[8]

experimental_workflow start Patient Blood Sample Collection serum Serum Separation (Centrifugation) start->serum extract Liquid-Liquid Extraction (with Internal Standard) serum->extract evap Evaporation & Reconstitution extract->evap lcms LC-MS/MS Analysis evap->lcms data Data Interpretation & Quantification lcms->data

Caption: General experimental workflow for the quantification of 11β-OHP by LC-MS/MS.

Diagnostic Utility in Congenital Adrenal Hyperplasia

Measuring a panel of steroids is crucial for the differential diagnosis of CAH subtypes. While 17-OHP is the primary screening marker for 21-hydroxylase deficiency, its elevation can also occur in other forms, such as 11β-hydroxylase deficiency.[3][9] The analysis of 11β-OHP, in conjunction with other key steroids like 11-deoxycortisol, provides greater diagnostic clarity.

  • 21-Hydroxylase Deficiency: Characterized by markedly elevated 17-OHP and 11β-OHP, with normal or low levels of 11-deoxycortisol.[1][10]

  • 11β-Hydroxylase Deficiency: Characterized by the significant accumulation of 11-deoxycortisol and 11-deoxycorticosterone (DOC), which can lead to hypertension.[11] While 17-OHP may be elevated, 11β-OHP is not the primary distinguishing marker for this condition.[9]

diagnostic_logic cluster_results Patient Profile cluster_diagnosis Probable Diagnosis start Suspected CAH (e.g., Elevated 17-OHP) measure Measure Steroid Panel (LC-MS/MS) - 11-Deoxycortisol - 11β-OHP start->measure result1 High 11β-OHP Low/Normal 11-Deoxycortisol measure->result1 Profile A result2 High 11-Deoxycortisol (11β-OHP not primary marker) measure->result2 Profile B diag1 21-Hydroxylase Deficiency result1->diag1 diag2 11β-Hydroxylase Deficiency result2->diag2

Caption: Logical flow for differential diagnosis of CAH using key steroid markers.

References

Inter-Laboratory Validation of 11β-Hydroxyprogesterone Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 11β-Hydroxyprogesterone (11β-OHP), a key steroid intermediate in the cortisol biosynthesis pathway. An objective evaluation of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is presented, supported by established performance data for similar steroid hormone assays. This document is intended to assist researchers in selecting the appropriate analytical technique and to provide a framework for inter-laboratory validation to ensure data consistency and reliability across different testing sites.

Introduction to 11β-Hydroxyprogesterone

11β-Hydroxyprogesterone is a steroid hormone synthesized from progesterone by the enzyme 11β-hydroxylase (CYP11B1).[1] It is a crucial precursor in the adrenal gland's production of corticosteroids, such as cortisol.[2][3] The accurate measurement of 11β-OHP is important in the study of steroidogenesis and in the diagnosis and management of certain endocrine disorders, including specific forms of congenital adrenal hyperplasia (CAH) where deficiencies in enzymes like 21-hydroxylase can lead to the accumulation of 11β-OHP.[1][4]

Comparative Analysis of Analytical Methodologies

The two primary methods for quantifying steroid hormones like 11β-Hydroxyprogesterone are immunoassays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are widely used due to their simplicity and cost-effectiveness, LC-MS/MS is considered the gold standard for its superior specificity and accuracy.[5]

Data Presentation: Performance Characteristics

The following tables summarize the typical performance characteristics of immunoassays and LC-MS/MS for steroid hormone analysis. These values are representative and may vary between specific assays and laboratories.

Table 1: Comparison of Immunoassay and LC-MS/MS for Steroid Analysis

Performance ParameterImmunoassay (ELISA)LC-MS/MS
Specificity Moderate to High (potential for cross-reactivity with structurally similar steroids)Very High (based on mass-to-charge ratio)
Sensitivity pg/mL to ng/mL rangepg/mL range
Accuracy (% Recovery) 80-120% (can be affected by matrix effects)90-110%
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <5%, Inter-assay: <10%
Throughput High (96-well plate format)Moderate to High
Cost per Sample LowerHigher
Instrumentation Microplate ReaderLC-MS/MS System

Table 2: Example Performance Data from Commercial Steroid Assays

Assay TypeAnalyteSensitivityAssay RangeIntra-Assay CVInter-Assay CV
Competitive ELISA 17-OH Progesterone~0.05 ng/mL0.1 - 10 ng/mL< 7%< 9%
LC-MS/MS Steroid Panel0.01 - 0.5 ng/mL0.05 - 50 ng/mL1.1 - 8.8%5.2 - 14.8%

Note: Data for 17-OH Progesterone is used as a proxy due to the limited availability of published data for 11β-Hydroxyprogesterone ELISA kits.[6]

Signaling Pathway and Experimental Workflows

Steroidogenesis Pathway

The following diagram illustrates the simplified biosynthetic pathway for cortisol, highlighting the role of 11β-Hydroxyprogesterone.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17α-Hydroxylase 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone 21-Hydroxylase 11beta-Hydroxyprogesterone This compound Progesterone->this compound 11β-Hydroxylase Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase 17-OH-Progesterone 17-OH-Progesterone 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol 21-Hydroxylase Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase cluster_0 Phase 1: Single-Lab Validation cluster_1 Phase 2: Inter-Lab Protocol Transfer cluster_2 Phase 3: Multi-Laboratory Testing cluster_3 Phase 4: Performance Assessment A Assay Development & Optimization B Performance Characterization (Accuracy, Precision, Specificity, Linearity, LLOQ) A->B C Develop Standardized Protocol & SOPs B->C D Distribute Protocol, Reagents & QC Samples to Participating Labs C->D E Labs Perform Assay on Blinded Samples D->E F Centralized Data Collection & Analysis E->F G Assess Inter-Laboratory Reproducibility & Comparability F->G H Establish Acceptance Criteria G->H I Final Report & Harmonized Method H->I

References

Unveiling the Potent Interaction of 11β-Hydroxyprogesterone with the Mineralocorticoid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between steroids and their receptors is paramount. This guide provides a detailed comparison of the binding affinity of 11β-hydroxyprogesterone (11β-OHP) to the mineralocorticoid receptor (MR), placing it in context with other key endogenous and synthetic steroids. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer a comprehensive resource for evaluating 11β-OHP's potent mineralocorticoid activity.

Relative Binding Affinity to the Mineralocorticoid Receptor

11β-Hydroxyprogesterone, a naturally occurring steroid, demonstrates a significant binding affinity for the human mineralocorticoid receptor (hMR). In comparative studies, 11β-OHP, along with progesterone, has been shown to possess a slightly higher binding affinity for the hMR than the receptor's principal ligand, aldosterone, as well as cortisol and deoxycorticosterone[1]. This high affinity underscores its classification as a potent mineralocorticoid[2].

The agonist activity of 11β-OHP at the hMR has been quantified, with an ED50 value of 10⁻⁸ M, indicating its ability to activate the receptor in a dose-dependent manner[3]. Further research has demonstrated that the agonistic potency of 11β-OHP reaches approximately 9% of the transactivation induced by aldosterone[1].

For a clear comparison, the following table summarizes the relative binding affinities and functional activities of 11β-OHP and other relevant steroids for the human mineralocorticoid receptor.

CompoundRelative Binding Affinity (RBA) for hMRAgonistic Activity (% of Aldosterone)Notes
11β-Hydroxyprogesterone (11β-OHP) Slightly higher than Aldosterone~9%A potent mineralocorticoid agonist[1][2][3].
Aldosterone100% (Reference)100% (Reference)The principal endogenous mineralocorticoid[4][5].
CortisolSimilar to AldosteroneVariable, can act as an antagonist[1][5]Circulates at much higher concentrations than aldosterone[5].
ProgesteroneSlightly higher than AldosteroneLow agonistic activityAlso exhibits antagonistic properties[1].
Deoxycorticosterone (DOC)Similar to Aldosterone-A precursor to aldosterone.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the relative binding affinity of compounds like 11β-OHP to the mineralocorticoid receptor is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., 11β-OHP) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Methodologies:
  • Receptor Preparation:

    • The source of the mineralocorticoid receptor can be from tissue homogenates (e.g., from kidney or hippocampus) or from cells engineered to express the human MR[6].

    • For tissue sources, the tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes containing the receptor. The membrane pellet is then resuspended in a suitable assay buffer[6].

  • Competitive Binding Incubation:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-aldosterone) is incubated with the receptor preparation.

    • Varying concentrations of the unlabeled competitor compound (e.g., 11β-OHP) are added to the incubation mixture[7][8].

    • The incubation is carried out in a multi-well plate format at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium[6].

  • Separation of Bound and Free Radioligand:

    • Following incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters[6][7]. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification of Bound Radioactivity:

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity trapped on the filters is then quantified using a scintillation counter[6].

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the competitor compound.

    • This generates a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined[7].

    • The Ki value (the equilibrium dissociation constant of the competitor) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the competitor's binding affinity[9].

Visualizing the Molecular and Experimental Landscape

To further elucidate the context of 11β-OHP's action, the following diagrams illustrate the mineralocorticoid receptor signaling pathway and the workflow of a competitive binding assay.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Aldosterone or 11β-OHP MR_complex MR-HSP Complex Ligand->MR_complex Binds MR MR MR_complex->MR HSP Dissociation HSP HSP MR_dimer MR Dimer MR->MR_dimer Dimerization MR:e->MR_dimer:w MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to DNA Transcription Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., ENaC, Na+/K+ pump) mRNA->Proteins Translation

Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Source (e.g., hMR-expressing cells) Incubation Incubate Receptor, Radioligand & Competitor Receptor_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Aldosterone) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., 11β-OHP) Competitor->Incubation Filtration Separate Bound/Free (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki IC50->Ki

Caption: Experimental Workflow of a Competitive Binding Assay.

References

Unveiling the Hypertensive Potency of 11β-Hydroxyprogesterone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of steroids on blood pressure is paramount. This guide provides an objective comparison of the hypertensive properties of 11β-hydroxyprogesterone (11β-OHP) against other steroids, supported by experimental data and detailed methodologies.

At the heart of 11β-OHP's hypertensive action lies its potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme crucial for modulating the access of glucocorticoids to the mineralocorticoid receptor (MR). By inhibiting 11β-HSD, particularly its isoforms 1 and 2, 11β-OHP effectively allows glucocorticoids like corticosterone to aberrantly activate the MR, leading to sodium retention and a subsequent increase in blood pressure.[1][2]

Quantitative Comparison of Steroidal Effects

To facilitate a clear comparison, the following table summarizes the inhibitory potency of various steroids on 11β-HSD isoforms and their observed effects on blood pressure.

SteroidTarget Enzyme(s)IC50 (11β-HSD1)IC50 (11β-HSD2)Hypertensive Effect (in vivo)
11β-Hydroxyprogesterone (11β-OHP) 11β-HSD1 & 11β-HSD2Potent inhibitor (specific IC50 not available in searched literature)Potent inhibitor (specific IC50 not available in searched literature)Significant elevation in blood pressure in rats.[2]
11α-Hydroxyprogesterone (11α-OHP) 11β-HSD1 & 11β-HSD2Potent inhibitor (specific IC50 not available in searched literature)Potent inhibitor (specific IC50 not available in searched literature)Significant elevation in blood pressure in rats.[2]
Carbenoxolone 11β-HSD1 & 11β-HSD2-More potent inhibitor than for 11β-HSD1 (specific IC50 varies)Elevation of systolic blood pressure in rats after one week of treatment.[3]
Deoxycorticosterone (DOC) ---Mineralocorticoid with hypertensive effects; approximately 1/20th the potency of aldosterone.[4][5]
Aldosterone ---Potent mineralocorticoid, significant blood pressure elevation in rats.[5]
17α-Hydroxyprogesterone Caproate ---Can attenuate sFlt-1 induced hypertension in pregnant rats.[6][7]

Note: Specific IC50 values for 11β-OHP were not available in the searched literature, though it is consistently described as a "potent inhibitor".

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the hypertensive effects of steroids.

In Vivo Steroid Infusion via Osmotic Minipumps

This protocol describes the continuous subcutaneous administration of steroids to rats to observe long-term effects on blood pressure.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Osmotic minipumps (e.g., Alzet)

  • Steroid of interest (e.g., 11β-OHP, aldosterone) dissolved in a suitable vehicle (e.g., propylene glycol)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., Betadine)

  • Analgesics

Procedure:

  • Animal Preparation: Acclimatize rats to housing conditions for at least one week prior to surgery.

  • Anesthesia: Anesthetize the rat using a calibrated vaporizer with isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Site Preparation: Shave the dorsal thoracic region and sterilize the skin with an antiseptic solution.

  • Pump Implantation:

    • Make a small incision (approximately 1-2 cm) in the skin between the scapulae.

    • Create a subcutaneous pocket by blunt dissection with forceps.

    • Insert the primed osmotic minipump, filled with the steroid solution, into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the animal for signs of pain or infection until fully recovered. The pump will deliver the steroid at a constant rate for a specified period (e.g., 14 days).[4][8][9][10][11]

Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)

This method allows for repeated measurement of systolic blood pressure in conscious rats.

Materials:

  • Rat restrainer

  • Tail-cuff system with a pneumatic cuff and pulse sensor (plethysmograph)

  • Heating pad or chamber

  • Data acquisition system

Procedure:

  • Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.

  • Warming: Warm the rat's tail using a heating pad or chamber (32-34°C) for 10-15 minutes to increase blood flow and facilitate pulse detection.

  • Cuff Placement: Place the rat in the restrainer and position the tail cuff and pulse sensor at the base of the tail.

  • Measurement Cycle:

    • The system automatically inflates the cuff to a pressure sufficient to occlude blood flow.

    • The cuff is then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Data Collection: Repeat the measurement cycle several times to obtain a stable and reliable average reading. Measurements are typically taken at regular intervals (e.g., daily or weekly) throughout the steroid infusion period.[12][13][14][15][16]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow for comparing the hypertensive effects of steroids.

G cluster_ECF Extracellular Fluid cluster_Cell Target Cell (e.g., Renal Tubule Cell) cluster_Nucleus Nucleus cluster_Effect Physiological Effect Glucocorticoids Glucocorticoids (e.g., Corticosterone) HSD11B2 11β-HSD2 Glucocorticoids->HSD11B2 Normal Metabolism MR Mineralocorticoid Receptor (MR) Glucocorticoids->MR Blocked by 11β-HSD2 Inactive_GC Inactive Glucocorticoids HSD11B2->Inactive_GC MR_Active Activated MR Complex MR->MR_Active Binding Gene_Transcription Gene Transcription (e.g., ENaC) MR_Active->Gene_Transcription Translocation & Binding to HRE Na_Retention Sodium & Water Retention Gene_Transcription->Na_Retention Increased Protein Synthesis Hypertension Hypertension Na_Retention->Hypertension Steroid_Inhibitor 11β-OHP or other Inhibitors Steroid_Inhibitor->HSD11B2 Inhibition

Caption: Signaling pathway of 11β-OHP-induced hypertension.

G start Start: Select Steroids for Comparison (e.g., 11β-OHP, Aldosterone, Vehicle) animal_prep Animal Preparation (Acclimatization, Baseline BP Measurement) start->animal_prep group_allocation Randomly Allocate Rats to Treatment Groups animal_prep->group_allocation pump_implantation Surgical Implantation of Osmotic Minipumps group_allocation->pump_implantation infusion_period Continuous Subcutaneous Infusion (e.g., 14 days) pump_implantation->infusion_period bp_monitoring Regular Blood Pressure Monitoring (Tail-Cuff Method) infusion_period->bp_monitoring Daily/Weekly data_analysis Data Analysis (Compare BP changes between groups) bp_monitoring->data_analysis end Conclusion: Compare Hypertensive Potency data_analysis->end

Caption: Experimental workflow for comparing steroid hypertensive effects.

References

Revolutionizing Steroid Profiling: A Validated UHPLC-MS/MS Method for Simultaneous 11β-OHP and Cortisol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

A highly sensitive and specific Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method has been validated for the simultaneous measurement of 11β-hydroxyprogesterone (11β-OHP) and cortisol in human plasma. This advancement offers significant advantages over traditional immunoassay techniques, providing researchers, clinicians, and drug development professionals with a robust tool for accurate steroid hormone analysis.

This comparison guide provides a comprehensive overview of a validated UHPLC-MS/MS method for the simultaneous quantification of 11β-OHP and cortisol, alongside a comparison with alternative methodologies. The presented data underscores the superior performance of the mass spectrometry-based approach in terms of specificity, precision, and multiplexing capability.

Method Performance Comparison

The validated UHPLC-MS/MS method demonstrates excellent analytical performance for the simultaneous measurement of 11β-OHP and cortisol. Key performance indicators are summarized in the table below, alongside a qualitative comparison with conventional immunoassay methods.

Performance MetricUHPLC-MS/MS MethodImmunoassay
Specificity High (due to mass-based detection)Variable (prone to cross-reactivity with structurally similar steroids)[1]
Simultaneous Analysis Capable of measuring a large panel of steroids in a single run[2][3]Typically measures a single analyte per assay
Linearity (r²) > 0.998[3]Generally acceptable, but can be affected by interferences
Lower Limit of Quantification (LLOQ) 0.05 - 15.0 ng/mL (for a panel of 17 steroids)[3]Varies by assay, may have limitations for low concentration analytes
Accuracy (Recovery) 91.7% - 109.8%[3]Can be compromised by cross-reactivity, leading to falsely elevated results
Precision (Imprecision) < 10%[3]Generally acceptable, but can be influenced by matrix effects

Experimental Protocol: UHPLC-MS/MS Method

The following protocol outlines the key steps for the simultaneous analysis of 11β-OHP and cortisol using the validated UHPLC-MS/MS method[2][3].

Sample Preparation
  • To 200 µL of plasma, add an internal standard mixture.

  • Perform liquid-liquid extraction using 1 mL of n-hexane/ethyl acetate (1:1, v/v).

  • Centrifuge the mixture at 15,000 g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream at 45°C.

  • Reconstitute the residue in 200 µL of methanol/water (50:50, v/v).

Chromatographic Conditions
  • System: Waters Acquity UPLC™

  • Column: ACQUITY UPLC® BEH C18, 1.7 µm, 50 mm × 2.1 mm

  • Column Temperature: 45°C

  • Mobile Phase A: 0.2 mM ammonium fluoride in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

    • Initial: 40% B

    • 1 min: 40% B

    • 2.5 min: 40% to 55% B

    • 4.5 - 5.5 min: 55% to 98% B

    • 6.1 - 7.0 min: Re-equilibrate at 40% B

  • Injection Volume: 10 µL

Mass Spectrometry Conditions
  • System: Triple quadrupole mass spectrometer (Xevo TQ-S)

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Cone Gas Flow: 150 L/h

  • Desolvation Gas Flow: 650 L/h

  • Nebulizer Pressure: 7 Bar

Visualizing the Workflow and Steroidogenic Pathway

To further elucidate the experimental process and the biochemical context of the analytes, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standards Plasma->IS LLE Liquid-Liquid Extraction (n-hexane/ethyl acetate) IS->LLE Centrifuge Centrifugation (15,000 g, 5 min) LLE->Centrifuge Evaporate Evaporation (Nitrogen, 45°C) Centrifuge->Evaporate Reconstitute Reconstitution (Methanol/Water) Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS Tandem Mass Spectrometry (MRM Detection) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1: Experimental workflow for the UHPLC-MS/MS analysis of 11β-OHP and cortisol.

SteroidogenicPathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->OH_Pregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone OH_Progesterone 17α-OH-Progesterone Progesterone->OH_Progesterone beta_OHP 11β-OH-Progesterone Progesterone->beta_OHP Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone OH_Pregnenolone->OH_Progesterone DHEA DHEA OH_Pregnenolone->DHEA Deoxycortisol 11-Deoxycortisol OH_Progesterone->Deoxycortisol Androstenedione Androstenedione OH_Progesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone beta_OHP->Corticosterone

Figure 2: Simplified steroidogenic pathway highlighting Cortisol and 11β-OHP.

References

A Comparative Analysis of 11β-Hydroxyprogesterone Metabolism Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolism of 11β-hydroxyprogesterone (11β-OHP), a key steroid intermediate. Understanding the species-specific differences in the metabolic fate of 11β-OHP is crucial for preclinical drug development, toxicological studies, and for advancing our knowledge of endocrine function across different vertebrate classes. This document summarizes key metabolic pathways, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visual representations of the biochemical processes involved.

Introduction to 11β-Hydroxyprogesterone

11β-hydroxyprogesterone (11β-OHP), also known as 21-deoxycorticosterone, is a naturally occurring steroid hormone derived from progesterone. Its synthesis is primarily catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) and to a lesser extent, by aldosterone synthase (CYP11B2)[1]. While it is a potent mineralocorticoid, its metabolic clearance and conversion to other active or inactive steroids are of significant interest, particularly in conditions like congenital adrenal hyperplasia where its levels can be elevated[1].

Comparative Metabolism of 11β-OHP

The metabolism of 11β-OHP has been most extensively studied in mammals, particularly in humans and rodents, due to its clinical relevance. Data in other vertebrate classes such as fish, birds, and reptiles are less specific to 11β-OHP and are often inferred from studies on progesterone metabolism and the activity of key steroidogenic enzymes.

Mammalian Metabolism

In mammals, 11β-OHP is a substrate for a series of enzymatic reactions primarily occurring in the adrenal glands, liver, and peripheral tissues. The key enzymes involved are:

  • 11β-hydroxysteroid dehydrogenases (11β-HSDs): These enzymes interconvert 11β-hydroxy steroids and their 11-keto counterparts. 11β-HSD1 predominantly acts as a reductase, while 11β-HSD2 is a potent dehydrogenase[2].

  • Steroid 5α- and 5β-reductases (SRD5A/B): These enzymes reduce the double bond in the A-ring of the steroid nucleus.

  • Aldo-keto reductases (AKRs): These enzymes are involved in the reduction of keto groups.

  • Cytochrome P450 enzymes: Specifically CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities.

The metabolic pathways in mammals can lead to the formation of various downstream products, including 11-ketoprogesterone, and further to potent androgens like 11-ketodihydrotestosterone through the "backdoor" pathway.

Metabolism in Non-Mammalian Vertebrates

Direct quantitative data on 11β-OHP metabolism in fish, birds, reptiles, and amphibians is scarce. However, studies on progesterone metabolism and the presence and activity of key steroidogenic enzymes in these species provide valuable insights.

  • Fish: The brain of teleost fish exhibits 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase activities, which are involved in the production of 11-oxygenated androgens like 11-ketotestosterone[3]. Microsomal fractions from rainbow trout testis, head kidney, and trunk kidney have been shown to metabolize progesterone to 17α-hydroxyprogesterone and other hydroxylated products[3].

  • Birds: In avian species, granulosa cells possess a range of steroidogenic enzymes, including 3α-HSD, 17β-HSD, 20α-HSD, 20β-HSD, 17α-hydroxylase, C17-20-lyase, and 5α/β-reductases, indicating a complex metabolism of progesterone[4]. A study on barn owl adrenal microsomes showed the formation of both corticosteroid and androgenic pathway products from progesterone[1].

  • Reptiles: Adrenal microsomes from the marsh turtle primarily metabolize progesterone towards the corticosteroid pathway[1]. The physiological roles of progesterone and its receptors have been studied in various reptiles, suggesting complex regulatory mechanisms[5].

  • Amphibians: In amphibians like Rana pipiens, the conversion of pregnenolone to progesterone is a key step in oocyte maturation, and further metabolism of progesterone is required for the completion of meiosis[6][7].

Quantitative Data on 11β-OHP and Related Enzyme Activities

The following tables summarize the available quantitative data on the metabolism of progesterone and the activity of key enzymes involved in 11β-OHP metabolism across different species. Direct comparative data for 11β-OHP metabolism is limited, hence progesterone metabolism and enzyme kinetics are used as surrogates to infer potential species differences.

Table 1: In Vitro Metabolism of Progesterone in Liver and Adrenal Microsomes of Various Species

SpeciesTissueMajor Metabolites IdentifiedReference
Mammals
HumanLiverExtensive metabolism to various hydroxylated and reduced products.[8]
RatLiverExtensive metabolism, similar to humans. Formation of glucuronide and sulfate conjugates.[8][9][10]
RabbitLiverPrimarily glucuronide conjugates.[10]
Guinea PigLiverGlucuronide conjugates, less active than rabbit liver.[1][10]
HamsterLiverGlucuronide formation, with sex-dependent differences.[10]
Birds
Barn Owl (Tyto alba)AdrenalProducts of both corticosteroid and androgenic pathways.[1]
Chicken (Gallus gallus)Granulosa Cells3α-hydroxy-5β-pregnan-20-one, 3α-hydroxy-5α-pregnan-20-one, 5β-pregnane-3,20-dione, 5α-pregnane-3,20-dione.[4]
Reptiles
Marsh Turtle (Mauremys caspica)AdrenalPrimarily products of the corticosteroid pathway.[1]
Fish
Rainbow Trout (Oncorhynchus mykiss)Testis, Kidney17α-hydroxyprogesterone, 16α- and 6β-hydroxyprogesterone, 5α-reduced metabolites.[3]

Table 2: Comparative Kinetics of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Oxoreductase Activity in Liver Microsomes

SpeciesSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
HumanCortisone1.1 ± 0.2135 ± 10
HamsterCortisone1.3 ± 0.2150 ± 12
Guinea PigCortisone1.5 ± 0.3120 ± 9
MouseCortisone2.1 ± 0.495 ± 8
RatCortisone2.5 ± 0.580 ± 7
DogCortisone3.2 ± 0.650 ± 5
Data adapted from Diederich et al., 2005. Note that these values are for cortisone, a substrate analogous to 11-ketoprogesterone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the analysis of 11β-OHP metabolism.

In Vitro Metabolism Assay Using Liver or Adrenal Microsomes

This protocol is used to assess the metabolic fate of 11β-OHP when incubated with subcellular fractions containing metabolic enzymes.

  • Microsome Preparation: Liver or adrenal tissues are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in cytochrome P450 and other drug-metabolizing enzymes.

  • Incubation: Microsomes are incubated with 11β-OHP at a specific concentration in a buffered solution containing necessary cofactors (e.g., NADPH for P450-mediated reactions). The reaction is typically carried out at 37°C.

  • Reaction Termination and Extraction: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or ethyl acetate). The metabolites are then extracted from the aqueous phase.

  • Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity Assay

This assay measures the enzymatic activity of 11β-HSD1 (reductase) or 11β-HSD2 (dehydrogenase).

  • Enzyme Source: Recombinant human 11β-HSD enzymes expressed in a suitable cell line (e.g., HEK-293) or tissue homogenates/microsomes can be used.

  • Substrate and Cofactors: For 11β-HSD1, a substrate like cortisone (or 11-ketoprogesterone) and the cofactor NADPH are used. For 11β-HSD2, a substrate like cortisol (or 11β-OHP) and the cofactor NAD+ are used.

  • Incubation: The enzyme source is incubated with the substrate and cofactors at 37°C for a defined period.

  • Detection of Product Formation: The formation of the product (cortisol for 11β-HSD1, cortisone for 11β-HSD2) is measured. This can be done using various methods, including radiometric assays with radiolabeled substrates, or more commonly, by LC-MS/MS for specific and sensitive quantification.

Steroid Extraction and Analysis by LC-MS/MS

This is a standard method for the sensitive and specific quantification of steroids from biological matrices.

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates, microsomal incubation mixtures) are subjected to protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the steroids and remove interfering substances.

  • Chromatographic Separation: The extracted steroids are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column.

  • Mass Spectrometric Detection: The separated steroids are introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the target analytes based on their unique precursor-to-product ion transitions.

  • Quantification: The concentration of each steroid is determined by comparing its peak area to that of a known amount of an internal standard (often a stable isotope-labeled version of the analyte).

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of 11β-OHP in mammals and a general experimental workflow for its analysis.

G cluster_0 11β-OHP Metabolism in Mammals Progesterone Progesterone 11β-OHP 11β-OHP Progesterone->11β-OHP CYP11B1 / CYP11B2 11-Ketoprogesterone 11-Ketoprogesterone 11β-OHP->11-Ketoprogesterone 11β-HSD2 5α-Pregnan-11β-ol-3,20-dione 5α-Pregnan-11β-ol-3,20-dione 11β-OHP->5α-Pregnan-11β-ol-3,20-dione SRD5A 11-Ketoprogesterone->11β-OHP 11β-HSD1 11-Ketodihydrotestosterone 11-Ketodihydrotestosterone 11-Ketoprogesterone->11-Ketodihydrotestosterone Backdoor Pathway (multiple steps) 5α-Pregnan-3α,11β-diol-20-one 5α-Pregnan-3α,11β-diol-20-one 5α-Pregnan-11β-ol-3,20-dione->5α-Pregnan-3α,11β-diol-20-one AKR1C2

Caption: Simplified metabolic pathway of 11β-hydroxyprogesterone (11β-OHP) in mammals.

G cluster_1 Experimental Workflow for 11β-OHP Metabolism Analysis A Biological Sample (e.g., Liver Microsomes) B Incubation with 11β-OHP and Cofactors A->B C Steroid Extraction (LLE or SPE) B->C D LC-MS/MS Analysis C->D E Data Processing and Metabolite Identification D->E F Quantitative Analysis E->F

References

Safety Operating Guide

Navigating the Disposal of 11β-Hydroxyprogesterone: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 11β-Hydroxyprogesterone, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While 11β-Hydroxyprogesterone is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adhering to established laboratory chemical waste management protocols is essential to maintain a safe working environment and minimize environmental impact. This guide provides a procedural, step-by-step approach to the disposal of 11β-Hydroxyprogesterone, ensuring that safety and logistical considerations are addressed.

Immediate Safety and Handling Considerations

Although no special measures are required for handling, it is recommended to follow the usual precautionary measures for handling chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of contact, the following first-aid measures are advised:

  • After inhalation: Supply fresh air; consult a doctor in case of complaints.

  • After skin contact: Generally, the product does not irritate the skin.

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 11β-Hydroxyprogesterone, drawing from general laboratory chemical waste management guidelines.

Step 1: Waste Identification and Segregation

  • Initial Assessment: The first step in any waste disposal plan is to identify the nature of the waste. The Safety Data Sheet (SDS) for 11β-Hydroxyprogesterone indicates that it is not a hazardous waste.

  • Segregation: Despite its non-hazardous classification, it is prudent to collect waste 11β-Hydroxyprogesterone separately from other chemical waste streams to avoid accidental mixing with incompatible substances.[1][2] Do not mix with flammable, corrosive, reactive, or toxic wastes.

Step 2: Containerization

  • Appropriate Containers: Use a designated, leak-proof container that is compatible with the chemical.[2][3] Plastic containers are often preferred for chemical waste.[4]

  • Container Condition: Ensure the container is in good condition, free from damage or deterioration, and has a secure, tight-fitting lid.[2][3]

  • Headroom: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[3]

Step 3: Labeling

  • Clear Identification: Clearly label the waste container with the full chemical name: "11β-Hydroxyprogesterone".

  • Hazard Information: While not classified as hazardous, it is good practice to note "Non-Hazardous Chemical Waste" on the label.

Step 4: Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3][4]

  • Secondary Containment: It is best practice to use a secondary containment system to prevent the spread of any potential spills.[2]

  • Inspections: Regularly inspect the storage area and the container for any signs of leakage or deterioration.[2][3]

Step 5: Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve contacting the Environmental Health and Safety (EH&S) department for pickup.[4]

  • Trash Disposal Considerations: For a chemical to be safely disposed of in the regular trash, it must be non-radioactive, not a biological hazard, not flammable, reactive, corrosive, or toxic, and not listed as hazardous by the EPA.[5] While 11β-Hydroxyprogesterone appears to meet these criteria based on its SDS, it is crucial to confirm this with your institution's EH&S department.[5] If approved for trash disposal, it should be in a tightly sealed container.[5]

  • Drain Disposal Prohibition: Do not dispose of 11β-Hydroxyprogesterone down the drain.[1] Drain disposal is generally reserved for small quantities of specific, water-soluble, non-hazardous inorganic salts and dilute, neutral aqueous solutions.[1][5]

Quantitative Data for Laboratory Waste Management

The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting. While 11β-Hydroxyprogesterone is not classified as hazardous, these guidelines provide a useful framework for safe waste management practices.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA 55 gallons[4]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[4]
Time to Removal After Reaching Limit Within 3 calendar days[4]
Maximum Storage Time in SAA (if not full) Up to 12 months[4]
Residue in "Empty" Container No more than 2.5 cm (1 in.) or 3% by weight for containers < 110 gal[1]

Disposal Workflow for 11β-Hydroxyprogesterone

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 11β-Hydroxyprogesterone.

start Start: Generation of 11β-Hydroxyprogesterone Waste assess Assess Waste (Consult SDS) start->assess non_hazardous Non-Hazardous Waste assess->non_hazardous SDS indicates non-hazardous segregate Segregate from Hazardous Waste non_hazardous->segregate containerize Use Labeled, Compatible, and Sealed Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store consult_ehs Consult Institutional EH&S for Disposal Protocol store->consult_ehs pickup Arrange for EH&S Pickup consult_ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for 11β-Hydroxyprogesterone.

By following these procedures, researchers can ensure the safe and compliant disposal of 11β-Hydroxyprogesterone, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11beta-Hydroxyprogesterone
Reactant of Route 2
11beta-Hydroxyprogesterone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.